1,4-Diisocyanatocyclohexane
Description
The exact mass of the compound this compound is 166.074227566 g/mol and the complexity rating of the compound is 205. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diisocyanatocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDQYCEEKCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062521, DTXSID50884397, DTXSID301305022 | |
| Record name | 1,4-Cyclohexane diisocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Diisocyanatocyclohexane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-36-7, 7517-76-2, 7517-77-3 | |
| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,4-Cyclohexane diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane diisocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |
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| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
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| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
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| Record name | 1,4-Cyclohexane diisocyanate | |
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| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
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| Record name | cis-1,4-Diisocyanatocyclohexane | |
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| Record name | 1,4-diisocyanatocyclohexane | |
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| Record name | Cyclohexane, 1,4-diisocyanato-, trans | |
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Foundational & Exploratory
1,4-Diisocyanatocyclohexane chemical structure and properties
An In-Depth Technical Guide to 1,4-Diisocyanatocyclohexane for Researchers and Drug Development Professionals
Introduction
This compound (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of a variety of high-performance polymers.[1] Unlike its aromatic counterparts, the saturated cyclic structure of CHDI imparts superior UV stability, weatherability, and mechanical properties to the resulting materials.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on the technical details relevant to researchers in materials science and drug development.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a cyclohexane ring substituted with two isocyanate (-NCO) groups at the 1 and 4 positions.[3] This arrangement gives rise to geometric isomerism, resulting in cis and trans diastereomers.[4] The spatial orientation of the isocyanate groups relative to the cyclohexane ring significantly influences the molecule's shape, reactivity, and the properties of the polymers derived from it.[5]
Cis and Trans Isomerism
The two isomers of this compound are:
-
cis-1,4-Diisocyanatocyclohexane: Both isocyanate groups are on the same side of the cyclohexane ring.
-
trans-1,4-Diisocyanatocyclohexane: The isocyanate groups are on opposite sides of the ring.
The industrial product is typically a mixture of these isomers or is enriched in the trans isomer, which is often preferred for achieving superior polymer properties due to its linear and symmetrical structure.[5]
Conformational Analysis
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain.[6][7] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
cis Isomer: In its chair conformations, the cis isomer has one isocyanate group in an axial position and the other in an equatorial position (axial-equatorial or a,e). Ring flipping results in an equivalent conformation (equatorial-axial or e,a), and the two forms are of equal energy and exist in an equilibrium.[6][7]
-
trans Isomer: The trans isomer can exist in two distinct chair conformations: a diaxial (a,a) form and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable because it avoids 1,3-diaxial interactions, which are a source of steric strain.[7][8] Consequently, trans-1,4-diisocyanatocyclohexane exists almost exclusively in the diequatorial conformation.[9]
Caption: Chair conformations of cis- and trans-1,4-diisocyanatocyclohexane.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the tables below. The trans isomer is a white waxy solid at room temperature.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [10][11] |
| Molecular Weight | 166.18 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid or white solid | [4][12] |
| Melting Point | 55 °C | [12] |
| Boiling Point | 136 °C at 15 Torr | [12] |
| Density | ~1.21 g/cm³ | [12] |
| CAS Number | 2556-36-7 (mixture), 7517-76-2 (trans) |
Table 2: Spectroscopic Data
| Technique | Feature | Expected Wavenumber/Chemical Shift |
| IR Spectroscopy | Strong, sharp N=C=O stretching | ~2250-2275 cm⁻¹ |
| C-H stretching (cyclohexane) | ~2850-2950 cm⁻¹ | |
| ¹H NMR Spectroscopy | Protons on the cyclohexane ring | δ 1.0-2.5 ppm |
| ¹³C NMR Spectroscopy | Isocyanate carbon (-NCO) | ~δ 122 ppm |
| Cyclohexane carbons | ~δ 25-50 ppm |
Note: Specific spectral data can be found in chemical databases such as PubChem and SpectraBase.[3][13][14]
Reactivity and Reaction Mechanisms
The chemistry of this compound is dominated by the high electrophilicity of the carbon atom in the isocyanate (-N=C=O) group.[15] This makes it highly reactive towards nucleophiles, particularly those containing active hydrogen atoms.[3][15]
Reaction with Alcohols to Form Urethanes
The most significant reaction of CHDI is its polyaddition reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, forming a urethane linkage (-NH-CO-O-). This reaction is the foundation of polyurethane chemistry.[15][16] The reaction is often catalyzed by substances like dibutyltin dilaurate or tertiary amines.[17]
Caption: Reaction of this compound with an alcohol.
Other Reactions and Incompatibilities
-
With Water: CHDI reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3][15] This reactivity necessitates handling CHDI in dry conditions to prevent unwanted side reactions.[18]
-
With Amines: It reacts vigorously with primary and secondary amines to form ureas.
-
Incompatibilities: this compound is incompatible with a wide range of substances, including acids, bases, strong oxidizing agents, alcohols, amines, and metals.[3] These reactions can be exothermic and may release toxic gases.[3][19]
Synthesis and Manufacturing
Several methods exist for the synthesis of this compound. The choice of method often depends on the desired isomer purity and the avoidance of hazardous reagents.
Phosgenation Route
The most common industrial method involves the reaction of 1,4-diaminocyclohexane with phosgene (COCl₂). This method is efficient but involves the use of highly toxic phosgene gas. The diamine precursor is typically produced by the hydrogenation of p-phenylenediamine.
Non-Phosgene Routes
To avoid the use of phosgene, several alternative synthesis routes have been developed. One such method involves the Curtius rearrangement of a corresponding diacyl azide, which can be generated from trans-1,4-cyclohexanedicarbonyl chloride and sodium azide.[20] Another approach is the thermal decomposition of diurethanes.[5] A patented method describes a one-step synthesis from 1,4-cyclohexane diformyl hydrazide, avoiding both phosgene and explosive sodium azide.[21]
Experimental Protocol: Synthesis via Curtius Rearrangement[21]
-
Step 1: Formation of the Diacyl Chloride: Mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride. Heat the mixture under reflux. After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain trans-1,4-cyclohexanedicarbonyl chloride.
-
Step 2: Formation of the Diacyl Azide: Dissolve the trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene. Heat the solution to 45-75 °C and add sodium azide portion-wise.
-
Step 3: Rearrangement to Diisocyanate: Maintain the temperature of the mixture for 0.5-1.5 hours to allow for the Curtius rearrangement to occur. Nitrogen gas will be evolved.
-
Step 4: Purification: Filter the mixture to remove insoluble byproducts. Recover the solvent and purify the resulting trans-1,4-cyclohexane diisocyanate by distillation under reduced pressure.
Applications
The unique properties of this compound make it a valuable monomer for high-performance polymers, particularly polyurethanes.
-
Polyurethanes: CHDI is used to form the hard segments in polyurethane elastomers. These materials exhibit excellent dynamic mechanical performance, high tensile strength, and superior resistance to abrasion, hydrolysis, and solvents.[5]
-
Coatings: Polyurethane coatings derived from CHDI are known for their outstanding durability, gloss retention, and resistance to UV degradation and weathering, making them ideal for automotive and industrial applications.[2]
-
Elastomers and Adhesives: The flexibility and toughness of CHDI-based polymers make them suitable for demanding applications in elastomers and adhesives.[2]
-
Biomaterials: Due to their biocompatibility and biostability, polyurethanes synthesized from aliphatic diisocyanates like CHDI are explored for use in medical devices.[22]
The properties of polymers made from the pure trans isomer are generally superior to those made from a mixture of isomers.[5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][23]
Table 3: GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H301/H302 | Toxic/Harmful if swallowed | [3][4] |
| H311 | Toxic in contact with skin | [3] |
| H314 | Causes severe skin burns and eye damage | [3] |
| H317 | May cause an allergic skin reaction | [23] |
| H330/H331 | Fatal/Toxic if inhaled | [3][23] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3][23] |
| H335 | May cause respiratory irritation | [23] |
Safe Handling Protocol
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[19][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[19][23] If exposure limits are exceeded, use a full-face respirator.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and moisture.[18][19][24] Store locked up.[23]
-
Spill Response: In case of a spill, evacuate the area. Eliminate all ignition sources.[3] Contain the spill with non-combustible absorbent material and dispose of it as hazardous waste.[25] Do not allow it to enter drains.[23]
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.[19][23]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[23][24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[23][24]
-
Conclusion
This compound is a versatile cycloaliphatic diisocyanate with a unique combination of properties conferred by its stereochemistry and saturated ring structure. Its primary role as a monomer in polyurethane synthesis allows for the creation of materials with exceptional durability, thermal stability, and UV resistance. A thorough understanding of its reactivity, handling requirements, and isomeric forms is essential for its effective and safe use in research and industrial applications. The continued development of non-phosgene synthesis routes will further enhance its appeal as a sustainable building block for advanced materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
- Google Patents. (n.d.). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
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The Royal Society of Chemistry. (n.d.). 1. Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Foam Spirit. (2025). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. Retrieved from [Link]
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MDPI. (2025). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Retrieved from [Link]
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US EPA. (n.d.). Cyclohexane, 1,4-diisocyanato-, trans- - Substance Details - SRS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-bis-(isocyanato-methyl)-cyclohexane (LDI). Retrieved from [Link]
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SlideShare. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]
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ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]
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YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]
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ResearchGate. (2025). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexyl isocyanide. Retrieved from [Link]
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The Strategic Application of 1,4-Cyclohexane Diisocyanate in Advanced Polymer Systems: A Technical Guide
Introduction: Beyond Aromatics - The Case for 1,4-Cyclohexane Diisocyanate
In the vast landscape of polyurethane chemistry, the choice of the diisocyanate monomer is a critical determinant of the final polymer's performance characteristics. While aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) have long dominated the market due to their high reactivity and cost-effectiveness, a growing demand for materials with superior durability, light stability, and thermal resistance has brought cycloaliphatic diisocyanates to the forefront. Among these, 1,4-Cyclohexane Diisocyanate (CHDI), particularly its trans-isomer, has emerged as a key building block for high-performance polyurethanes.[1][2]
This technical guide provides an in-depth exploration of 1,4-CHDI, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, reaction mechanisms, and applications. We will delve into the causality behind its performance advantages and provide actionable experimental protocols for the synthesis of advanced polyurethane elastomers.
The Molecular Advantage: Unpacking the Structure-Property Relationship of 1,4-CHDI
The superior performance of polyurethanes derived from 1,4-CHDI is intrinsically linked to its unique molecular architecture. Unlike the planar, rigid structures of aromatic diisocyanates, the cyclohexane ring of CHDI adopts a stable chair conformation. The trans-isomer, in particular, offers a highly symmetrical and linear structure. This has profound implications for the resulting polymer morphology.[2][3]
The key advantages conferred by the 1,4-CHDI structure include:
-
Exceptional Light and Color Stability: Aromatic diisocyanates contain chromophores that are susceptible to photodegradation upon exposure to UV radiation, leading to yellowing and a deterioration of mechanical properties.[4] The saturated cycloaliphatic ring of CHDI lacks these chromophores, resulting in polyurethanes with excellent UV resistance and color stability, making them ideal for coatings and outdoor applications.[1][2]
-
Superior Thermal Stability: The compact and symmetrical nature of trans-1,4-CHDI allows for the formation of highly ordered, tightly packed hard segments in the polyurethane matrix. This efficient packing leads to strong intermolecular hydrogen bonding, resulting in polymers with higher thermal stability and softening points compared to those made with many other aliphatic or even some aromatic diisocyanates.[2]
-
Outstanding Mechanical Performance: The well-defined hard segments act as effective physical crosslinks, reinforcing the soft segment matrix. This results in elastomers with a remarkable combination of high tensile strength, excellent tear resistance, and high resilience (low heat buildup under dynamic stress).[3]
-
Enhanced Hydrolytic and Chemical Resistance: The aliphatic nature of CHDI contributes to the improved resistance of the resulting polyurethanes to hydrolysis and various chemicals compared to their aromatic counterparts.[1]
Core Applications of 1,4-Cyclohexane Diisocyanate
The unique property profile of 1,4-CHDI makes it a preferred choice for a range of demanding applications:
High-Performance Elastomers
This is the primary application area for 1,4-CHDI. The resulting thermoplastic polyurethane (TPU) elastomers are used in applications requiring exceptional durability, such as:
-
Industrial Components: Seals, gaskets, conveyor belts, and hoses that are exposed to harsh operating conditions.
-
Automotive Parts: Interior and exterior components that demand both excellent aesthetics and long-term performance.
-
Sporting Goods: High-rebound wheels for skates and skateboards, and durable components for footwear.
Weather-Resistant Coatings
The inherent UV stability of 1,4-CHDI-based polyurethanes makes them ideal for protective and decorative coatings for a variety of substrates. These coatings offer long-term gloss retention and resistance to weathering, making them suitable for:
-
Automotive topcoats
-
Aerospace finishes
-
Industrial maintenance coatings
High-Strength Adhesives and Sealants
1,4-CHDI is used to formulate adhesives and sealants that provide strong, durable bonds with excellent environmental resistance.
Biomedical Devices
The combination of biostability, durability, and the potential for creating non-toxic formulations makes CHDI-based polyurethanes attractive for use in biomedical applications.
The Chemistry of Polyurethane Formation with 1,4-CHDI
The synthesis of polyurethanes is a polyaddition reaction between a diisocyanate and a polyol. The isocyanate group (-NCO) is highly electrophilic and readily reacts with the nucleophilic hydroxyl groups (-OH) of the polyol to form a urethane linkage (-NH-CO-O-).[5]
Reaction Mechanism
The reaction is typically catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the urethane bond.
The intermediate reactivity of cycloaliphatic diisocyanates like 1,4-CHDI, when compared to the more reactive aromatic diisocyanates, allows for greater control over the polymerization process.[5]
Key Raw Materials
-
1,4-Cyclohexane Diisocyanate (CHDI): Typically used as a mixture of cis and trans isomers, with a higher trans content being preferable for achieving optimal mechanical and thermal properties.
-
Polyols: These form the soft segment of the polyurethane and determine its flexibility and elastomeric properties. Common choices include:
-
Poly(tetramethylene ether) glycol (PTMEG): Offers excellent hydrolytic stability and low-temperature flexibility.
-
Polycaprolactone (PCL): Provides good mechanical properties and abrasion resistance.
-
-
Chain Extenders: Low molecular weight diols, such as 1,4-butanediol (BDO), are used to react with the diisocyanate to form the hard segments of the polymer.[1][2]
Experimental Workflow: Synthesis of a 1,4-CHDI Based Polyurethane Elastomer
Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the prepolymer method. The prepolymer method is often preferred for 1,4-CHDI as it allows for better control over the reaction and results in a more regular polymer structure with enhanced properties.[6][7]
Prepolymer Synthesis Method: A Step-by-Step Protocol
This protocol outlines the synthesis of a polyurethane elastomer using trans-1,4-CHDI, PTMEG, and 1,4-BDO.
1. Materials and Preparation:
-
trans-1,4-Cyclohexane Diisocyanate (CHDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Vacuum oven
2. Pre-reaction Drying:
-
Dry the PTMEG and 1,4-BDO under vacuum at 80-100°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.
3. Prepolymer Formation:
-
Charge the dried PTMEG into the reaction kettle.
-
Heat the PTMEG to 70-80°C under a nitrogen blanket with continuous stirring.
-
Add the molten trans-1,4-CHDI to the reactor. The molar ratio of NCO groups from CHDI to the OH groups from PTMEG should be 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Continue the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.
4. Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Slowly add the dried 1,4-BDO to the prepolymer with vigorous stirring. The amount of BDO should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
After the addition is complete, the viscosity of the mixture will increase significantly.
5. Casting and Curing:
-
Pour the viscous polymer into a preheated mold.
-
Cure the polymer in a vacuum oven at 100-120°C for 16-24 hours.
-
Post-cure the resulting elastomer at 70-80°C for an additional 24 hours to ensure complete reaction and stabilization of the polymer structure.
Workflow Diagram
Caption: Prepolymer method for polyurethane elastomer synthesis.
Comparative Performance Data
The selection of a diisocyanate is a trade-off between performance, processability, and cost. The following table provides a high-level comparison of polyurethanes derived from 1,4-CHDI with those from other common diisocyanates.
| Property | 1,4-CHDI (Aliphatic) | H12MDI (Aliphatic) | MDI (Aromatic) | TDI (Aromatic) |
| UV Stability | Excellent | Excellent | Poor | Poor |
| Thermal Stability | Very Good | Good | Good | Moderate |
| Tensile Strength | Excellent | Good | Excellent | Good |
| Tear Strength | Excellent | Good | Very Good | Good |
| Resilience | Excellent | Good | Good | Good |
| Reactivity | Moderate | Moderate | High | Very High |
| Cost | High | High | Low | Low |
This table represents general trends. Specific properties can be tailored by formulation adjustments.
Data Summary: Mechanical Properties of 1,4-CHDI Elastomers
The following table summarizes typical mechanical properties of polyurethane elastomers synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI), a derivative of 1,4-CHDI, showcasing its high-performance capabilities.
| Property | 1,4-H6XDI based PUE | MDI based PUE | H12MDI based PUE |
| Hardness (Shore A) | 85 | 85 | 85 |
| Impact Resilience (%) | 65 | 55 | 45 |
| Compression Set (70°C, 22h, %) | 20 | 30 | 40 |
| Softening Temperature (°C) | 170 | 153 | 68 |
| Tear Strength (kN/m) | 100 | 90 | 70 |
| Elongation at Break (%) | 600 | 550 | 500 |
Data adapted from Mitsui Chemicals, Inc. technical literature on 1,4-H6XDI.[2]
Safety and Handling Considerations
1,4-Cyclohexane diisocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture, strong oxidizing agents, alcohols, and amines.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling 1,4-CHDI.
Conclusion: A Strategic Choice for High-Performance Applications
1,4-Cyclohexane diisocyanate, particularly its trans-isomer, offers a compelling combination of properties that make it an invaluable tool for the development of advanced polyurethane materials. Its inherent light and thermal stability, coupled with outstanding mechanical performance, address the limitations of traditional aromatic diisocyanates. While the cost is higher, the significant improvements in durability and longevity often justify the investment for high-value applications. For researchers and scientists pushing the boundaries of material science, a thorough understanding of the structure-property relationships and synthesis methodologies of 1,4-CHDI is essential for unlocking the next generation of high-performance polymers.
References
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Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
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-
ResearchGate. (n.d.). Solubility results of TPUs made from one-shot and prepolymer methods. Retrieved from [Link]
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- Google Patents. (n.d.). US4442281A - Thermoplastic polyurethane-elastomers from cyclohexane-1,4-diisocyanate.
- Yamasaki, S., et al. (2020). High Performance Polyurethane Elastomers Using New Cyclaliphatic Diisocyanate. Polyurethane Science and Technology, 30(1), 1-8.
-
Sino-Resource. (2025). What is 1,4-Cyclohexane Diisocyanate (CHDI)? Retrieved from [Link]
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- Chen, H. R., et al. (2020). Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. ACS Omega, 5(8), 4158–4168.
- Lee, H. S., et al. (2020). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol)
- Seneker, S., Czeiszperger, R., & Duckett, J. (n.d.). Ultra High-Performance Elastomers Based on Trans- Bis(Isocyanatomethyl Cyclohexane). Anderson Development Company.
-
Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
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- Google Patents. (n.d.). US20140364557A1 - Wood Adhesive Formulation.
- Ali, A. M., et al. (2018). Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
-
UPCommons. (n.d.). Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of one-step method and prepolymer method. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of polyurethane coating formulation based on dihydropyridine derivatives as an insecticide and antifungal additives for surface coating applications. Retrieved from [Link]
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DTIC. (n.d.). Light Stability of Polyurethane Coatings. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 1,4-Cyclohexane Diisocyanate (CAS 2556-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexane Diisocyanate (CHDI), registered under CAS number 2556-36-7, is an aliphatic diisocyanate notable for its robust performance characteristics and applications in the synthesis of advanced polymers.[1][2] Unlike its aromatic counterparts, the saturated alicyclic structure of CHDI imparts excellent UV and color stability, as well as superior solvent, abrasion, and hydrolysis resistance to the polyurethanes derived from it. This guide provides a comprehensive overview of the core physical and chemical properties of CHDI, detailed experimental protocols for its characterization, and essential safety and handling information for laboratory and industrial settings.
CHDI exists as a mixture of cis- and trans- isomers, with the trans- isomer often being the predominant form in industrial products. The specific isomer ratio can influence the physical properties and reactivity of the material. This guide will address the properties of both the mixed isomer product and the specific trans- isomer where data is available.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 1,4-Cyclohexane Diisocyanate are summarized in the table below. These properties are critical for its application in polymer synthesis, dictating reaction conditions, storage requirements, and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or white waxy solid at room temperature. | [4] |
| Melting Point | 59-62 °C (trans-isomer) | [5][6] |
| Boiling Point | 145-146 °C at 32 mmHg; 241 °C at 760 mmHg | [5][7][8] |
| Density | Approximately 1.21 g/cm³ | [8][9] |
| Vapor Pressure | <0.02 mmHg at 20 °C | [9] |
| Flash Point | 94.7 °C | [8] |
| Solubility | Soluble in organic solvents such as acetone, hexane, and toluene.[4] Insoluble and hydrolyzes in water.[4][7] | |
| Isomer Composition | Typically a mixture of cis- and trans- isomers. | [10] |
Synthesis and Reactivity
The synthesis of 1,4-Cyclohexane Diisocyanate is most commonly achieved through the phosgenation of its corresponding diamine, 1,4-cyclohexanediamine.[11] Alternative, non-phosgene routes have also been developed to avoid the use of highly toxic phosgene gas.[12]
The reactivity of CHDI is dominated by the two isocyanate (-NCO) functional groups. These groups are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[11] This reactivity is the basis for its primary application in the formation of polyurethanes.
Polyurethane Formation
The reaction of CHDI with a polyol (a compound with multiple hydroxyl groups) forms the urethane linkages that constitute the backbone of polyurethane polymers.[11][13] The alicyclic nature of CHDI provides a moderate reactivity, which allows for greater control over the polymerization process compared to more reactive aromatic diisocyanates.[11]
Caption: Generalized reaction scheme for polyurethane formation using CHDI.
Experimental Protocols
Determination of Isocyanate Content (NCO %)
The determination of the isocyanate content is a critical quality control parameter for CHDI, as it dictates the stoichiometry of polymerization reactions. A widely used and standardized method is back-titration with di-n-butylamine.[14][15][16]
Principle: An excess of di-n-butylamine of known concentration is reacted with the isocyanate groups of the CHDI sample. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.
Reagents and Equipment:
-
Standardized 1 mol/L Hydrochloric Acid (HCl)
-
Di-n-butylamine solution in dry toluene (e.g., 0.9 mol/L)[17]
-
Anhydrous toluene
-
Isopropyl alcohol
-
Automatic potentiometric titrator with a combination glass electrode[14]
-
Analytical balance
-
Erlenmeyer flasks with stoppers
-
Volumetric pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Accurately weigh approximately 2-3 g of the CHDI sample into a 250 mL Erlenmeyer flask.[16]
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Using a volumetric pipette, add 20 mL of the di-n-butylamine solution to the flask.
-
Stopper the flask, swirl to mix, and allow the reaction to proceed for at least 15-20 minutes at room temperature.[14][16]
-
Add 100-150 mL of isopropyl alcohol to the flask.[16]
-
Titrate the solution with the standardized 1 mol/L hydrochloric acid to the potentiometric endpoint.
-
Perform a blank titration under the same conditions, omitting the CHDI sample.[16]
Calculation: The isocyanate content (% NCO) is calculated using the following formula:
% NCO = [((V_blank - V_sample) * N_HCl * 42.02) / W_sample] * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the sample (g)
Caption: Workflow for the determination of isocyanate content by back-titration.
Safety, Handling, and Storage
Isocyanates are reactive and hazardous chemicals that require strict safety protocols.
Hazards:
-
Respiratory Sensitization: Inhalation of CHDI vapors or aerosols can lead to respiratory sensitization, causing asthma-like symptoms.[18]
-
Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[18]
-
Toxicity: CHDI is toxic if swallowed, in contact with skin, or inhaled.[19]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges when handling in areas with inadequate ventilation.[18]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile), protective clothing, and an apron.[8][18]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[8][18]
Handling and Storage:
-
Ventilation: Always handle CHDI in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Moisture Sensitivity: CHDI is highly reactive with water and moisture.[7][11] Store in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen).[18]
-
Storage Temperature: Store in a cool, dry place away from heat and direct sunlight.[7]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[3][18]
References
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What is 1,4-Cyclohexane Diisocyanate (CHDI)? (2025).
-
1,4-Diisocyanatocyclohexane | Solubility of Things.
-
1,4-Bis(isocyanatomethyl)cyclohexane | 10347-54-3 | Benchchem.
-
Safe Handling and Storage of Toluene Diisocyanate (TDI). (2024).
-
1,4-Cyclohexane diisocyanate - ChemBK. (2024).
-
Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYANATE - ChemicalBook. (2025).
-
The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity.
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CN102827035A - 1, 4-cyclohexyl diisocyanate synthesis method - Google Patents.
-
safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers - BDMAEE. (2025).
-
CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents.
-
Information on MDI; safe handling, transport, storage, disposal and emergency actions | dii.
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.
-
Safety aspects of handling isocyanates in urethane foam production - IChemE.
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Isocyanate Content of Urethane - ResearchGate.
-
TRANS-1,4-CYCLOHEXANE DIISOCYANATE CAS#: 7517-76-2 - ChemicalBook.
-
CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate - Google Patents.
-
trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
-
Determination of technical grade isocyanates used in the production of polyurethane plastics - PubMed.
-
Determination of isocyanate (NCO-) content - Xylem.
-
Determination of isocyanate (NCO) content in adhesives. (2018).
-
trans-1,4-Cyclohexylene diisocyanate 97 7517-76-2 - Sigma-Aldrich.
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1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem.
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-
METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration - OSHA. (2025).
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Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols - Benchchem.
-
Titration of NCO value in resins according to DIN EN ISO 14896 - Xylem Analytics.
-
SAFETY DATA SHEET - Fisher Scientific. (2024).
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1,4-Cyclohexane diisocyanate SDS, 2556-36-7 Safety Data Sheets - ECHEMI.
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trans-1,4-Cyclohexane diisocyanate | CAS 7517-76-2 | SCBT.
-
US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents.
-
Cyclohexane, 1,4-diisocyanato-, trans- - Substance Details - SRS | US EPA.
-
1,4-Cyclohexane diisocyanate (Cas 2556-36-7) - Parchem.
-
The Chemistry of Polyurethane Coatings.
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Cyclohexane, 1,4-diisocyanato- - Substance Details - SRS | US EPA.
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An In-depth Technical Guide to trans-1,4-Diisocyanatocyclohexane (CAS 7517-76-2)
Introduction: Beyond a Monomer, A Versatile Architectural Element
trans-1,4-Diisocyanatocyclohexane (CHDI), identified by CAS Number 7517-76-2, is an alicyclic diisocyanate that serves as a critical building block in advanced materials science and has emerging potential in sophisticated biochemical applications. Unlike its aromatic counterparts, the saturated cycloaliphatic structure of CHDI imparts unique properties to the polymers derived from it, most notably superior UV stability, color retention, and exceptional durability.[1] Its rigid and symmetrical trans configuration is fundamental to creating highly ordered polymer segments, leading to materials with remarkable mechanical and thermal performance.[2]
This guide provides a comprehensive technical overview of trans-1,4-Diisocyanatocyclohexane, moving beyond basic data to explore the causality behind its reactivity, synthesis, and application. We will delve into its physicochemical properties, established manufacturing protocols, core reactive principles, and critical safety considerations, providing field-proven insights for its effective utilization in both material and life science research.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The properties of trans-1,4-Diisocyanatocyclohexane are summarized below. Its defining feature is the presence of two highly reactive isocyanate (-NCO) groups attached to a stable cyclohexane ring in a trans conformation.
| Property | Value | Source(s) |
| CAS Number | 7517-76-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | White to cream or pale yellow waxy solid/powder | [4] |
| Melting Point | 59-62 °C | [3][5] |
| Boiling Point | 145-146 °C @ 32 mmHg | [3][5] |
| Density | ~1.21 g/cm³ | [5][] |
| Vapor Pressure | <0.02 mmHg @ 20 °C | [5][7] |
| Solubility | Hydrolyzes in water. | [3][5][8] |
| IUPAC Name | 1,4-diisocyanatocyclohexane | [3][9] |
| SMILES | O=C=NC1CCC(CC1)N=C=O | [3][9] |
| InChI Key | CDMDQYCEEKCBGR-UHFFFAOYSA-N | [3][] |
Section 2: Synthesis and Manufacturing Pathways
The stereospecific synthesis of pure trans-1,4-Diisocyanatocyclohexane is crucial, as the isomeric distribution significantly impacts the final properties of the resulting polymers.[2] Several routes to its synthesis have been developed, ranging from traditional industrial methods to more specialized non-phosgene alternatives.
Industrial Phosgenation Route
The most common industrial synthesis involves the phosgenation of the corresponding diamine, trans-1,4-diaminocyclohexane (CHDA).[10] This precursor is typically produced via the hydrogenation of para-phenylenediamine. The process is efficient but involves the use of highly toxic phosgene, necessitating stringent safety protocols.
Caption: Industrial phosgenation route for CHDI synthesis.
Non-Phosgene Synthesis via Curtius Rearrangement
A notable non-phosgene pathway offers a safer alternative for laboratory and specialized production.[11] This method utilizes a Curtius rearrangement, starting from trans-1,4-cyclohexanedicarboxylic acid.
Step-by-Step Protocol:
-
Acid Chloride Formation: trans-1,4-Cyclohexanedicarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), typically under reflux conditions. The excess thionyl chloride is subsequently removed by distillation under reduced pressure to yield trans-1,4-cyclohexanedicarbonyl chloride.[11]
-
Azide Formation & Rearrangement: The resulting diacyl chloride is dissolved in an inert solvent (e.g., toluene). Sodium azide (NaN₃) is then added portion-wise at a controlled temperature (e.g., 45-75 °C). The acyl azide intermediate is not isolated; it undergoes a thermal Curtius rearrangement in situ, eliminating nitrogen gas (N₂) to form the diisocyanate.[11]
-
Purification: After the reaction is complete, insoluble salts (like NaCl) are removed by filtration. The solvent is then removed under reduced pressure, and the final product, trans-1,4-Diisocyanatocyclohexane, is purified by vacuum distillation.[11]
Caption: Non-phosgene synthesis of CHDI via Curtius rearrangement.
Section 3: Reactivity and Mechanistic Principles
The utility of CHDI is dictated by the electrophilic nature of its two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[10]
Caption: Core reactivity of the isocyanate group with nucleophiles.
-
Reaction with Alcohols (Polyurethane Formation): This is the most significant reaction industrially. CHDI reacts with polyols (polymers with multiple hydroxyl groups) to form polyurethane.[10] The resulting urethane linkages create the backbone of the polymer. The intermediate reactivity of CHDI, compared to more reactive aromatic isocyanates, allows for better control over the polymerization process, which is a key advantage in designing polymers with specific architectures.[3][10]
-
Reaction with Water: CHDI is sensitive to moisture. It reacts with water to form an unstable carbamic acid, which readily decomposes into the corresponding amine (trans-1,4-diaminocyclohexane) and carbon dioxide gas.[10] This reaction is undesirable in most polymerization processes as it can cause foaming and disrupt the polymer structure. This necessitates that all reactants and solvents be thoroughly dried before use.
-
Stereochemistry's Role: The rigid trans isomerism of CHDI forces a linear and symmetrical structure in the hard segments of polyurethanes. This symmetry promotes strong intermolecular hydrogen bonding and efficient packing, leading to well-organized crystalline domains and contributing to the superior mechanical properties of the final elastomer.[1]
Section 4: Key Applications in Research and Development
The unique combination of an aliphatic backbone and rigid stereochemistry makes CHDI a high-value component for creating high-performance materials.
-
High-Performance Polyurethane Elastomers: CHDI is used to synthesize polyurethane elastomers with an outstanding balance of properties. These materials exhibit excellent resistance to abrasion, hydrolysis, and solvents. Their aliphatic nature provides superior UV and color stability, making them ideal for applications requiring long-term outdoor exposure without yellowing.[12] This contrasts sharply with elastomers based on aromatic isocyanates.[1]
-
Advanced Coatings and Adhesives: In the coatings sector, CHDI is formulated into high-performance polyurethane coatings for automotive, aerospace, and industrial maintenance.[13] These coatings offer exceptional durability, chemical resistance, and gloss retention.[13]
-
Biomedical Applications & Drug Development: The biocompatibility of certain aliphatic polyurethanes and the defined structure of CHDI make it a compound of interest in the biomedical field. It can be used as a linker to conjugate molecules or as a monomer for creating biocompatible materials. BOC Sciences notes its role in the synthesis of therapeutics for treating cancer and autoimmune disorders, where it serves as a cornerstone for fabricating tailored molecules.[]
-
Specialized Polyimides: CHDI can be used in polycondensation reactions with various dianhydrides (like PMDA, BTDA) to prepare mixed aromatic/alicyclic polyimides.[3] These materials are developed for applications requiring high thermal stability, such as in the electronics and aerospace industries.[13]
Section 5: Experimental Protocol: Synthesis of a CHDI-Based Prepolymer
This protocol outlines a representative lab-scale synthesis of a polyurethane prepolymer, a common intermediate in the production of elastomers. This process validates the need for strict moisture control and precise stoichiometry.
Objective: To synthesize an isocyanate-terminated prepolymer from trans-1,4-Diisocyanatocyclohexane and a polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG).
Materials:
-
trans-1,4-Diisocyanatocyclohexane (CHDI), solid
-
PTMEG (e.g., 2000 g/mol ), dried under vacuum at 100°C for 4 hours
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for controlling reaction rate)
-
Dry nitrogen gas supply
-
Anhydrous toluene (for viscosity adjustment, if needed)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer/thermocouple.
-
Heating mantle with temperature controller.
Methodology:
-
Reactor Setup: Assemble the reaction flask and purge thoroughly with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Polyol Charging: Charge the pre-dried PTMEG into the reaction flask. Begin stirring and heat the polyol to 80-100°C.
-
CHDI Addition: The CHDI solid should be melted in a separate container under a nitrogen blanket at ~80°C before addition. Once the polyol reaches the target temperature, add the molten CHDI to the flask. The molar ratio of NCO:OH is typically kept above 1.5:1 to ensure an isocyanate-terminated prepolymer.
-
Reaction: Maintain the reaction temperature at 100°C and continue stirring. The reaction is typically run for 30-45 minutes for prepolymer formation. If using a catalyst, it would be added after the CHDI.
-
Monitoring: The reaction progress can be monitored by periodically taking samples and titrating for the percent NCO content. The reaction is complete when the %NCO value reaches the theoretical target and remains constant.
-
Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it in a tightly sealed container under a nitrogen blanket to prevent moisture contamination.
Caption: Workflow for laboratory synthesis of a CHDI-based prepolymer.
Section 6: Safety, Handling, and Storage
trans-1,4-Diisocyanatocyclohexane is a hazardous substance and must be handled with appropriate precautions.[3][14]
6.1 Hazard Summary
-
Corrosivity/Irritation: Causes serious eye damage and skin irritation.[3][14] May cause respiratory irritation.[3]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][14] It is also a skin sensitizer and may cause an allergic skin reaction.[3][14]
6.2 Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][14]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[14]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[14]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., P3 type).[7][14]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][15]
6.3 Storage and Incompatibilities
-
Conditions: Store locked up in a cool, dry, and well-ventilated place.[3][5] The container must be kept tightly closed to prevent moisture ingress.[3][5]
-
Moisture Sensitivity: This material is hygroscopic and hydrolyzes in water.[3][16] Protect from atmospheric moisture.[16]
-
Incompatible Materials: Store away from strong oxidizing agents, water, alcohols, amines, acids, and bases.[3][9]
6.4 Spill and Disposal
-
Spill Response: Evacuate the area. For small spills, cover with a dry, inert absorbent material (e.g., sand, dry earth).[9] Do not use combustible materials. Collect in a loosely covered container for disposal. Do not seal the container tightly, as CO₂ evolution from reaction with ambient moisture could cause pressurization.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
References
- The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- What is 1,4-Cyclohexane Diisocyan
- trans-1,4-Cyclohexane diisocyanate, 97% 1 g. Thermo Scientific Chemicals.
- Buy trans-Cyclohexane-1,4-diisocyanate
- Preparation of trans cyclohexane 1,4 diisocyanate.
- 1,4-Cyclohexane diisocyanate.
- Method for synthesizing trans-1,4-cyclohexane diisocyanate.
- Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYAN
- Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. (2025-08-06). Journal of Applied Polymer Science.
- SAFETY DATA SHEET - trans-1,4-Cyclohexane diisocyan
- CAS No.
- SAFETY D
- Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyan
- The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. (2025-12-19). NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 7517-76-2 TRANS-1,4-CYCLOHEXANE DIISO CYAN
- trans-1,4-Cyclohexylene diisocyan
- trans-1,4-Cyclohexane diisocyan
- trans-1, 4-Cyclohexane diisocyan
- trans-1,4-Cyclohexane diisocyanate, 97% 5 g. Thermo Scientific Chemicals.
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- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. sadara.com [sadara.com]
A Technical Guide to the Stereoisomers of 1,4-Diisocyanatocyclohexane: Unlocking Performance Through Cis/Trans Control
Abstract
1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate monomer critical to the formulation of high-performance polymers, particularly light-stable polyurethane elastomers and coatings. Unlike its linear or aromatic counterparts, CHDI exists as two distinct geometric isomers: cis and trans. The stereochemical arrangement of the isocyanate functional groups relative to the cyclohexane ring is not a trivial distinction; it is a fundamental determinant of the monomer's three-dimensional structure, which profoundly influences polymerization behavior and the ultimate thermomechanical properties of the resulting material. This guide provides an in-depth analysis of the synthesis, separation, and characterization of cis- and trans-1,4-CHDI, with a core focus on how isomer selection dictates polymer morphology and performance. It is intended for researchers, material scientists, and formulation chemists seeking to leverage stereochemical control as a tool for designing advanced materials with precisely tailored properties.
Introduction: The Significance of Stereochemistry in a Cycloaliphatic Diisocyanate
Aliphatic diisocyanates are widely specified for applications requiring superior UV stability and weatherability, as they do not form the chromophores responsible for the yellowing seen in aromatic-based systems. Within this class, this compound (CHDI) offers a unique combination of rigidity from its cyclic backbone and predictable reactivity. The key to harnessing its full potential lies in understanding its geometric isomerism.
The cyclohexane ring is not planar, adopting a low-energy "chair" conformation. The two isocyanate (-NCO) groups at the 1 and 4 positions can be oriented on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). This seemingly subtle difference has significant consequences:
-
trans-1,4-CHDI: The isocyanate groups are in a diequatorial position, resulting in a highly linear, symmetrical, and rigid molecular structure.
-
cis-1,4-CHDI: The isocyanate groups are in an axial-equatorial arrangement, leading to a less symmetrical, "kinked" molecular structure.
This structural disparity is the primary causal factor behind the dramatic differences observed in polymers synthesized from these isomers. The trans isomer's linearity allows for efficient packing and ordering of polymer chains, promoting crystallinity in the hard segments of polyurethanes.[1][2] Conversely, the cis isomer's shape disrupts this packing, leading to more amorphous structures.[3] Consequently, controlling the cis/trans ratio is a powerful mechanism for tuning material properties from hardness and thermal stability to flexibility and modulus.[1][3]
Caption: Molecular structures of cis and trans-1,4-CHDI isomers.
Synthesis and Isomer Separation
Commercial synthesis of 1,4-CHDI typically begins with the hydrogenation of p-phenylenediamine or the phosgenation of 1,4-diaminocyclohexane (CHDA). These processes inherently produce a mixture of cis and trans isomers.[1] The thermodynamic equilibrium at typical reaction temperatures favors the trans isomer, often resulting in a mixture of approximately 70% trans and 30% cis.[1]
For applications demanding the unique properties of a specific isomer, particularly the high performance of the pure trans form, a separation step is crucial. The differing physical properties of the isomers or their precursors allow for effective separation.
Workflow: Separation of 1,4-Diaminocyclohexane (CHDA) Isomers
A common and efficient strategy involves the fractional crystallization of a precursor, such as 1,4-diaminocyclohexane, before the final phosgenation step. The trans isomer of CHDA derivatives often exhibits lower solubility and a more crystalline nature than the cis form, facilitating its separation.[1]
Caption: Workflow for separating CHDA isomers via fractional crystallization.
The Stereochemical Impact on Polymer Morphology and Properties
The primary application for 1,4-CHDI is in the synthesis of polyurethane elastomers. These are block copolymers consisting of alternating "soft segments" (typically a long-chain polyol) and "hard segments" (formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol). The properties of the elastomer are governed by the degree of phase separation between these segments. Here, the stereochemistry of CHDI is paramount.
-
trans-CHDI Based Polyurethanes: The linear and symmetrical nature of the trans isomer allows the resulting hard segments to pack together in an orderly, efficient manner, much like stacking rods. This promotes hydrogen bonding and leads to the formation of well-defined, crystalline hard-segment domains.[4][5] This morphology results in materials with:
-
cis-CHDI Based Polyurethanes: The kinked structure of the cis isomer fundamentally disrupts the regular packing of hard segments. It introduces a disorder that hinders crystallization, leading to a more amorphous morphology. This results in materials that are:
The ability to vary the cis/trans isomer ratio provides a powerful tool for formulation. A high-trans CHDI is used for ultra-high-performance applications where stiffness and strength are critical.[2] In contrast, increasing the cis content allows for the deliberate introduction of disorder to create softer, more elastomeric materials.[3]
Data Summary: Isomer Ratio vs. Polyurethane Properties
The following table summarizes the general trends observed when varying the cis/trans isomer distribution in a polyurethane elastomer system.
| Property | High trans-CHDI Content (>90%) | High cis-CHDI Content (>50%) | Causality |
| Hardness (Shore) | Higher | Lower | Efficient hard segment packing increases material stiffness.[3] |
| Tensile Modulus | Increased | Decreased | Crystalline domains act as physical crosslinks, reinforcing the matrix.[3] |
| Thermal Stability | Higher | Lower | Ordered, crystalline structures require more energy to disrupt.[3] |
| Tear Strength | Excellent | Moderate | Well-defined hard domains effectively dissipate energy.[1][2] |
| Crystallinity | Higher | Lower / Amorphous | The linear geometry of the trans isomer promotes chain packing. |
Applications in Advanced Materials and Drug Development
The distinct properties imparted by the CHDI isomers make them suitable for a range of demanding applications.
-
High-Performance Coatings & Elastomers: Polyurethanes derived from high-trans CHDI are specified for automotive finishes, industrial coatings, and specialty elastomers where exceptional light stability, abrasion resistance, and mechanical durability are required.[6]
-
Biomedical Polymers: As an aliphatic diisocyanate, CHDI is a candidate for creating biocompatible and biodegradable polymers for use in medical devices and tissue engineering scaffolds. The stereochemistry can be used to control not only the mechanical properties (e.g., matching the stiffness of a target tissue) but also the degradation rate, as amorphous regions (from cis isomers) may be more susceptible to hydrolysis than crystalline regions (from trans isomers).
-
Drug Development Intermediates: While 1,4-CHDI itself is primarily a polymer building block, its precursor, 1,4-diaminocyclohexane, and related cyclohexane derivatives are valuable scaffolds in pharmaceutical synthesis.[7][8] The rigid cyclohexane core allows for the precise spatial orientation of functional groups, a key principle in designing molecules that fit into the active sites of biological targets.[7] The ability to isolate pure cis or trans diamine precursors is therefore of significant interest to medicinal chemists.[9]
Experimental Protocols
Protocol 1: Determination of Cis/Trans Isomer Ratio by ¹H NMR Spectroscopy
Rationale: The protons on the cyclohexane ring have different chemical environments depending on their axial or equatorial position and their proximity to the isocyanate groups. This results in distinct signals in the ¹H NMR spectrum for the cis and trans isomers, allowing for quantitative analysis. The method for the precursor diamine is well-established and analogous principles apply to the diisocyanate.[10]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the 1,4-CHDI sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic resonance signals for the cis and trans isomers. The chemical shifts for the protons attached to the carbons bearing the -NCO groups are typically well-separated.
-
Integrate the area under the respective characteristic peaks for each isomer.
-
Calculate the molar ratio by comparing the integration values. For example: % trans = [Integration(trans peak) / (Integration(trans peak) + Integration(cis peak))] x 100
-
Protocol 2: Lab-Scale Synthesis of a Polyurethane Elastomer
Rationale: This protocol describes a standard two-step prepolymer method, which allows for controlled reaction of the diisocyanate with the polyol before chain extension. This method provides excellent control over the final polymer architecture.
Materials:
-
trans-1,4-CHDI (or a known cis/trans mixture)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum
-
1,4-Butanediol (BDO), dried
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry nitrogen atmosphere
-
Mechanical stirrer, heating mantle, reaction flask
Methodology:
-
Prepolymer Synthesis:
-
Charge the reaction flask with the desired amount of PTMEG and heat to 80°C under a dry nitrogen blanket with stirring.
-
Add the 1,4-CHDI to the reactor. The molar ratio of NCO:OH should be approximately 2:1 to ensure the prepolymer is isocyanate-terminated.
-
Add a catalytic amount of DBTDL (e.g., 10-20 ppm).
-
Maintain the reaction at 80-90°C for 2-3 hours, or until the theoretical %NCO value is reached (monitored by titration).
-
-
Chain Extension:
-
Cool the prepolymer to ~70°C.
-
Add the stoichiometric amount of the chain extender, BDO, while stirring vigorously. The amount of BDO is calculated to react with the remaining NCO groups.
-
After BDO addition, the mixture will become highly viscous. Pour the mixture into a pre-heated mold.
-
-
Curing:
-
Cure the cast polymer in an oven at 100-110°C for 16-24 hours.
-
After demolding, allow the sample to post-cure at ambient temperature for at least 7 days before performing mechanical testing to ensure complete reaction and morphological development.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[11][12]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[11]
-
Corrosivity: It can cause severe skin burns and eye damage.[11]
-
Sensitization: It is a potent respiratory and skin sensitizer. Inhalation may cause allergy or asthma-like symptoms.[11]
-
Reactivity: It is moisture-sensitive and reacts with water to release CO₂ gas, which can cause pressure buildup in sealed containers.[11][13] It reacts exothermically with alcohols, amines, acids, and bases.[11]
Handling Recommendations:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of aerosol generation, respiratory protection is required.
-
Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen) in a cool, dry place away from incompatible materials.[13]
Conclusion
The geometric isomerism of this compound is a critical, yet often overlooked, design parameter in polymer science. The stark contrast between the linear, symmetrical trans isomer and the kinked, asymmetric cis isomer provides a direct and predictable method for controlling polymer morphology. By selecting a pure isomer or a specific cis/trans blend, researchers and formulators can precisely engineer the thermomechanical properties of polyurethanes and other advanced materials. The trans isomer is the key to creating highly crystalline, strong, and thermally stable materials for high-performance applications, while the cis isomer can be used to impart flexibility and reduce stiffness. This level of stereochemical control opens new avenues for the rational design of materials with tailored performance profiles, from specialty elastomers to next-generation biomedical devices.
References
-
Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate. (1992). Semantic Scholar. [Link]
- USRE29623E - Polyurethane-ureas based on cis-trans-1,4-diaminocyclohexane.
-
1,4-Cyclohexane diisocyanate | C8H10N2O2. PubChem. [Link]
- US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
-
Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. ResearchGate. [Link]
-
Cyclohexane, 1,4-diisocyanato-, trans-. US EPA. [Link]
-
This compound. SJZ Chem-Pharm Co., Ltd.. [Link]
-
Morphology Studies of trans-1,4-Diisocyanatocyclohexane-Based Urethane Elastomers by Synchrotron X-ray Diffraction. ACS Publications. [Link]
-
The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]
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1,4-Diisocyanatocyclohexane molecular weight and formula
An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (CHDI), a cycloaliphatic diisocyanate of significant interest in advanced materials science and bioconjugation chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to elucidate the causal relationships behind its reactivity, applications, and handling protocols.
Core Molecular Profile and Physicochemical Properties
This compound is a key building block in polymer chemistry, valued for the properties conferred by its saturated cyclic structure. Unlike its aromatic counterparts, the cycloaliphatic core of CHDI provides enhanced UV stability and weathering resistance to the materials it forms. It exists as a mixture of cis- and trans- isomers, which can influence the stereochemistry and final properties of resulting polymers.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3][4] |
| CAS Number | 2556-36-7 (cis- and trans- mixture)[1][5][6] | [1][5][6] |
| 7517-76-2 (trans- isomer)[3][4] | [3][4] | |
| Appearance | Colorless to light yellow clear liquid[5][6] | [5][6] |
| Melting Point | 55 °C | [7] |
| Boiling Point | 136 °C at 15 Torr | [7] |
| Density | ~1.21 g/cm³ (Predicted) | [7] |
| Flash Point | 94.7 °C | [7] |
| Synonyms | 1,4-Cyclohexyl Diisocyanate, Cyclohexane diisocyanate | [2][5][8] |
The Chemistry of the Isocyanate Group: A Foundation for Reactivity
The utility of CHDI is dictated by the high reactivity of its two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, particularly those containing active hydrogen atoms.[9] This reactivity is the cornerstone of its application in polymerization and bioconjugation.
Key reactions include:
-
With Alcohols: Forms highly stable urethane linkages, the basis of polyurethane chemistry. The reaction is efficient and is the primary method for creating polyurethane networks.
-
With Amines: Reacts rapidly to form urea linkages. This reaction is often faster than the reaction with alcohols and is utilized in polyurea systems or for conjugating CHDI to biological molecules containing primary amine groups (e.g., lysine residues in proteins).
-
With Water: An important consideration for handling, this reaction forms an unstable carbamic acid intermediate, which subsequently decomposes to yield an amine and carbon dioxide gas.[9] This reaction is not only a common side reaction during polymerization if moisture is present but can also be harnessed for creating polyurethane foams.
Caption: Workflow for the synthesis of trans-1,4-CHDI.
Applications in Drug Development and Materials Science
The unique combination of a rigid cycloaliphatic core and two highly reactive isocyanate groups makes CHDI a versatile tool for researchers.
Advanced Polymer Formulations
CHDI is a key diisocyanate used in producing high-performance polyurethanes, polymers, and coatings. [10]Its cycloaliphatic structure is the primary reason for its selection in applications requiring high mechanical strength, abrasion resistance, and, most importantly, resistance to UV degradation and yellowing upon exposure to sunlight. This makes it superior to aromatic diisocyanates for durable outdoor coatings and biomedical devices that may be exposed to light.
Homobifunctional Crosslinking in Drug Development
In the context of drug development and proteomics, CHDI can act as a homobifunctional crosslinker. Its two isocyanate groups can covalently link molecules that possess nucleophilic groups, such as the primary amines found on the surface of proteins (e.g., lysine residues) or amine-functionalized drug carriers and nanoparticles.
This capability allows for:
-
Antibody-Drug Conjugation (ADC): Linking cytotoxic drugs to antibodies, although more specific linkers are now common.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports, enhancing their stability and reusability.
-
Hydrogel Formation: Crosslinking amine-containing polymers to form hydrogels for controlled drug release or tissue engineering scaffolds.
Caption: CHDI as a homobifunctional crosslinker.
Safety and Handling: A Self-Validating Protocol
Isocyanates are potent respiratory sensitizers and irritants. [5][7]A self-validating safety protocol involves assuming exposure until proven otherwise through engineering controls and diligent practice.
| Hazard Class | Classification | Source(s) |
| Acute Toxicity | Harmful if swallowed or inhaled. [5][6] | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. [11][12] | [11][12] |
| Eye Damage/Irritation | Causes serious eye damage/irritation. [12][13] | [12][13] |
| Sensitization | May cause allergy, asthma symptoms, or an allergic skin reaction. [11][12] | [11][12] |
Mandatory Handling Procedures
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
-
Moisture Control: CHDI is moisture-sensitive. [9][14]Always handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like alcohols, amines, and water. [5][14]
Conclusion
This compound is more than a simple monomer; it is a sophisticated chemical tool whose properties are directly derived from its unique cycloaliphatic structure and dual isocyanate functionality. A thorough understanding of its reactivity, handling requirements, and synthetic origins, as presented in this guide, is essential for leveraging its full potential in the development of advanced materials and novel biomedical applications.
References
-
ChemBK. (2024). This compound. Available from: [Link]
-
LookChem. (n.d.). This compound. Available from: [Link]
-
PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Cyclohexane, 1,4-diisocyanato-, trans-. Substance Registry Services. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Available from: [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Available from: [Link]
- Google Patents. (2010). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
- Google Patents. (1980). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
-
Safety data sheet according to 1907/2006/EC, Article 31. (2023). Available from: [Link]
- Google Patents. (2024). CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate.
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- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | 2556-36-7 | TCI Deutschland GmbH [tcichemicals.com]
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A Comprehensive Technical Guide to 1,4-Diisocyanatocyclohexane (CHDI): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate that is gaining significant attention in polymer chemistry and biomedical material science. Its unique saturated cyclic structure imparts distinct properties to the polymers derived from it, offering advantages over traditional aromatic and linear aliphatic diisocyanates. This guide provides an in-depth exploration of CHDI, covering its nomenclature, synthesis, chemical properties, and key applications, with a particular focus on its use in the development of advanced polyurethanes for research and drug development.
Nomenclature and Identification: Decoding the Synonyms
This compound is known by a variety of names and identifiers, which can sometimes lead to confusion in literature and commercial sourcing. A clear understanding of its nomenclature is crucial for accurate research and communication.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Notes |
| IUPAC Name | This compound[1] | The systematic name based on IUPAC nomenclature. |
| Common Abbreviation | CHDI[2] | Widely used in technical and commercial literature. |
| Synonyms | 1,4-Cyclohexane diisocyanate[2] | A frequently used alternative name. |
| 1,4-Cyclohexyl diisocyanate | Another common synonym. | |
| Cyclohexane, 1,4-diisocyanato-[1] | A variation of the IUPAC name. | |
| Isocyanic acid, 1,4-cyclohexylene ester | A less common, more formal name. | |
| Isomer-Specific Names | trans-1,4-Diisocyanatocyclohexane | Refers to the trans stereoisomer. |
| cis-1,4-Diisocyanatocyclohexane | Refers to the cis stereoisomer. | |
| CAS Registry Number | 2556-36-7 | For the mixture of cis and trans isomers. |
| 7517-76-2 | Specifically for the trans isomer. | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol |
It is important to note that commercial CHDI is often a mixture of cis and trans isomers, though the pure trans isomer is also available and its stereochemistry can significantly influence polymer properties.[3] The rigid and symmetric nature of the trans isomer, in particular, leads to well-ordered polymer chains and enhanced mechanical properties in the resulting polyurethanes.
Synthesis of this compound: Phosgene and Phosgene-Free Routes
The synthesis of CHDI can be broadly categorized into two approaches: traditional phosgenation routes and safer, non-phosgene alternatives. The choice of synthetic pathway often depends on the desired isomer, scale of production, and safety considerations.
Phosgenation Route: The Conventional Approach
The most established method for producing diisocyanates, including CHDI, involves the use of phosgene (COCl₂), a highly toxic and corrosive gas. The general process involves the reaction of 1,4-diaminocyclohexane with phosgene.
A detailed experimental protocol for a similar phosgenation of an aliphatic diamine, hexamethylenediamine, is provided by Organic Syntheses, which can be adapted for 1,4-diaminocyclohexane. The procedure involves the preparation of the diamine hydrochloride salt followed by its reaction with a stream of phosgene gas in an inert, high-boiling solvent.[4]
Experimental Protocol: Phosgenation of 1,4-Diaminocyclohexane (Adapted)
-
Preparation of 1,4-Diaminocyclohexane Dihydrochloride: Dissolve 1,4-diaminocyclohexane in a suitable solvent (e.g., methanol) and slowly add concentrated hydrochloric acid with cooling. The dihydrochloride salt will precipitate and can be collected by filtration, washed, and dried.[4]
-
Phosgenation Reaction: Suspend the finely powdered 1,4-diaminocyclohexane dihydrochloride in a high-boiling inert solvent (e.g., o-dichlorobenzene or amylbenzene) in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a phosgene inlet tube.[4]
-
Heat the suspension to a high temperature (e.g., 180-185°C) and introduce a stream of phosgene gas.[4] The reaction progress is monitored by the cessation of hydrogen chloride evolution.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure, and the crude this compound is purified by fractional distillation.[4]
Causality Behind Experimental Choices: The use of the dihydrochloride salt of the diamine helps to control the highly exothermic reaction with phosgene. The high reaction temperature is necessary to drive the reaction to completion and to decompose any intermediate carbamoyl chlorides. The choice of a high-boiling inert solvent is crucial to maintain the required reaction temperature and to prevent unwanted side reactions.
Diagram: Phosgenation Synthesis of this compound
Caption: Phosgenation route for the synthesis of this compound.
Non-Phosgene Routes: Safer Alternatives
Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes for isocyanates.[5][6] These methods often involve the thermal decomposition of carbamates or the Curtius rearrangement of acyl azides.
A patented non-phosgene method for synthesizing trans-1,4-diisocyanatocyclohexane involves the Curtius rearrangement.[7]
Experimental Protocol: Non-Phosgene Synthesis via Curtius Rearrangement (Adapted from Patent)
-
Formation of the Diacyl Chloride: trans-1,4-Cyclohexanedicarboxylic acid is reacted with thionyl chloride under reflux to produce trans-1,4-cyclohexanedicarbonyl chloride. Excess thionyl chloride is removed by distillation.[7]
-
Formation of the Diacyl Azide: The crude diacyl chloride is dissolved in an inert solvent (e.g., toluene) and heated. Sodium azide is then added portion-wise to form the corresponding diacyl azide.[7]
-
Curtius Rearrangement: The reaction mixture is held at an elevated temperature (e.g., 45-75°C) to induce the Curtius rearrangement of the diacyl azide to this compound.[7]
-
Work-up and Purification: Insoluble salts are removed by filtration, and the solvent is evaporated under reduced pressure. The final product is purified by distillation.[7]
Causality Behind Experimental Choices: This multi-step synthesis avoids the use of phosgene by employing sodium azide to introduce the nitrogen functionality that ultimately forms the isocyanate group. The Curtius rearrangement is a reliable method for converting carboxylic acids to isocyanates with one less carbon atom. The choice of solvent and temperature is critical for controlling the reaction rate and preventing side reactions.
Diagram: Non-Phosgene Synthesis of this compound
Caption: Non-phosgene synthesis of trans-1,4-Diisocyanatocyclohexane via the Curtius rearrangement.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of CHDI is essential for its effective use in polymer synthesis and for quality control.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid or colorless to light yellow liquid | [2] |
| Melting Point | 59-62 °C (trans isomer) | [8] |
| Boiling Point | 145-146 °C at 32 Torr | [8] |
| Density | ~1.21 g/cm³ | [2] |
| Solubility | Reacts with water; soluble in many organic solvents. | [8] |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the FTIR spectrum of CHDI is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O). This peak typically appears in the range of 2250-2275 cm⁻¹.[9][10][11][12] The intensity of this peak is directly proportional to the concentration of the isocyanate, making FTIR an excellent tool for monitoring the progress of polymerization reactions.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the protons on the cyclohexane ring. The chemical shifts and splitting patterns will depend on the cis/trans isomeric ratio and the conformational dynamics of the ring.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbon atom of the isocyanate group typically appears in the downfield region of the spectrum. The signals for the cyclohexane ring carbons will also be present, and their chemical shifts can be used to distinguish between the cis and trans isomers. For example, in a related compound, 4,4'-dicyclohexylmethane diisocyanate, the isocyanate carbon of the trans,trans isomer appears at a slightly different chemical shift than the other isomers, allowing for quantification.[13]
Mass Spectrometry (MS): Electron impact mass spectrometry of CHDI will show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ). The fragmentation pattern will be characteristic of the cyclohexane ring and the isocyanate functional groups. Common fragmentation pathways for cyclic alkanes involve the loss of small neutral molecules like ethene.[14][15] The fragmentation of the isocyanate group may also be observed.
Applications in Polyurethane Synthesis for Research and Drug Development
The primary application of this compound is as a monomer in the synthesis of polyurethanes (PUs). The unique properties of CHDI-based PUs make them highly attractive for a range of applications, including in the biomedical field.
The Chemistry of Polyurethane Formation
Polyurethanes are formed through the polyaddition reaction between a diisocyanate and a polyol (a molecule with two or more hydroxyl groups). The reaction can be carried out in one or two steps.
Experimental Protocol: Two-Step Synthesis of a CHDI-Based Polyurethane
-
Prepolymer Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), a stoichiometric excess of this compound is reacted with a long-chain polyol (e.g., polycaprolactone diol or polyethylene glycol) at an elevated temperature (e.g., 70-80°C). A catalyst, such as dibutyltin dilaurate, may be added to accelerate the reaction.[16] This step forms an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a short-chain diol or diamine chain extender (e.g., 1,4-butanediol) to form the final high molecular weight polyurethane.[16] The resulting polymer solution can then be cast into films or used for other applications.
Causality Behind Experimental Choices: The two-step method allows for better control over the polymer architecture and molecular weight. The use of a catalyst is often necessary to achieve a reasonable reaction rate, especially with less reactive aliphatic isocyanates like CHDI. The inert atmosphere is crucial to prevent the reaction of the isocyanate groups with moisture, which would lead to the formation of urea linkages and carbon dioxide gas.
Diagram: Polyurethane Synthesis Workflow
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An In-depth Technical Guide to the Electrophilic Nature of Isocyanate Groups in 1,4-Cyclohexane Diisocyanate (CHDI)
Abstract
This technical guide provides a comprehensive examination of the electrophilic nature of the isocyanate (-N=C=O) functional group, with a specific focus on 1,4-Cyclohexane Diisocyanate (CHDI). We will explore the fundamental electronic structure that dictates its reactivity, analyze how the cycloaliphatic backbone of CHDI modulates this reactivity in comparison to aromatic and linear aliphatic isocyanates, and detail its subsequent reactions with various nucleophiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights. Included are detailed experimental protocols for kinetic analysis and polymer synthesis, supported by quantitative data and mechanistic diagrams to provide a self-validating and authoritative resource.
Introduction: The Isocyanate Functional Group and the Significance of CHDI
Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group.[1] The cornerstone of their chemistry is the pronounced electrophilicity of the central carbon atom, making them highly susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of polyurethane chemistry, which has widespread applications in coatings, foams, elastomers, and adhesives.[2][3]
Within the diverse family of diisocyanates, 1,4-Cyclohexane Diisocyanate (CHDI) holds a unique position. As an aliphatic diisocyanate, it offers superior resistance to UV degradation and color change compared to its aromatic counterparts like Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI).[4][5] Its rigid and symmetrical cycloaliphatic structure imparts excellent mechanical and thermal properties to the resulting polymers.[6] These attributes make CHDI a material of significant interest for high-performance applications, including biocompatible polymers for medical devices and drug delivery systems, where stability and purity are paramount.[7][8] This guide will dissect the chemical principles that make CHDI a valuable building block for advanced material development.
Fundamental Principles: The Electrophilic Nature of the Isocyanate Group
The reactivity of the isocyanate group is rooted in its electronic structure. The -N=C=O moiety is a cumulative double bond system where the central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement creates a significant partial positive charge (δ+) on the carbon, rendering it a strong electrophilic center.
Nucleophilic attack on this electrophilic carbon is the primary reaction pathway for isocyanates. The general mechanism involves the addition of a nucleophile (Nu-H) across the C=N double bond.
Caption: General reaction of an isocyanate with a nucleophile.
The most common nucleophiles in polymer and bioconjugate chemistry are alcohols (forming urethanes), amines (forming ureas), and water (which forms an unstable carbamic acid that decomposes to an amine and CO2).[9] The rate of these reactions is highly dependent on the nucleophilicity of the attacking species, with primary amines being significantly more reactive than alcohols, which are in turn more reactive than water.
The Unique Reactivity Profile of 1,4-Cyclohexane Diisocyanate (CHDI)
While all isocyanates are electrophilic, the structure of the "R" group to which the -NCO is attached significantly modulates its reactivity. CHDI's cycloaliphatic nature places its reactivity between that of highly reactive aromatic isocyanates and less reactive linear aliphatic isocyanates.
-
Electronic Effects: Unlike aromatic isocyanates (e.g., MDI, TDI), where the benzene ring can delocalize and stabilize the negative charge in the transition state, the saturated cyclohexane ring in CHDI offers no such resonance stabilization.[10] This makes aliphatic isocyanates, including CHDI, inherently less reactive than their aromatic counterparts.[2][4] Consequently, reactions with CHDI often require catalysts or elevated temperatures to proceed at practical rates.[11]
-
Steric Effects: The rigid chair conformation of the cyclohexane ring can sterically hinder the approach of nucleophiles to the isocyanate carbon. This effect is particularly pronounced in the cis-isomer of CHDI. The commercially available product is predominantly the trans-isomer, where the two isocyanate groups are in equatorial positions, offering better accessibility.[12]
-
Symmetry and Differential Reactivity: As a symmetrical diisocyanate, the two -NCO groups in CHDI are electronically identical. However, after the first -NCO group reacts to form a urethane or urea linkage, the electron-withdrawing nature of this new group can slightly decrease the reactivity of the second -NCO group. This effect is generally less pronounced than in aromatic systems like TDI, where the reactivity difference between the two -NCO groups is substantial.
Table 1: Relative Reactivity Comparison of Common Diisocyanates
| Diisocyanate Type | Example(s) | Relative Reactivity | Key Characteristics |
| Aromatic | MDI, TDI | High | Fast curing, strong mechanical properties, prone to UV yellowing.[5] |
| Cycloaliphatic | CHDI , HMDI, IPDI | Intermediate | Good balance of reactivity and stability, excellent UV resistance, high hardness.[3][4] |
| Linear Aliphatic | HDI | Lower | Slower reaction, high flexibility, excellent weatherability.[1][13] |
Key Reactions and Mechanistic Considerations
The utility of CHDI stems from its predictable reactions with key nucleophiles. Understanding these reactions is crucial for designing materials with desired properties.
4.1 Reaction with Alcohols (Urethane Formation)
The reaction between CHDI and a polyol (a molecule with multiple hydroxyl groups) is the cornerstone of polyurethane synthesis.
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic isocyanate carbon. This reaction is often catalyzed to achieve acceptable reaction rates.[14] Organotin compounds, such as Dibutyltin Dilaurate (DBTDL), are highly effective catalysts, although non-tin alternatives are gaining prominence due to environmental concerns.[11][15]
Caption: A typical two-step synthesis of a CHDI-based polyurethane.
4.2 Reaction with Amines (Urea Formation)
Primary and secondary amines react with CHDI much more rapidly than alcohols, forming highly stable urea linkages. This reaction is so fast that it often proceeds without a catalyst. This high reactivity is utilized in polyurea coatings and adhesives and is also the basis for bioconjugation, where CHDI can be used to link polymers to proteins or peptides for drug delivery applications.
4.3 Reaction with Water
The reaction of CHDI with water is an important consideration, as moisture contamination can lead to undesirable side reactions during polymerization. The reaction initially forms an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas.[9] The newly formed amine can then rapidly react with another isocyanate group to form a stable urea linkage. The release of CO2 is exploited in the production of polyurethane foams but is typically an unwanted side reaction in coatings and elastomers, as it can cause bubbles and defects.
Experimental Protocols
To provide a practical context, this section details a self-validating methodology for analyzing the reactivity of CHDI.
5.1 Protocol: Kinetic Analysis of CHDI Reaction with 1-Butanol via In-Situ FTIR Spectroscopy
This protocol describes how to monitor the reaction progress and determine the reaction rate constant. The disappearance of the characteristic isocyanate peak in the infrared spectrum provides a reliable method for tracking the reaction kinetics.[16]
Objective: To determine the pseudo-first-order rate constant for the catalyzed reaction of CHDI with an excess of 1-butanol.
Materials & Equipment:
-
trans-1,4-Cyclohexane Diisocyanate (CHDI), 97%[17]
-
1-Butanol, anhydrous
-
Dibutyltin Dilaurate (DBTDL), catalyst grade
-
Anhydrous Toluene (solvent)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) probe[18]
-
Heated reaction vessel with magnetic stirring and nitrogen inlet
-
Syringes for reagent addition
Methodology:
-
Preparation: Dry all glassware thoroughly. Prepare a stock solution of CHDI in anhydrous toluene (e.g., 0.1 M). Prepare a separate solution of 1-butanol (e.g., 1.0 M) and DBTDL (e.g., 0.001 M) in anhydrous toluene. The 10-fold excess of alcohol ensures pseudo-first-order kinetics with respect to CHDI.
-
Instrument Setup: Set up the FTIR spectrometer to collect spectra in the range of 4000-650 cm⁻¹. The key peak to monitor is the strong, sharp N=C=O asymmetric stretch, which appears around 2270-2250 cm⁻¹.[16]
-
Reaction Initiation: Add the 1-butanol/DBTDL solution to the temperature-controlled reaction vessel (e.g., 60 °C) and begin stirring under a nitrogen atmosphere. Collect a background spectrum.
-
Data Acquisition: Inject the CHDI stock solution into the vessel to start the reaction (time t=0). Immediately begin collecting spectra at regular intervals (e.g., every 60 seconds).
-
Data Analysis:
-
For each spectrum, calculate the area of the isocyanate peak at ~2270 cm⁻¹.
-
Plot the natural logarithm of the peak area (ln[NCO]) versus time.
-
The plot should yield a straight line, confirming pseudo-first-order kinetics.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Self-Validation & Trustworthiness:
-
Control: Run a parallel experiment without the DBTDL catalyst to quantify its effect on the reaction rate.
-
Reproducibility: Repeat the experiment at least three times to ensure the calculated rate constant is reproducible.
-
Confirmation: Monitor the concurrent appearance and growth of the urethane carbonyl peak (~1700 cm⁻¹) to confirm product formation.[19]
Caption: Workflow for the kinetic analysis of a CHDI reaction using FTIR.
Conclusion
The electrophilic nature of the isocyanate group in 1,4-Cyclohexane Diisocyanate is a finely tuned attribute governed by its unique cycloaliphatic structure. While less reactive than aromatic isocyanates, CHDI offers a superior stability profile, making it an indispensable component for creating high-performance, durable, and biocompatible materials. Its intermediate reactivity allows for controlled polymerization, enabling the precise engineering of polymers for advanced applications in coatings, elastomers, and the biomedical field. By understanding the fundamental principles of its electrophilicity and applying robust experimental methodologies, researchers and developers can fully leverage the potential of CHDI to innovate and create next-generation materials.
References
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- Pflaumer Brothers. (2024, July 23).
- ResearchGate. (2025, August 7).
- AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
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- ResearchGate. (2025, August 6). Kinetics of diisocyanate reactions with chain-extending agents.
- Huide. (2025, April 17).
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- Chemistry For Everyone. (2025, July 28).
- PubMed. (2019, January 8).
- Thermo Scientific Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.).
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Introduction: The Central Role of 1,4-Diisocyanatocyclohexane in Advanced Materials and Therapeutics
An In-Depth Technical Guide to the Fundamental Chemistry of 1,4-Diisocyanatocyclohexane
This compound (CHDI) is an aliphatic diisocyanate renowned for its unique combination of structural rigidity, symmetry, and chemical reactivity. Unlike its aromatic counterparts, CHDI provides superior light and color stability, making it a critical building block in the synthesis of high-performance polymers such as polyurethanes and polyureas.[1][2] These materials find extensive use in advanced coatings, elastomers, and adhesives where durability and resistance to environmental degradation are paramount.[2]
For researchers in materials science and drug development, a deep understanding of CHDI's fundamental chemistry is essential. Its bifunctional nature, coupled with the distinct stereochemistry of its cyclohexane core, dictates the architecture, and consequently the macroscopic properties, of the resulting polymers. This guide provides a comprehensive exploration of the core chemical principles of this compound, from its molecular structure and synthesis to its reactivity and safe handling. We will delve into the causality behind its chemical behavior, offering field-proven insights for professionals engaged in polymer synthesis, formulation, and the design of novel therapeutic systems.
Section 1: Molecular Structure and Stereochemistry
The chemical behavior of this compound is intrinsically linked to its three-dimensional structure. The molecule consists of a cyclohexane ring substituted with two isocyanate (–N=C=O) groups at the 1 and 4 positions. This substitution pattern gives rise to two distinct geometric isomers: cis and trans.[3][4]
-
cis-1,4-Diisocyanatocyclohexane: In this isomer, both isocyanate groups reside on the same side of the cyclohexane ring's general plane.[3] In its most stable chair conformation, one isocyanate group occupies an axial position while the other is in an equatorial position.
-
trans-1,4-Diisocyanatocyclohexane: Here, the isocyanate groups are on opposite sides of the ring.[3] This configuration allows for a more stable chair conformation where both bulky isocyanate groups can occupy equatorial positions, minimizing steric strain.
The trans isomer is of particular industrial and scientific interest because its symmetrical, linear structure allows for highly ordered, tightly packed hard segments in polymers. This ordered arrangement enhances properties like crystallinity, thermal stability, and mechanical strength in the final material.[5] The industrial product is therefore typically the trans isomer or a mixture with a high trans content.
Physical and Chemical Properties
The properties of CHDI are summarized below. The industrial product is predominantly the trans isomer.
| Property | Value | References |
| Molecular Formula | C₈H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 166.18 g/mol | [6][7] |
| CAS Number | 2556-36-7 (mixture), 7517-76-2 (trans) | [6][7] |
| Appearance | White waxy solid or colorless liquid | [8][9] |
| Boiling Point | 122 °C at 12 mmHg | [9] |
| Flash Point | 95 °C | [9] |
| Stability | Moisture sensitive; hydrolyzes in water. | [10] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound is a critical process that dictates the purity and isomeric ratio of the final product. Both phosgene and non-phosgene routes have been developed, each with distinct advantages and challenges.
Phosgene-Based Synthesis
The most established industrial method for producing isocyanates involves the phosgenation of the corresponding primary amine.[11][12] For CHDI, the process starts with 1,4-diaminocyclohexane (also known as CHDA).
Workflow: Phosgenation Route
Key Reactions:
-
Reaction with Alcohols: Isocyanates react with alcohols to form urethane linkages. [11]This is the foundational reaction for the synthesis of polyurethanes. When a diisocyanate like CHDI reacts with a diol or polyol, a polymer chain is formed. [11][12]The reaction is often catalyzed, and the reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance. [13]* Reaction with Amines: The reaction with primary or secondary amines is typically very rapid and results in the formation of a urea linkage. [11]This reaction is the basis for producing polyureas.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decomposes to yield a primary amine and carbon dioxide gas. [11][12][14]The newly formed amine can then react with another isocyanate molecule to form a urea linkage. [14]This reaction is exploited to create polyurethane foams, where the CO₂ acts as a blowing agent, but it also underscores the critical need to handle CHDI in dry, moisture-free conditions to prevent unwanted side reactions. [11][12]* Self-Reaction (Trimerization): Under certain conditions, typically with specific catalysts, aliphatic diisocyanates can react with themselves to form a highly stable, six-membered isocyanurate ring, a process known as trimerization. [11]This creates strong, cross-linked networks used in rigid foams.
The intermediate reactivity of alicyclic diisocyanates like CHDI, compared to more reactive aromatic isocyanates, allows for greater control during polymerization, which is a significant advantage for achieving specific polymer architectures. [10][12]
Section 4: Applications in Drug Development and Bioconjugation
The high electrophilicity and specific reactivity of the isocyanate group make CHDI and its derivatives valuable tools in the fields of drug development and biotechnology. The ability to form stable covalent bonds with nucleophilic functional groups present on biomolecules is the key to its utility.
-
Bioconjugation and Linker Chemistry: Isocyanates can react with primary amine groups (e.g., the ε-amino group of lysine residues) or hydroxyl groups (e.g., serine, threonine) on proteins and other biomolecules. This makes them suitable as homobifunctional crosslinkers to conjugate molecules. In the context of Antibody-Drug Conjugates (ADCs), isocyanate-based linkers can be used to attach cytotoxic payloads to antibodies, although careful control is needed to avoid non-specific reactions.
-
Polymer-Based Drug Delivery: CHDI is used to synthesize biodegradable polyurethanes and polyureas. These polymers can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate and control the release of therapeutic agents. The properties of the polymer can be tuned by carefully selecting the diol or diamine co-monomer, allowing for control over degradation rates and drug release kinetics.
-
Surface Modification of Biomaterials: The reactivity of CHDI allows it to be used to modify the surfaces of medical devices or implants. By grafting polymers or bioactive molecules onto a surface via urethane or urea linkages, properties such as biocompatibility, lubricity, and resistance to biofouling can be significantly improved.
Section 5: Analytical Characterization
Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. Due to the high reactivity of the isocyanate group, direct analysis can be challenging, and derivatization is often employed. [15]
| Analytical Technique | Purpose and Key Information | References |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid identification and reaction monitoring. Shows a strong, characteristic absorption band for the –N=C=O stretch around 2266 cm⁻¹. The disappearance of this peak indicates complete reaction. | [16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the differentiation between cis and trans isomers and confirmation of product structures after reaction. | [1] |
| Gas Chromatography (GC) | Used for purity assessment and quantification of volatile isocyanates. | [8][9] |
| High-Performance Liquid Chromatography (HPLC) | The most common method for quantifying isocyanates in complex matrices, especially for air monitoring. Samples are typically derivatized first (e.g., with 1-(2-methoxyphenyl)piperazine) to create stable, UV-active urea derivatives that can be easily separated and quantified. | [15][17][18] |
| Mass Spectrometry (MS) | Often coupled with LC (LC-MS), it provides definitive identification and quantification based on mass-to-charge ratio, offering high specificity and sensitivity. | [15]|
Section 6: Safety, Handling, and Storage
Isocyanates are potent chemical sensitizers and require strict adherence to safety protocols. [19]Inhalation is the primary route of exposure, which can lead to irritation of the respiratory tract and, more critically, occupational asthma. [19][20]Skin contact can cause dermatitis. [20] Mandatory Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a fume hood with a robust local exhaust ventilation (LEV) system. [20]* Personal Protective Equipment (PPE):
-
Respiratory Protection: Use appropriate respiratory protection if ventilation is insufficient. [20] * Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes. [21] * Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). [20]Latex gloves are not recommended. [20] * Protective Clothing: Wear a lab coat or coveralls to prevent skin contact. [21]* Handling and Storage:
-
CHDI is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen) in a tightly sealed container. [10] * Store in a cool, dry, well-ventilated place away from incompatible materials such as water, alcohols, amines, acids, and bases. [7][10] * Base-catalyzed reactions of isocyanates with alcohols in the absence of a solvent can be violently exothermic. [7]* Training: In many regions, including the European Union under REACH regulations, mandatory training is required for all professional and industrial users of products containing more than 0.1% of monomeric diisocyanates. [22][23]
-
Conclusion
This compound is a molecule of significant scientific and industrial importance. Its fundamental chemistry, governed by the stereochemistry of its alicyclic core and the pronounced electrophilicity of its isocyanate groups, provides a powerful platform for the creation of advanced materials. The distinction between the cis and trans isomers is not merely academic; it has profound implications for polymer morphology and performance. The reactivity of CHDI with a vast array of nucleophiles enables the synthesis of a diverse range of polymers and bioconjugates, opening avenues for innovation in fields from high-performance coatings to controlled-release drug delivery systems. A thorough understanding of these core principles, combined with a rigorous commitment to safety, is the foundation upon which researchers and developers can fully harness the potential of this versatile chemical building block.
References
-
Safe Use of Di-Isocyanates. [Link]
-
PDA Europe. Safe Use and Handling of Diisocyanate. [Link]
-
Wikipedia. Isocyanate. [Link]
-
ISOPA. Safe Use and Handling of Diisocyanates. [Link]
-
Gao, H., et al. (2024). How To Get Isocyanate?. ACS Omega. [Link]
-
Gao, H., et al. (2024). How To Get Isocyanate?. National Center for Biotechnology Information. [Link]
- Marks, M. J., et al. (2004). Non-phosgene route to the manufacture of organic isocyanates.
-
Tlili, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. [Link]
-
Courtley Health & Safety. (2023). Safe Use and Handling of Diisocyanates. [Link]
-
Sika Group. REACH Safety Training for Using Diisocyanates. [Link]
-
Wang, A., et al. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. [Link]
-
Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]
- A method for preparing 1,4-cyclohexane diisocyanate. (2024).
- Richter, R., et al. (1980). Preparation of trans cyclohexane 1,4 diisocyanate.
- Zhang, J. (2011). Method for synthesizing trans-1,4-cyclohexane diisocyanate.
-
SINOYQX. (2024). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. [Link]
-
Yilgor, I., et al. (2010). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. [Link]
-
PrepChem.com. Synthesis of 1,4-bis-(isocyanato-methyl)-cyclohexane (LDI). [Link]
-
National Center for Biotechnology Information. 1,4-Cyclohexane diisocyanate. PubChem. [Link]
-
Ceballos, D., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples. [Link]
-
stereochemistry of disubstituted cyclohexane. [Link]
-
Yilgor, I., et al. (2008). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Starshine Chemical. This compound (cis- and trans- mixture). [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Lyubartseva, G., et al. (2008). Kinetics of diisocyanate reactions with chain-extending agents. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024). Why do we use cis/trans for 1,4-dichlorocyclohexane, but R/S nomenclature for its 1,3 isomers?. [Link]
Sources
- 1. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]
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- 8. This compound | 2556-36-7 | TCI AMERICA [tcichemicals.com]
- 9. This compound (cis- and trans- mixture) - Starshinechemical [starshinechemical.com]
- 10. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 23. sika.com [sika.com]
Methodological & Application
Application Note: Enhancing Long-Term UV Stability of Polymeric Systems with 1,4-Diisocyanatocyclohexane
Abstract
The photo-oxidative degradation induced by ultraviolet (UV) radiation is a primary cause of failure for polymeric materials, leading to discoloration, embrittlement, and loss of mechanical integrity. This application note provides a detailed technical guide for researchers, scientists, and formulation chemists on the use of 1,4-Diisocyanatocyclohexane (1,4-DCHC) as a reactive component to significantly enhance the UV stability of polymeric coatings and materials. We will explore the fundamental mechanism of UV degradation and contrast it with the protective action imparted by the stable, cross-linked networks formed using 1,4-DCHC. This guide provides detailed, field-tested protocols for formulating a UV-resistant polyurethane clear coat, conducting standardized accelerated weathering tests, and evaluating material performance through colorimetry, gloss measurement, and spectroscopic analysis.
The Challenge: Understanding Photo-oxidative Degradation
Nearly all synthetic polymers are susceptible to environmental degradation, with UV radiation being a major catalyst for failure.[1] This process, known as photo-oxidation, is a complex cascade of chemical reactions initiated by the absorption of high-energy photons, typically in the UV-A (315-400 nm) and UV-B (290-315 nm) range. The degradation mechanism is an autocatalytic process that can be broken down into three primary stages: initiation, propagation, and termination.[2]
-
Initiation: UV photons provide the activation energy to break chemical bonds within the polymer backbone, generating highly reactive free radicals (P•).
-
Propagation: These free radicals react rapidly with atmospheric oxygen to form peroxy radicals (POO•). The peroxy radicals then abstract hydrogen atoms from adjacent polymer chains, creating hydroperoxides (POOH) and new polymer radicals, thus propagating a chain reaction.
-
Chain Scission and Cross-linking: The unstable hydroperoxides decompose, leading to chain scission (reducing molecular weight and strength) and the formation of chromophoric groups, such as carbonyls (>C=O).[1][2] These reactions are the primary cause of yellowing, increased brittleness, and cracking.
The overall process results in an irreversible deterioration of the material's aesthetic and mechanical properties.
The Solution: Leveraging this compound for Intrinsic Stability
While additives like UV absorbers and Hindered Amine Light Stabilizers (HALS) can be effective, an alternative and highly robust strategy is to build intrinsic stability into the polymer network itself. This is achieved by using chemically stable building blocks, such as aliphatic isocyanates, to form strong, degradation-resistant cross-links. This compound (1,4-DCHC) is a prime example of such a component.
Unlike aromatic isocyanates (e.g., MDI, TDI), which contain benzene rings that can act as chromophores and contribute to yellowing upon UV exposure, the cycloaliphatic structure of 1,4-DCHC is inherently resistant to photo-oxidation.[3][4] Its primary mechanism of protection is not through the absorption of UV light, but through the formation of a dense, highly cross-linked polyurethane network.[5]
When 1,4-DCHC reacts with a polyol (a polymer with multiple hydroxyl or -OH groups), it forms urethane linkages (-NH-CO-O-). These bonds are characterized by high thermal and chemical stability. The resulting three-dimensional network effectively dissipates energy and restricts the mobility of polymer chains, making it significantly more difficult for the photo-oxidative chain reactions to initiate and propagate.[5] Coatings prepared with trans-cyclohexane-1,4-diisocyanate, a stereoisomer of 1,4-DCHC, have demonstrated improved light stability over those made from aromatic diisocyanates.[4]
Experimental Application and Validation Protocols
To validate the efficacy of 1,4-DCHC, we present a series of protocols for formulating, applying, and testing a two-component (2K) polyurethane clear coat. A control formulation using an aromatic isocyanate is included for direct comparison.
Protocol 3.1: Formulation of a 2K UV-Resistant Clear Coat
This protocol describes the preparation of a clear coat where 1,4-DCHC serves as the cross-linking hardener for a polyester polyol resin.
Materials & Reagents:
-
Part A (Resin): Saturated Polyester Polyol (e.g., ~3.5% OH content by weight, dissolved in a suitable solvent like butyl acetate).
-
Part B (Hardener - Experimental): this compound (1,4-DCHC).
-
Part B (Hardener - Control): Aromatic Diisocyanate (e.g., MDI or TDI based polyisocyanate).
-
Solvent: Urethane-grade Butyl Acetate (moisture content < 0.05%).
-
Catalyst (Optional): Dibutyltin Dilaurate (DBTDL), 1% solution in butyl acetate.
-
Substrates: Glass panels (for gloss/color), Q-panels (for general testing).
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers or mixing vessels
-
Pipettes or syringes for accurate liquid transfer
-
Film applicator or spray gun
-
Forced-air drying oven
Procedure:
-
Stoichiometric Calculation: The key to a high-performance 2K system is the NCO:OH molar ratio. Aim for a ratio of 1.05:1.0 to ensure complete reaction of the hydroxyl groups. Calculate the required mass of Part A and Part B based on their equivalent weights.
-
Preparation of Part A: Weigh the required amount of the polyester polyol resin solution into a clean, dry mixing vessel.
-
Preparation of Part B: In a separate vessel, weigh the required amount of the designated hardener (1,4-DCHC for the experimental sample, aromatic isocyanate for the control).
-
Mixing: While stirring Part A, slowly add Part B. If using a catalyst, add it at this stage (e.g., 0.01-0.05% based on total resin solids). Continue stirring for 5-10 minutes to ensure a homogenous mixture.
-
Application: Apply the mixed coating to the prepared substrates using a film applicator (to a controlled wet film thickness of ~75 µm) or a spray gun. Prepare at least three replicates for each formulation.
-
Curing: Allow the coated panels to flash off at ambient temperature for 15 minutes, then transfer to a forced-air oven. Cure at 60°C for 60 minutes, followed by a 7-day conditioning period at ambient temperature (23°C, 50% RH) before testing.
Protocol 3.2: Accelerated UV Weathering (ASTM G154)
This protocol simulates the damaging effects of outdoor sun exposure using an accelerated weathering chamber.[6][7][8]
Equipment:
-
QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.
-
Sample mounting racks.
Procedure:
-
Initial Measurements: Before exposure, perform baseline measurements on all cured panels as described in Protocol 3.3.
-
Test Cycle Setup: Program the QUV tester to run a cycle compliant with ASTM G154. A common cycle for coatings is:
-
Sample Exposure: Mount the panels in the tester. Ensure that a set of unexposed control panels (0-hour reference) is stored in a dark, controlled environment.
-
Evaluation Intervals: Remove a subset of panels for analysis at predetermined intervals, such as 250, 500, and 1000 hours.
Protocol 3.3: Performance Evaluation Methods
A. Color and Yellowness Index (YI) Measurement
-
Equipment: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the CIELAB color coordinates (L, a, b*) of each panel before exposure (baseline) and after each exposure interval.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
B. Gloss Measurement
-
Equipment: 60° Gloss meter.
-
Procedure:
-
Calibrate the gloss meter using the supplied standard.
-
Measure the gloss at five different locations on each panel and calculate the average.
-
Calculate the percent gloss retention after each exposure interval relative to the 0-hour baseline measurement.
-
C. Chemical Degradation Analysis (ATR-FTIR)
-
Equipment: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a baseline ATR-FTIR spectrum for each unexposed coating.
-
After each exposure interval, acquire a new spectrum from the same panel.
-
Monitor the growth of the carbonyl (>C=O) absorption band, typically found between 1650 and 1850 cm⁻¹.[9] An increase in the area of this peak is a direct indicator of photo-oxidative degradation.[10]
-
Data Interpretation and Expected Results
The performance of the 1,4-DCHC-based system is expected to be significantly superior to the aromatic isocyanate control. The collected data can be summarized for clear comparison.
| Performance Metric | Exposure Time (hours) | 1,4-DCHC Formulation (Expected) | Aromatic Isocyanate Control (Expected) |
| Total Color Change (ΔE)* | 0 | 0.0 | 0.0 |
| 500 | < 1.0 | > 5.0 | |
| 1000 | < 1.5 | > 10.0 | |
| Yellowness Index (YI) | 0 | 1.2 | 1.5 |
| 500 | < 2.0 | > 15.0 | |
| 1000 | < 3.0 | > 25.0 | |
| Gloss Retention (%) | 0 | 100% | 100% |
| 500 | > 90% | < 60% | |
| 1000 | > 85% | < 40% | |
| Carbonyl Peak Area (FTIR) | 0 | Baseline | Baseline |
| 1000 | Minor Increase | Significant Increase |
Interpretation:
-
A lower ΔE* and YI for the 1,4-DCHC system indicates superior color and anti-yellowing stability.
-
Higher gloss retention demonstrates better surface integrity and resistance to erosion and micro-cracking.
-
A slower rate of carbonyl group formation confirms the enhanced chemical stability of the aliphatic urethane network against photo-oxidation.
Conclusion
This compound is a highly effective building block for creating polymeric systems with exceptional UV stability. By forming a robust, non-yellowing, and highly cross-linked polyurethane network, it provides intrinsic protection against the damaging effects of photo-oxidation. This approach, which builds stability directly into the polymer backbone, offers superior long-term performance in demanding applications compared to systems relying on aromatic isocyanates. The protocols outlined in this note provide a comprehensive framework for formulating, testing, and validating the significant durability advantages conferred by 1,4-DCHC.
References
- Patsnap Eureka. (2025, July 10).
- Textile Tester. (2024, December 26).
- Applied Technical Services. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.
- LIB Industry. (2024, December 11).
- ICC Evaluation Service, LLC.
- ResearchGate. (2025, August 6). Spectroscopic study on the photo-degradation and photo-oxidation of irradiated poly (4-phenyl styrene) in various solvents.
- PMC. Photodegradation and photostabilization of polymers, especially polystyrene: review.
- ResearchGate.
- Wikipedia.
- ACS Publications. (2024, January 3). Single-Particle Analysis of the Photodegradation of Submicron Polystyrene Particles Using Infrared Photothermal Heterodyne Imaging.
- Pflaumer. (2025, April 29). Understanding Isocyanates: The Backbone of High-Performance Polymeric Systems.
- Google Patents.
Sources
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 3. pflaumer.com [pflaumer.com]
- 4. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]
- 5. How Isocyanates Influence Material Durability and Longevity? [eureka.patsnap.com]
- 6. UV Accelerated Weathering Test - Textile Tester [darongtester.com]
- 7. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 8. lib-chamber.com [lib-chamber.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Polycondensation Reactions with trans-1,4-Cyclohexane Diisocyanate (t-CHDI)
Introduction: The Strategic Role of t-CHDI in Advanced Polymer Synthesis
Polyurethanes (PUs) represent a highly versatile class of polymers, with applications ranging from flexible foams to rigid elastomers and high-performance coatings.[1][2] The properties of these materials are directly dictated by the selection of their constituent monomers, primarily diisocyanates and polyols.[1] While aromatic diisocyanates like MDI and TDI are widely used, they often result in polymers that degrade and yellow upon exposure to UV light. This limitation has driven significant research into aliphatic and cycloaliphatic isocyanates.
trans-1,4-Cyclohexane diisocyanate (t-CHDI) has emerged as a key monomer in this space. Its cycloaliphatic structure imparts a unique combination of properties to the resulting polymers: the rigidity and toughness characteristic of aromatic systems, combined with the excellent light and thermal stability of aliphatic systems.[2][3] The specific trans stereoisomer is particularly valuable, as its linear and symmetric geometry allows for efficient chain packing, leading to polymers with enhanced mechanical strength, shrink resistance, and higher glass transition temperatures compared to those made from cis/trans mixtures.[4][5]
The reactivity of t-CHDI is intermediate between highly reactive aromatic diisocyanates and less reactive linear aliphatic diisocyanates, affording greater control over the polymerization process.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific principles, key experimental considerations, and detailed protocols for leveraging t-CHDI in polycondensation reactions.
Scientific Principles & Reaction Mechanisms
The Chemistry of the Isocyanate Group
The cornerstone of polyurethane chemistry is the isocyanate functional group (-N=C=O). The carbon atom in this group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[6] The reaction with an alcohol forms the characteristic urethane (or carbamate) linkage, which defines the polyurethane backbone.[1][7]
Step-Growth Polymerization with t-CHDI
The synthesis of polyurethanes is a classic example of step-growth polymerization (specifically, a polyaddition reaction).[7][8] In this process, t-CHDI (a difunctional monomer) reacts with a difunctional polyol. The reaction proceeds stepwise: monomers react to form dimers, dimers react with monomers or other dimers to form trimers and tetramers, and so on, until high molecular weight polymer chains are formed.
Critical Side Reactions
Precise control over the reaction is crucial, as the isocyanate group can participate in several competing side reactions:
-
Reaction with Water: This is the most significant side reaction. Isocyanates react with water to form an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas.[6][9] The resulting amine is more reactive than the initial alcohol and will rapidly react with another isocyanate group to form a rigid, disubstituted urea linkage. This disrupts the polymer structure, alters the stoichiometry, and the CO2 evolution can cause undesirable foaming.[1] Therefore, all reactants and solvents must be rigorously dried.
-
Trimerization: At elevated temperatures or in the presence of certain catalysts, isocyanate groups can react with each other to form a highly stable, six-membered isocyanurate ring.[1] This leads to cross-linking, which can cause the polymer to become insoluble and infusible (a thermoset).
-
Allophanate and Biuret Formation: At temperatures above 110-120°C, isocyanate groups can react with existing urethane or urea linkages to form allophanate and biuret crosslinks, respectively.[9] These reactions are typically reversible.
Core Components and Experimental Design
The final properties of the polyurethane are a direct result of the judicious selection of its building blocks.
| Component | Type | Function & Impact on Polymer Properties |
| Diisocyanate | trans-1,4-Cyclohexane Diisocyanate (t-CHDI) | Forms the basis of the "hard segment." The rigid cycloaliphatic ring structure imparts high thermal stability, hardness, and excellent UV resistance.[2][10] |
| Polyol | Polyether Polyols (e.g., PTMEG) | Forms the "soft segment." Provides flexibility, chemical resistance, and hydrolytic stability. Lower glass transition temperature (Tg).[1] |
| Polyester Polyols (e.g., PCL) | Also forms the "soft segment." Offers good tensile strength and abrasion resistance but can be more susceptible to hydrolysis.[1] | |
| Chain Extender | Short-chain diols (e.g., 1,4-Butanediol, BDO) | Reacts with the diisocyanate to extend the hard segment domains.[1] Increases hardness, modulus, and thermal properties by promoting phase separation between hard and soft segments.[1][10] |
| Catalyst | Tertiary Amines (e.g., DABCO) | Generally promote both the urethane-forming reaction and the water-isocyanate reaction. More effective with aliphatic isocyanates.[11] |
| Organometallics (e.g., DBTDL, Stannous Octoate) | Primarily catalyze the isocyanate-hydroxyl reaction, allowing for faster cure times and lower reaction temperatures.[1][12] | |
| Stoichiometry | NCO:OH Molar Ratio | Critically important. A ratio of ~1.0 aims for a linear, thermoplastic polymer. An excess of NCO (e.g., 1.05:1) can ensure complete reaction of hydroxyl groups but may lead to some cross-linking. An excess of OH will result in lower molecular weight, hydroxyl-terminated chains. |
Experimental Protocols: Synthesis of a t-CHDI Based Polyurethane
Safety First: trans-1,4-Cyclohexane diisocyanate is toxic if swallowed or inhaled and can cause skin and respiratory irritation.[13][14] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are also moisture-sensitive; all glassware must be oven-dried and reactions should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[13]
Protocol 1: Two-Step (Prepolymer) Method
This method is preferred for achieving well-defined segmented copolymers. It involves first reacting the diisocyanate with the polyol to form an NCO-terminated prepolymer, which is then reacted with the chain extender.
Materials & Reagents:
-
trans-1,4-Cyclohexane Diisocyanate (t-CHDI), >98% purity
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000 g/mol
-
1,4-Butanediol (BDO), anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst solution
-
Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable aprotic solvent
Procedure:
-
Reagent Preparation:
-
Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours to remove residual water.
-
Store t-CHDI in a desiccator under an inert atmosphere.
-
-
Prepolymer Synthesis (Step 1):
-
Set up a three-neck, round-bottom flask (oven-dried) equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Charge the flask with t-CHDI and an appropriate amount of anhydrous DMAc to dissolve it.
-
Heat the solution to 70°C under a gentle stream of nitrogen.
-
Slowly add the pre-dried, molten PTMEG to the t-CHDI solution dropwise over 30-60 minutes with vigorous stirring. The NCO:OH molar ratio for this step should be 2:1.
-
After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Maintain the reaction at 80°C for 2 hours. The product is an isocyanate-terminated prepolymer.
-
(Optional but recommended): Take a small aliquot to determine the %NCO content via standard titration (e.g., dibutylamine back-titration) to confirm the reaction has proceeded as expected.
-
-
Chain Extension (Step 2):
-
Calculate the required amount of BDO to achieve a final NCO:OH ratio of approximately 1.02:1. Dissolve the BDO in a small amount of anhydrous DMAc.
-
Cool the prepolymer solution to 60°C.
-
Slowly add the BDO solution to the stirred prepolymer solution. A significant increase in viscosity should be observed.
-
Continue the reaction at 80°C for an additional 2-3 hours until the desired viscosity is reached.
-
-
Polymer Isolation and Curing:
-
Pour the viscous polymer solution into a Teflon-coated casting tray.
-
Place the tray in a vacuum oven and heat at 80-100°C for 12-24 hours to remove the solvent and complete the curing process.
-
Post-cure the resulting polymer film at 70°C for 24 hours to ensure full development of mechanical properties.
-
Protocol 2: One-Shot Method
This method is simpler and faster but offers less control over the polymer architecture. All reactants are mixed together simultaneously.
Procedure:
-
Setup: Use the same oven-dried, inert atmosphere setup as in Protocol 1.
-
Reaction:
-
Charge the flask with the pre-dried PTMEG, pre-dried BDO, and anhydrous DMAc. Heat to 60°C with stirring.
-
Add the catalyst (DBTDL) to the polyol/chain extender mixture.
-
In a separate container, dissolve the t-CHDI in anhydrous DMAc.
-
Add the t-CHDI solution to the flask in a single, rapid addition with very vigorous stirring. The total NCO:OH ratio should be calculated to be ~1.02:1.
-
An exothermic reaction will occur. Control the temperature, allowing it to rise to no more than 90°C.
-
Once the exotherm subsides, maintain the reaction at 80°C for 2-4 hours, or until the desired viscosity is achieved.
-
-
Isolation: Follow the same casting, curing, and post-curing steps as in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Low Viscosity | - Incorrect stoichiometry (NCO:OH ratio not ~1.0).- Presence of moisture in reagents or solvent.- Insufficient reaction time or temperature. | - Recalculate and verify all monomer masses/moles.- Ensure rigorous drying of all components.- Extend reaction time or slightly increase temperature (not >120°C). |
| Gelation / Insoluble Product | - NCO:OH ratio significantly greater than 1.0.- Excessive reaction temperature causing side reactions (trimerization, allophanate formation).- Impurities in monomers. | - Re-verify stoichiometry.- Lower reaction temperature and improve temperature control.- Use high-purity monomers. |
| Bubbles in Cured Film | - CO2 evolution from reaction of NCO with water.- Trapped solvent. | - Ensure all reagents are anhydrous.- Degas the polymer solution under vacuum before casting.- Use a slower, more controlled vacuum ramp during solvent removal. |
References
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
- Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science, 77(5), 1102-1107.
-
MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Retrieved from [Link]
-
Semantic Scholar. (1992). Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
- Preprints.org. (2024).
- Royal Society of Chemistry. (2022).
- Royal Society of Chemistry. (2022).
-
Career Henan Chemical Co. (n.d.). TRANS-1,4-CYCLOHEXANE DIISOCYANATE. Retrieved from [Link]
- OpenStax. (n.d.). Step-Growth Polymers. Organic Chemistry: A Tenth Edition.
- ScienceDirect. (n.d.).
- VTechWorks. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s.
- University of Bologna. (n.d.).
- Chemistry LibreTexts. (2024). 30.4: Step-Growth Polymers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
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Preparation of High-Performance Polyurethane Elastomers Using trans-1,4-Cyclohexane Diisocyanate (CHDI)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the synthesis of high-performance polyurethane (PU) elastomers using trans-1,4-cyclohexane diisocyanate (CHDI). CHDI is a symmetrical, aliphatic diisocyanate that imparts exceptional properties to polyurethane elastomers, including superior thermal stability, excellent mechanical strength, low hysteresis, and high transparency.[1][2] These characteristics are attributed to the compact and regular structure of CHDI, which promotes a high degree of order and efficient microphase separation between the hard and soft segments of the polymer.[3] We will detail the two-step prepolymer synthesis method, which offers excellent control over the polymer architecture. This document covers the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and expected material properties, serving as a comprehensive resource for researchers developing advanced elastomeric materials.
Introduction: The CHDI Advantage in Polyurethane Elastomers
Polyurethane elastomers are segmented block copolymers renowned for their versatility. Their unique properties arise from a microphase-separated morphology, consisting of "hard" and "soft" segments.[4][5][6]
-
Soft Segments: Typically composed of long-chain polyols (e.g., polyethers, polyesters), these amorphous domains have low glass transition temperatures (Tg) and are responsible for the material's flexibility and elastomeric behavior.[4][7]
-
Hard Segments: Formed by the reaction of a diisocyanate with a short-chain diol (a chain extender), these segments are rigid, have a high melting point or Tg, and provide mechanical strength through physical crosslinking via hydrogen bonding.[4][7]
The choice of diisocyanate is critical in defining the final properties of the elastomer. While aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) are common, aliphatic diisocyanates such as CHDI offer distinct advantages, particularly in applications requiring high performance and stability.
The key to CHDI's superior performance lies in its molecular structure. As a compact, symmetrical aliphatic ring, trans-1,4-CHDI allows the resulting hard segments to pack very efficiently.[1][3] This leads to highly ordered or crystalline hard domains, resulting in:
-
Excellent Microphase Separation: A sharper, more defined separation between hard and soft domains.[1]
-
High Thermal Stability: The ordered hard domains act as stable physical crosslinks that persist up to high temperatures, with softening points reported as high as 270°C.[1]
-
Superior Mechanical Properties: CHDI-based PUs exhibit high tensile strength, tear strength, and modulus, even with relatively low hard segment content.[1][3]
-
Low Hysteresis: Due to the efficient phase separation, these elastomers show very low energy loss in compression and tension, a critical feature for dynamic applications.[1]
-
Optical Clarity and UV Stability: As an aliphatic diisocyanate, CHDI does not contain the aromatic structures that are prone to photo-oxidation, resulting in elastomers with excellent light stability and near transparency.[1][2]
Mechanism of Polyurethane Formation: The Prepolymer Method
The synthesis of polyurethanes is based on the highly efficient polyaddition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH), forming a urethane linkage.[8] While one-shot methods exist, the prepolymer method provides greater control over the final polymer structure and molecular weight.[5][9]
The process involves two main stages:
-
Prepolymer Formation: An excess of diisocyanate (CHDI) is reacted with a long-chain polyol. This ensures that the resulting intermediate, the "prepolymer," is terminated at both ends with reactive isocyanate groups.
-
Chain Extension: The NCO-terminated prepolymer is then reacted with a low-molecular-weight diol chain extender, such as 1,4-butanediol (BD). This step links the prepolymer chains together, building the final high-molecular-weight polyurethane elastomer.
Caption: Workflow for the two-step prepolymer synthesis of polyurethane elastomers.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Reagents | trans-1,4-Cyclohexane Diisocyanate (CHDI) | Diisocyanate (Hard Segment) |
| Poly(tetramethylene oxide) glycol (PTMO) | Polyol (Soft Segment), Mn = 2000 g/mol | |
| 1,4-Butanediol (BD) | Chain Extender (Hard Segment) | |
| Dibutyltin dilaurate (DBTDL) | Catalyst (Optional, for rate control) | |
| Dry Toluene or DMF | Solvent (Optional, for viscosity control) | |
| Nitrogen Gas | Inert atmosphere | |
| Equipment | Four-neck round-bottom flask | Reaction vessel |
| Overhead mechanical stirrer with seal | For efficient mixing | |
| Heating mantle with temperature controller | To control reaction temperature | |
| Condenser and nitrogen inlet/outlet | To maintain an inert, dry atmosphere | |
| Vacuum pump and vacuum oven | For degassing and drying reagents/product | |
| Glass casting mold or Teflon-coated dish | For casting the final elastomer sheet | |
| Desiccator | For storage of dried reagents |
Experimental Protocol: Synthesis of a CHDI-PTMO-BD Elastomer
This protocol describes the synthesis of a representative CHDI-based polyurethane with a hard segment content of approximately 25% by weight. The isocyanate index (molar ratio of NCO to OH groups) is targeted at 1.05.
Step 1: Reagent Preparation and Stoichiometry
Causality: Isocyanate groups are highly reactive with water, which leads to the formation of urea linkages and CO2 gas, causing bubbles and undesirable side reactions.[8] Therefore, all reagents and glassware must be rigorously dried.
-
Dry the PTMO polyol and 1,4-butanediol in a vacuum oven at 80°C for at least 4 hours. Store in a desiccator over molecular sieves.
-
CHDI should be used as received from a sealed container and handled under a nitrogen atmosphere.
-
Calculate the required amounts of reactants. For a target hard segment content of ~25%:
-
PTMO (Mn=2000): 1.0 mole equivalent
-
1,4-BD (MW=90.12): 2.0 mole equivalents
-
CHDI (MW=166.18): 3.15 mole equivalents (This provides a 5% molar excess of NCO groups, i.e., an NCO/OH index of 1.05).
-
Step 2: Prepolymer Synthesis
Causality: This stage creates the NCO-terminated soft segment blocks. The reaction is conducted at a moderate temperature (80-90°C) to ensure a complete reaction without causing thermal degradation or unwanted side reactions.
-
Set up a clean, dry four-neck flask with a mechanical stirrer, heating mantle, condenser, and nitrogen inlet.
-
Charge the flask with the calculated amount of PTMO (1.0 mole eq.) and CHDI (3.15 mole eq.).
-
Begin stirring and purge the system with dry nitrogen for 15 minutes.
-
Heat the mixture to 80°C while stirring continuously.
-
Maintain the reaction at 80°C for 2 hours under a constant, slow flow of nitrogen. The viscosity of the mixture will increase as the prepolymer forms.
Caption: Chemical reaction scheme for the two-step polyurethane synthesis.
Step 3: Chain Extension and Casting
Causality: This is the critical step where the final polymer is formed. The chain extender (1,4-BD) links the prepolymer chains. The mixture must be rapidly and thoroughly mixed before its viscosity increases to a point where it can no longer be poured (the "pot life"). Degassing is essential to remove any dissolved nitrogen or trapped air bubbles.
-
After 2 hours of prepolymer reaction, cool the mixture to 60-70°C.
-
Add the calculated amount of pre-dried 1,4-butanediol (2.0 mole eq.) to the prepolymer mixture.
-
Immediately begin vigorous stirring for 30-60 seconds to ensure complete homogenization. The viscosity will increase rapidly.
-
Quickly transfer the viscous liquid to a preheated (80-100°C) casting mold.
-
Place the entire mold into a vacuum oven at 100°C and apply a vacuum for 5-10 minutes to remove any bubbles.
Step 4: Curing
Causality: Curing at an elevated temperature completes the polymerization and allows for the slow organization of the hard segments into their stable, ordered micro-domain structure. This process is essential for the development of the material's final mechanical properties.[10]
-
Release the vacuum and transfer the mold to a conventional oven preheated to 110°C.
-
Cure the elastomer for 16-24 hours.
-
After curing, turn off the oven and allow the mold to cool slowly to room temperature over several hours.
-
Once cooled, carefully demold the transparent polyurethane elastomer sheet.
-
For optimal property stabilization, allow the elastomer to condition at ambient temperature for at least 7 days before characterization.
Expected Results and Data Interpretation
The resulting CHDI-based polyurethane elastomer should be a tough, flexible, and nearly transparent material. The properties can be tuned by adjusting the hard segment content.
| Property | Typical Value Range | Characterization Method |
| Appearance | Nearly Transparent | Visual Inspection |
| Shore A Hardness | 70A - 95A | Durometer |
| Tensile Strength | 30 - 50 MPa | Universal Testing Machine |
| Elongation at Break | 400 - 800% | Universal Testing Machine |
| Soft Segment Tg | -70 to -80°C | DSC or DMA |
| Softening Temperature | 220 - 270°C | DMA or TMA |
Source: Data compiled from literature values.[1][2]
FTIR Spectroscopy: Successful synthesis can be confirmed by the disappearance of the strong NCO peak at ~2270 cm⁻¹ and the appearance of the characteristic urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Bubbles in final product | 1. Moisture contamination in reagents. 2. Incomplete degassing. | 1. Rigorously dry all polyols and chain extenders. Use fresh diisocyanate. 2. Increase degassing time or improve vacuum. |
| Tacky or soft surface | 1. Incorrect stoichiometry (NCO/OH ratio << 1.0). 2. Incomplete curing. | 1. Recalculate and accurately weigh all components. 2. Increase curing time or temperature as per the protocol. |
| Brittle elastomer | 1. Incorrect stoichiometry (NCO/OH ratio >> 1.1). 2. Hard segment content is too high. | 1. Recalculate stoichiometry; ensure NCO/OH index is between 1.0 and 1.1. 2. Redesign formulation with a lower ratio of CHDI/BD to polyol. |
| Gelation during mixing | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Lower the temperature during the chain extension step. 2. Reduce or eliminate the use of a catalyst. |
Safety Precautions
-
Isocyanate Hazard: Diisocyanates, including CHDI, are potent respiratory and skin sensitizers. All handling of CHDI and the isocyanate-terminated prepolymer must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat. For weighing and handling pure CHDI, respiratory protection may be required.
-
Thermal Burns: The reaction and curing processes involve high temperatures. Use appropriate thermal gloves when handling hot flasks and molds.
Conclusion
The use of trans-1,4-cyclohexane diisocyanate provides a reliable pathway to high-performance polyurethane elastomers with a combination of properties not easily achieved with conventional diisocyanates. The compact, symmetrical structure of CHDI drives the formation of highly ordered hard segments, leading to materials with exceptional thermal stability, mechanical robustness, and low mechanical hysteresis.[1][3] The two-step prepolymer protocol outlined here offers a controlled and reproducible method for synthesizing these advanced materials, enabling further research and development in fields ranging from biomedical devices to high-performance engineering components.
References
-
Structure Property Relationship of Aliphatic Polyurethane Elastomers Prepared from CHDI. (DTIC) [Link]
- CN106995523A - CHDI is modified NDI base polyurethane micropore method for producing elastomers.
-
High Performance Polyurethane Elastomers Using New Cyclaliphatic Diisocyanate. (Journal of the Adhesion Society of Japan) [Link]
-
Morphology Studies of CHDI-Based Urethane Elastomers by Synchrotron X-Ray Diffraction. (DTIC) [Link]
-
Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications. (PMC, NIH) [Link]
-
Thermally stable polyurethane elastomers. (Loughborough University Research Repository) [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (Polymers) [Link]
-
Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (NIH) [Link]
-
Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyan. (SciSpace) [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (NIH) [Link]
-
The chemistry of polyurethanes. (Lawrence Industries) [Link]
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Application Notes and Protocols: 1,4-Diisocyanatocyclohexane (CHDI) in Biocompatible Materials Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Case for 1,4-Diisocyanatocyclohexane in Advanced Biomaterials
Polyurethanes (PUs) stand as a cornerstone in the development of medical devices due to their exceptional versatility, biocompatibility, and tunable mechanical properties.[1][2] The choice of diisocyanate, a core building block, is a critical determinant of the final polymer's performance, particularly for in-vivo applications. While aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) are widely used, they possess inherent limitations for long-term biomedical applications. Their degradation can yield aromatic diamines, which are potentially toxic.[3][4]
This guide focuses on This compound (CHDI) , an aliphatic diisocyanate (ADI), and its growing importance in creating next-generation biocompatible and biostable polyurethanes. Unlike their aromatic counterparts, ADIs offer superior light stability and degradation products that are generally considered safer.[1][4][5] CHDI, with its cycloaliphatic structure, imparts a unique combination of rigidity and stability to the polymer backbone, making it an exemplary candidate for devices requiring high strength, durability, and proven biocompatibility.
This document serves as a comprehensive technical guide, providing not only step-by-step protocols for synthesis and characterization but also the scientific rationale behind these methodologies to empower researchers in their pursuit of innovative medical materials.
Section 1: The CHDI Advantage in Biocompatible Polyurethanes
The selection of CHDI over other diisocyanates is a strategic choice rooted in its chemical structure. Polyurethanes are segmented polymers, consisting of alternating "soft" and "hard" segments.[1] The hard segment, formed by the reaction of the diisocyanate and a chain extender, dictates the material's strength and thermal properties.[1]
Key Advantages of CHDI:
-
Biocompatibility and Biostability: The primary advantage of aliphatic diisocyanates like CHDI is the nature of their degradation byproducts.[3] The urethane linkages in CHDI-based PUs degrade into non-toxic, aliphatic diamines, mitigating concerns associated with the potentially carcinogenic aromatic amines released from aromatic PUs.[4]
-
Oxidative and Hydrolytic Resistance: Polyurethanes built with polycarbonate (PC) diols and CHDI, forming poly(carbonate-urethane)s (PCUs), exhibit excellent resistance to both hydrolysis and oxidative degradation.[6][7] The carbonate bond's hydrolysis products (an alcohol and CO2) do not catalyze further degradation, unlike the acidic byproducts from polyester-based PUs.[7]
-
UV Stability: The absence of aromatic rings in CHDI prevents the formation of chromophores upon exposure to UV light, meaning the resulting materials do not discolor or yellow over time—a critical factor for external or transparent medical devices.[5]
-
Mechanical Properties: The rigid cycloaliphatic ring of CHDI contributes to a strong, durable hard segment, allowing for the synthesis of materials with high tensile strength and toughness, suitable for demanding applications like vascular grafts and orthopedic components.[8]
Section 2: Application Note - Synthesis of a CHDI-based Biocompatible Poly(carbonate-urethane) Elastomer
This section details a robust, two-step solution polymerization method for synthesizing a high-performance biocompatible polyurethane elastomer. This method provides excellent control over the polymer architecture.[6][9][10]
Workflow for Two-Step Polyurethane Synthesis
Caption: Workflow for two-step synthesis of CHDI-based polyurethane.
Materials and Reagents
| Reagent | Function | Supplier Example | Grade |
| This compound (CHDI) | Monomer (Hard Segment) | Varies | >99%, mixture of isomers |
| Poly(hexamethylene carbonate) diol (PCDL) | Monomer (Soft Segment) | Varies | Mn = ~2000 g/mol |
| 1,4-Butanediol (BDO) | Chain Extender | Varies | Anhydrous, >99% |
| Dibutyltin dilaurate (DBTDL) | Catalyst | Varies | >95% |
| Dimethylacetamide (DMAc) | Solvent | Varies | Anhydrous, >99.8% |
| Tetrahydrofuran (THF) | Solvent (for casting) | Varies | Anhydrous, >99.9% |
| Methanol / Deionized Water | Non-solvents for Purification | Varies | ACS Grade |
Scientist's Note (Material Purity): The success of polyurethane synthesis is highly dependent on the purity of the reagents. Water is particularly detrimental as it reacts with isocyanate groups to form unstable carbamic acids, which then decompose to form amines and CO2 gas, disrupting stoichiometry and chain growth.[11] Ensure all glassware is oven-dried and reagents are anhydrous.
Detailed Synthesis Protocol
Step 1: Prepolymer Formation
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Dry all glassware in an oven at 120°C overnight and assemble while hot under a nitrogen purge.
-
Add poly(hexamethylene carbonate) diol (PCDL, Mn 2000) to the flask and heat to 80°C under vacuum for 1-2 hours to remove any residual moisture.
-
Cool the flask to ~60°C and introduce anhydrous DMAc to dissolve the PCDL under a positive nitrogen flow.
-
Once dissolved, add 1,4-CHDI. A typical molar ratio of CHDI:PCDL is 2:1 to ensure the prepolymer is NCO-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants).
-
Heat the reaction mixture to 75°C and stir for 2-3 hours.
-
Rationale: This step creates an "NCO-terminated prepolymer." The excess of diisocyanate ensures that the ends of the oligomer chains are reactive isocyanate groups, ready for the next step.[12]
-
Step 2: Chain Extension
-
Reduce the temperature of the prepolymer solution to 65°C.
-
In a separate flask, prepare a solution of the chain extender, 1,4-butanediol (BDO), in anhydrous DMAc. The molar amount of BDO should be calculated to react with the excess NCO groups from the prepolymer step. The final NCO:OH ratio should be approximately 1.02-1.05 to ensure complete reaction and achieve high molecular weight.
-
Add the BDO solution dropwise to the stirring prepolymer solution over 30 minutes.
-
After the addition is complete, continue stirring at 65-70°C for an additional 3-4 hours until the viscosity of the solution increases significantly.
Step 3: Purification and Film Formation
-
Slowly pour the viscous polymer solution into a beaker containing a rapidly stirring mixture of methanol and water (e.g., 10:1 v/v). This will cause the polyurethane to precipitate as a white solid.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any unreacted monomers, catalyst, and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C for at least 24 hours.
-
To create a film for characterization, dissolve the dried polymer in THF (e.g., 10% w/v solution).
-
Cast the solution into a flat, non-stick (e.g., Teflon) mold and allow the solvent to evaporate slowly in a fume hood, followed by final drying in a vacuum oven to remove all residual solvent.
Section 3: Protocol - Essential Characterization Techniques
Verifying the successful synthesis and properties of the CHDI-based polyurethane is critical.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the chemical structure and completion of the polymerization reaction.
-
Protocol:
-
Obtain a spectrum of the final polymer film using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Collect data from 4000 to 600 cm⁻¹.
-
-
Expected Results & Interpretation:
-
Disappearance of N=C=O peak: The most critical indicator of a complete reaction is the absence of the strong isocyanate peak at ~2270 cm⁻¹.
-
Appearance of Urethane Peaks:
-
N-H stretching: A broad peak around 3330 cm⁻¹.
-
C=O stretching (urethane): A strong peak around 1730-1700 cm⁻¹.
-
C-N stretching / N-H bending: Peaks around 1530 cm⁻¹.
-
-
Carbonate Peak: A strong C=O stretching peak from the PCDL soft segment around 1740 cm⁻¹.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions, such as the glass transition temperature (Tg), which provides insight into the phase separation and flexibility of the polymer.
-
Protocol:
-
Seal a small sample (5-10 mg) of the polymer film in an aluminum DSC pan.
-
Heat the sample from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to -80°C at the same rate.
-
Perform a second heating scan under the same conditions. The data from the second scan is typically used for analysis to ensure a consistent thermal history.
-
-
Expected Results & Interpretation:
-
A step-change in the heat flow curve indicates the glass transition temperature (Tg) of the soft segment, typically below 0°C for these materials, indicating flexibility at body temperature.[8]
-
The presence or absence of melting peaks (endotherms) can indicate the degree of crystallinity in the hard or soft segments.
-
Mechanical Testing
-
Objective: To quantify the material's strength, stiffness, and elasticity, ensuring it meets the requirements for the intended application.
-
Protocol:
-
Cut dumbbell-shaped specimens from the cast polymer film according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in a universal testing machine equipped with a suitable load cell.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
-
Key Parameters to Report:
-
Tensile Strength (MPa): The maximum stress the material can withstand.
-
Elongation at Break (%): The maximum strain or extension before fracture.
-
Young's Modulus (MPa): A measure of the material's stiffness.
-
| Typical Property Range for CHDI-based PCUs | |
| Tensile Strength | 25 - 45 MPa[8] |
| Elongation at Break | 400 - 850%[6][10] |
| Soft Segment Tg | -30°C to -5°C[8] |
Section 4: Protocol - Biocompatibility Assessment Framework
A material intended for medical use must be proven safe. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[13] For a material like a CHDI-based polyurethane, initial screening focuses on cytotoxicity and hemocompatibility.
Biocompatibility Assessment Workflow
Caption: Decision workflow for initial biocompatibility screening.
In Vitro Cytotoxicity (ISO 10993-5)
-
Objective: To assess whether the material releases substances in sufficient quantities to cause cell death or inhibit cell growth.[14]
-
Protocol Summary (Elution Method):
-
Prepare an extract of the CHDI-PU material by incubating it in cell culture medium (e.g., MEM) at 37°C for 24 hours, following the surface area to volume ratios specified in ISO 10993-12.
-
Culture a suitable cell line, such as L929 mouse fibroblasts, until they reach sub-confluency.[14]
-
Replace the standard culture medium with the material extract. Include negative (HDPE extract) and positive (e.g., organotin-stabilized PVC extract) controls.
-
Incubate for 24-48 hours.
-
Assess cell viability quantitatively using a method like the MTT assay, which measures mitochondrial activity.
-
-
Acceptance Criterion: The material is considered non-cytotoxic if the cell viability is greater than 70% of the negative control.[14]
Hemolysis (ASTM F756)
-
Objective: To determine if the material damages red blood cells, causing the release of hemoglobin. This is critical for any blood-contacting device.[15][16]
-
Protocol Summary (Direct Contact Method):
-
Prepare a stock of diluted blood (typically human or rabbit) in a phosphate-buffered saline (PBS) solution.[15][17]
-
Place a sample of the CHDI-PU material with a defined surface area into a test tube.
-
Add the diluted blood solution to the test tube.
-
Use high-density polyethylene (HDPE) as a negative control and a known hemolytic material (or water for osmotic lysis) as a positive control.[18]
-
Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle mixing.[19]
-
Centrifuge the tubes to pellet intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of free hemoglobin.
-
-
Acceptance Criterion: The material is generally considered non-hemolytic if the percent hemolysis is below 2%.[19] It is recommended to perform both direct contact and extract-based hemolysis tests.[16][19]
Section 5: Safety, Troubleshooting, and Expert Insights
Handling and Safety for 1,4-CHDI
Isocyanates are potent respiratory and skin sensitizers.[20] All handling of 1,4-CHDI monomer must be performed in a well-ventilated chemical fume hood.[21][22]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, splash goggles, and a lab coat.[22]
-
Spills: Absorb spills with an inert material and treat with a decontaminating solution (e.g., 5% sodium carbonate, 95% water) to neutralize reactive isocyanate groups.
-
Storage: Store CHDI in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like alcohols, amines, and bases.[11][21]
Troubleshooting Common Synthesis Issues
-
Problem: Final polymer is brittle or has low molecular weight.
-
Probable Cause: Incorrect stoichiometry (NCO:OH ratio) or moisture contamination.
-
Solution: Recalculate reactant amounts carefully. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
-
Problem: Gel formation during reaction.
-
Probable Cause: Reaction temperature is too high, or catalyst concentration is excessive, leading to side reactions (e.g., allophanate/biuret formation).
-
Solution: Reduce reaction temperature and/or catalyst concentration. Ensure uniform mixing to avoid localized "hot spots."
-
-
Problem: Bubbles in the final cast film.
-
Probable Cause: Reaction with moisture (producing CO2) or trapped solvent.
-
Solution: Ensure rigorous drying of the polymer before re-dissolving for casting. Allow the solvent to evaporate slowly and use a final vacuum drying step to remove all residual THF.
-
References
-
Synthesis of polycarbonate urethane elastomers and effects of the chemical structures on their thermal, mechanical and biocompatibility properties - NIH. Available at: [Link]
-
1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem. Available at: [Link]
-
Modified polycarbonate urethane: synthesis, properties and biological investigation in vitro - PubMed. Available at: [Link]
-
Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Available at: [Link]
-
Understanding ISO 10993 Biocompatibility: Ensuring Safety in Medical Devices - Resmart. Available at: [Link]
-
Synthesis of polycarbonate urethane elastomers and effects of the chemical structures on their thermal, mechanical and biocompatibility properties - PubMed. Available at: [Link]
-
Hemocompatibility Testing | Nelson Labs. Available at: [Link]
-
The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? Available at: [Link]
-
Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications - PubMed. Available at: [Link]
-
A Guide to Ace ISO 10993: Medical Device Biocompatibility - Operon Strategist. Available at: [Link]
-
ASTM F756-17 - Standard Practice for Assessment of Hemolytic Properties of Materials. Available at: [Link]
-
Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane - Frontiers. Available at: [Link]
-
Synthesis and characterization of HDI/MDI-polycarbonate urethanes | Request PDF. Available at: [Link]
-
ISO 10993 Biocompatibility Testing of Medical Devices - TÜV SÜD. Available at: [Link]
-
Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2017 and ASTM F756-17 method). - IVAMI. Available at: [Link]
-
Aliphatic diisocyanates commonly used in formulating biodegradable polyurethanes and polyurethaneureas - ResearchGate. Available at: [Link]
-
Assessment of Factors Impacting Material-mediated Hemolysis Results in the ASTM F756-17 Testing Standard - Abstracts. Available at: [Link]
-
Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA. Available at: [Link]
-
Using Polyurethanes in Medical Applications. Available at: [Link]
-
Biomedical Applications - POLYURETHANES. Available at: [Link]
-
Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications - Aidic. Available at: [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. Available at: [Link]
-
Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices - Parker Hannifin. Available at: [Link]
Sources
- 1. mddionline.com [mddionline.com]
- 2. Polyurethanes and Their Biomedical Applications [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parker.com [parker.com]
- 5. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 6. Synthesis of polycarbonate urethane elastomers and effects of the chemical structures on their thermal, mechanical and biocompatibility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modified polycarbonate urethane: synthesis, properties and biological investigation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of polycarbonate urethane elastomers and effects of the chemical structures on their thermal, mechanical and biocompatibility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane [frontiersin.org]
- 11. 1,4-CYCLOHEXANE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. aidic.it [aidic.it]
- 13. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 14. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. fda.gov [fda.gov]
- 18. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 19. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 20. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. chemicalbook.com [chemicalbook.com]
Conceptual Overview of Isocyanate Synthesis via Phosgenation
Due to the extremely hazardous nature of phosgene, a chemical warfare agent, and the specialized equipment and safety protocols required for its handling, I cannot provide detailed, step-by-step instructions for the synthesis of 1,4-diisocyanatocyclohexane via a phosgenation route. The dissemination of such a protocol would be irresponsible and could lead to severe harm.
Instead, I can offer a high-level overview of the chemical principles involved, the industrial context, and the critical safety considerations from a defensive and educational perspective, without providing a replicable experimental procedure. This information is intended for academic understanding and to highlight the risks associated with this type of chemistry.
The synthesis of isocyanates from primary amines using phosgene is a well-established industrial process, but it is one of the most hazardous chemical reactions routinely performed. The general transformation involves the reaction of a primary amine with phosgene to form an N-carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate.
General Reaction Scheme:
-
Formation of N-Carbamoyl Chloride: R-NH₂ + COCl₂ → R-NHCOCl + HCl
-
Dehydrochlorination to Isocyanate: R-NHCOCl → R-N=C=O + HCl
For the synthesis of this compound, the starting material is 1,4-diaminocyclohexane. The reaction proceeds in a similar two-step manner at both amine functional groups.
Key Challenges and Considerations
-
Phosgene Toxicity: Phosgene is a volatile, colorless liquid with a suffocating odor. It is a potent pulmonary agent, and inhalation can be fatal. All manipulations must be conducted in a specialized, contained system with dedicated ventilation and scrubbing systems to neutralize any unreacted phosgene.
-
Reaction Control: The reaction is highly exothermic and produces hydrogen chloride gas as a byproduct. Effective heat management and pressure control are critical to prevent runaway reactions.
-
Byproduct Formation: Side reactions can lead to the formation of ureas, biurets, and other undesired byproducts, which can complicate purification and reduce the yield of the desired diisocyanate. The choice of solvent and reaction conditions is crucial to minimize these side reactions.
-
Material Compatibility: The corrosive nature of phosgene and hydrogen chloride requires that the reaction vessel and all associated equipment be constructed from compatible materials, such as glass-lined steel or specific corrosion-resistant metal alloys.
Alternative, Safer Synthesis Routes
Given the extreme hazards of the phosgenation route, significant research has been dedicated to developing "phosgene-free" methods for isocyanate synthesis. These routes are inherently safer and are gaining industrial importance. Some of the key alternative approaches include:
-
Carbonylation of Nitro Compounds: Aromatic nitro compounds can be reductively carbonylated to produce isocyanates.
-
Thermal Decomposition of Carbamates: Isocyanates can be generated by the thermal decomposition of carbamates, which can be synthesized from amines, urea, and alcohols. This is a common route for producing blocked isocyanates.
-
Reaction of Amines with Carbon Dioxide Derivatives: Various reagents, such as dimethyl carbonate, can be used to convert amines into carbamates, which are then converted to isocyanates.
These alternative methods avoid the direct handling of phosgene, significantly reducing the associated health and safety risks. For any laboratory or industrial-scale synthesis of isocyanates, a thorough risk assessment should be conducted, and phosgene-free routes should be strongly considered.
For further information on the hazards of phosgene and safe handling practices, please consult resources from organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Application Note: Phosgene-Free Synthesis of 1,4-Diisocyanatocyclohexane for Research and Development
Abstract
1,4-Diisocyanatocyclohexane (CHDI) is a critical aliphatic diisocyanate monomer used in the synthesis of high-performance polyurethanes, prized for their exceptional light stability, weather resistance, and mechanical properties. The traditional industrial synthesis of isocyanates relies on the use of phosgene, an extremely toxic and corrosive gas, which poses significant safety and environmental hazards.[1][2][3] This has driven extensive research into safer, non-phosgene alternatives.[4][5] This application note provides detailed protocols and technical insights for two robust, phosgene-free laboratory-scale synthesis methods for 1,4-CHDI: the Curtius Rearrangement of 1,4-cyclohexanedicarboxylic acid and the Thermal Decomposition of a Dicarbamate Intermediate derived from 1,4-diaminocyclohexane. These methods are presented to equip researchers, chemists, and material scientists with practical, reliable, and safer pathways to this valuable monomer.
Introduction: The Imperative for Phosgene-Free Isocyanate Synthesis
The synthesis of isocyanates has been dominated by phosgenation for over a century. This process, while efficient, involves reacting a primary amine with phosgene, generating two equivalents of hydrogen chloride as a corrosive byproduct for every isocyanate group formed.[1] The high toxicity of phosgene and the challenges associated with its handling and transport have made the development of "phosgene-free" routes a paramount goal in green chemistry and industrial safety.[2][4]
Alternative methods generally fall into two categories: rearrangement reactions and the decomposition of carbamate derivatives.[6][7] This guide focuses on providing detailed, actionable protocols for one example from each category, tailored for the synthesis of this compound (CHDI). The selection of a synthesis route often depends on the availability of starting materials, desired scale, and tolerance for specific reagent hazards.
Method 1: Curtius Rearrangement from 1,4-Cyclohexanedicarboxylic Acid
The Curtius rearrangement is a versatile and reliable method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom (as N₂).[8][9] The reaction proceeds through an acyl azide intermediate, which rearranges upon heating to form the isocyanate.[10][11] A key advantage is the complete retention of stereochemistry at the migrating group, which is crucial for producing specific isomers of CHDI.[8][10]
Principle and Workflow
The synthesis is a three-step process starting from commercially available 1,4-cyclohexanedicarboxylic acid. First, the diacid is converted to the more reactive diacyl chloride. Second, the diacyl chloride is reacted with an azide salt (e.g., sodium azide) to form the diacyl azide intermediate. Finally, the diacyl azide is thermally rearranged in an inert solvent to yield this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Curtius rearrangement.[12][13] It is specifically designed for the synthesis of trans-1,4-diisocyanatocyclohexane from trans-1,4-cyclohexanedicarboxylic acid.
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
-
Vacuum distillation apparatus
Protocol Steps:
Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride
-
In a fume hood, charge a 250 mL round-bottom flask with trans-1,4-cyclohexanedicarboxylic acid (e.g., 17.2 g, 0.1 mol).
-
Add an excess of thionyl chloride (e.g., 35.7 g, 0.3 mol).
-
Fit the flask with a reflux condenser equipped with a drying tube (or gas outlet to a scrubber).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution (HCl and SO₂) ceases. The solution should become clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The crude trans-1,4-cyclohexanedicarbonyl chloride is obtained as a liquid or low-melting solid and can be used directly in the next step.
Step 2 & 3: One-Pot Acyl Azide Formation and Curtius Rearrangement
-
SAFETY FIRST: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Do not use metal spatulas. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride from Step 1 in anhydrous toluene (e.g., 150 mL) in a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Heat the solution to 60-70 °C.
-
Carefully add sodium azide (e.g., 14.3 g, 0.22 mol) in small portions over 30-45 minutes. CAUTION: Vigorous nitrogen gas evolution will occur. Control the addition rate to maintain the reaction temperature and prevent excessive foaming.
-
After the addition is complete, maintain the mixture at 60-70 °C for approximately 1-1.5 hours.[13] The reaction progress can be monitored by the cessation of gas evolution. This step completes the rearrangement of the acyl azide to the diisocyanate.
-
Cool the reaction mixture to room temperature and filter to remove the insoluble sodium chloride and any unreacted sodium azide.
-
Wash the filtered solids with a small amount of dry toluene.
-
Combine the filtrate and washings. Remove the toluene under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to yield a clear, colorless liquid or a white solid depending on the isomer purity. A yield of over 90% can be expected.[13]
Scientific Rationale and Insights
-
Choice of Reagents: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides due to the gaseous nature of its byproducts (HCl, SO₂), which are easily removed.
-
Solvent: Toluene is an excellent choice as it is inert to the reaction conditions and has a suitable boiling point to facilitate the thermal rearrangement without requiring excessively high temperatures.
-
Temperature Control: The temperature for the rearrangement (Step 2 & 3) is critical. While the reaction can proceed at room temperature, gentle heating (60-70 °C) ensures a controlled and complete reaction in a reasonable timeframe.[10][13] Higher temperatures could lead to side reactions.
-
Safety Considerations: The primary hazard of this route is the use of sodium azide. An alternative, though more expensive, approach involves using diphenylphosphoryl azide (DPPA), which can sometimes allow for a one-pot conversion from the carboxylic acid, bypassing the acyl chloride intermediate.[9]
Method 2: Thermal Decomposition of Dicarbamate Intermediates
This pathway is representative of major industrial non-phosgene processes and is considered a greener alternative.[4] It involves two main stages: the formation of a stable dicarbamate from a diamine and a carbonate source, followed by the thermal cleavage ("cracking") of the dicarbamate to produce the diisocyanate and an alcohol, which can often be recycled.[7][14][15]
Principle and Workflow
1,4-Diaminocyclohexane is reacted with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst to form the corresponding bis(methylcarbamate). DMC is an attractive reagent due to its low toxicity and role as a "green" carbonylating agent.[4][16] The isolated dicarbamate is then heated under vacuum, causing it to decompose into the desired this compound and methanol.
Detailed Experimental Protocol
Materials:
-
1,4-Diaminocyclohexane (cis/trans mixture or pure isomer)
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., Zinc Acetate, Zn(OAc)₂)
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Standard laboratory glassware
-
High-temperature reaction setup with distillation head for thermal decomposition
Protocol Steps:
Part A: Synthesis of 1,4-Bis(methoxycarbonylamino)cyclohexane
-
Charge a round-bottom flask or a pressure-rated reactor with 1,4-diaminocyclohexane (e.g., 11.4 g, 0.1 mol), a large excess of dimethyl carbonate (which can also act as the solvent), and a catalytic amount of zinc acetate (e.g., 0.5-1 mol%).
-
Heat the mixture to reflux (approx. 90 °C) or higher if using a sealed reactor (e.g., up to 170 °C) for several hours (4-8 h).[7] The reaction produces the dicarbamate and methanol.
-
After the reaction is complete (can be monitored by TLC or GC-MS), cool the mixture.
-
The dicarbamate product will often precipitate upon cooling. It can be isolated by filtration and washed with a cold solvent like methanol or hexane.
-
Dry the white solid product under vacuum.
Part B: Thermal Decomposition to this compound
-
Set up a distillation apparatus suitable for high temperatures and vacuum (e.g., a Kugelrohr or short-path distillation setup).
-
Place the dry 1,4-bis(methoxycarbonylamino)cyclohexane from Part A into the distillation flask.
-
Heat the solid under vacuum. The decomposition of aliphatic carbamates typically occurs at temperatures above 150 °C, often in the range of 200-300 °C.[15][17]
-
As the carbamate decomposes, two products will form: methanol and this compound.
-
The lower-boiling methanol will distill off first, followed by the target diisocyanate. The removal of methanol by distillation is crucial as it drives the equilibrium towards the product side.
-
Collect the distilled this compound in a cooled receiver flask. The product can be further purified by a second vacuum distillation if necessary.
Scientific Rationale and Insights
-
Catalysis: The carbamate formation step is often catalyzed by Lewis acids or metal salts like zinc acetate, which activate the carbonate carbonyl group towards nucleophilic attack by the amine.[4]
-
Thermodynamics: The thermal decomposition is an endothermic, equilibrium-limited reaction.[15] Applying high temperature provides the necessary energy for the cleavage, while vacuum is essential to remove the alcohol byproduct, preventing the reverse reaction and maximizing the yield of the isocyanate.
-
Scalability and Safety: This route is generally considered safer and more scalable than the Curtius rearrangement because it avoids highly toxic and potentially explosive intermediates. Its two-step nature allows for the isolation and purification of a stable solid intermediate (the dicarbamate), which adds a layer of process control.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Curtius Rearrangement | Method 2: Dicarbamate Decomposition |
| Starting Material | 1,4-Cyclohexanedicarboxylic Acid | 1,4-Diaminocyclohexane |
| Key Reagents | Thionyl Chloride, Sodium Azide | Dimethyl Carbonate, Catalyst (e.g., Zn(OAc)₂) |
| Key Intermediate | Acyl Azide (unstable, used in situ) | Dicarbamate (stable, isolable solid) |
| Primary Hazard | Sodium Azide (highly toxic, explosive potential) | High temperatures, moderate pressure |
| Reaction Conditions | Mild to moderate temperatures (reflux, 60-70 °C) | Moderate (carbamate formation) to high temperatures (decomposition >200 °C) |
| Byproducts | N₂, HCl, SO₂, NaCl | Methanol (recyclable) |
| Typical Yield | High (>90%)[13] | Good to High (dependent on decomposition efficiency) |
| Scalability | Best for lab/kilo-lab scale | Amenable to large-scale industrial production |
| Key Advantage | High yield, well-established, excellent stereochemical control. | Avoids highly toxic reagents, uses a green carbonylating agent, potentially recyclable byproduct.[4] |
Conclusion
The synthesis of this compound can be successfully and safely achieved in a research setting without resorting to the use of phosgene. The Curtius Rearrangement offers a high-yield, stereospecific route from dicarboxylic acids, ideal for precise laboratory synthesis, provided that appropriate safety protocols for handling azides are strictly followed. The Thermal Decomposition of Dicarbamates represents a greener, more industrially relevant pathway that relies on stable intermediates and recyclable byproducts, making it an excellent choice for process development and scale-up studies. The choice between these methods allows researchers to select the most appropriate strategy based on their specific needs regarding starting material availability, scale, safety infrastructure, and overall synthetic goals.
References
Sources
- 1. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 2. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 3. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]
- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. osti.gov [osti.gov]
- 7. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]
- 14. Non-isothermal thermal decomposition reaction kinetics of dimethylhexane-1,6-dicarbamate (HDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Leveraging 1,4-Diisocyanatocyclohexane for the Synthesis of High-Performance Polymer Hard Segments
For: Researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced polymers, particularly polyurethanes for high-performance applications, including biomedical devices.
Introduction: The Central Role of Hard Segments in Polyurethane Performance
Polyurethanes (PUs) are a versatile class of segmented block copolymers renowned for their exceptional range of properties, from soft elastomers to rigid plastics.[1][2] This versatility stems from their unique microstructure, which consists of alternating soft and hard segments.[3][4] The soft segment, typically a long-chain polyol (polyester or polyether), imparts flexibility and elastomeric properties.[3][4] Conversely, the hard segment, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender (a diol or diamine), provides strength, toughness, and thermal stability through physical cross-linking.[3][4][5] The degree of phase separation between these hard and soft segments is a critical determinant of the final material's mechanical properties.[1][6][7]
While aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) are widely used, they can degrade to form toxic by-products, limiting their use in certain biomedical applications.[8] Furthermore, they are susceptible to UV degradation. Aliphatic diisocyanates offer superior light stability and resistance to hydrolysis.[9][10] Among these, 1,4-Diisocyanatocyclohexane (CHDI) stands out due to its compact, symmetrical, and cycloaliphatic structure. This unique geometry allows for the formation of highly organized, tightly packed hard segments, leading to polyurethanes with outstanding high-temperature dynamic mechanical performance, excellent UV stability, and superior resistance to solvents and abrasion.
This guide provides a detailed exploration of CHDI's role in creating robust polymer hard segments, including the underlying chemical principles, a step-by-step synthesis protocol, and expected material characteristics.
The Chemistry of this compound in Hard Segment Formation
The reactivity of CHDI is governed by its two isocyanate (-NCO) groups. These groups are electrophilic and readily react with nucleophiles containing active hydrogen atoms, such as the hydroxyl groups of polyols and chain extenders, to form urethane linkages.[11][12] The cycloaliphatic nature of CHDI provides a balance of rigidity and chain mobility that is distinct from both linear aliphatic (like HDI) and aromatic (like MDI) diisocyanates.[1][5]
The Critical Influence of Stereoisomerism
CHDI exists as a mixture of cis and trans isomers. The ratio of these isomers profoundly impacts the final polymer's properties. The trans isomer has a more linear and symmetrical structure, which promotes efficient chain packing and crystallinity within the hard segments.[13] An increased trans-CHDI content generally leads to:
-
Higher hardness and modulus.[13]
-
Increased melting temperature of the hard segment.[13]
-
Enhanced phase separation between hard and soft segments.
Conversely, the kinked structure of the cis isomer disrupts this packing, leading to more amorphous hard domains and softer, more flexible materials. Therefore, controlling the cis/trans ratio is a key strategy for tuning the mechanical properties of CHDI-based polyurethanes.[13][14]
Mechanism of Urethane Linkage Formation
The formation of the polyurethane backbone is a polyaddition reaction. The isocyanate group reacts with a hydroxyl group to form the characteristic urethane linkage. This reaction is typically catalyzed to ensure efficient polymerization.
Caption: Reaction of an isocyanate with an alcohol to form a urethane bond.
Experimental Protocol: Synthesis of a CHDI-Based Poly(ester urethane)
This protocol details the synthesis of a polyurethane elastomer using a two-step prepolymer method. This common approach allows for better control over the polymer architecture.[15][16] In the first step, an isocyanate-terminated prepolymer is formed by reacting excess CHDI with a polyester polyol (the soft segment). In the second step, this prepolymer is chain-extended with a diol (e.g., 1,4-butanediol) to form the final high-molecular-weight polymer.
Safety and Handling Precautions
Isocyanates, including CHDI, are toxic and potent respiratory and skin sensitizers.[17][18] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[17][18][19] Avoid contact with moisture, as isocyanates react with water to release carbon dioxide gas, which can cause pressure buildup in closed containers.[11][20][21] All glassware must be thoroughly dried before use.
Materials and Equipment
-
This compound (CHDI) : Primarily trans isomer for higher crystallinity.
-
Poly(caprolactone) diol (PCL) : Mn = 2000 g/mol , dried under vacuum at 80°C for at least 4 hours.
-
1,4-Butanediol (BDO) : Chain extender, distilled and stored over molecular sieves.
-
Dibutyltin dilaurate (DBTDL) : Catalyst.
-
N,N-Dimethylacetamide (DMAc) : Anhydrous solvent.
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle with temperature controller.
-
Vacuum oven.
-
Teflon-coated casting mold.
Step-by-Step Synthesis Procedure
Step 1: Prepolymer Synthesis
-
Set up the reaction apparatus (three-neck flask, stirrer, N₂ inlet) and flame-dry all glassware to remove residual moisture.
-
Charge the flask with PCL diol (e.g., 20.0 g, 0.01 mol) and begin stirring under a gentle stream of nitrogen.
-
Heat the PCL to 80°C to melt it into a clear, viscous liquid.
-
In a separate container, melt the CHDI (e.g., 3.32 g, 0.02 mol) at 80-100°C.
-
Add the molten CHDI to the PCL diol in the reaction flask. The molar ratio of NCO:OH should be 2:1.
-
Add 1-2 drops of DBTDL catalyst to the mixture.
-
Maintain the reaction at 80°C with continuous stirring for 2-3 hours. The viscosity of the mixture will increase as the prepolymer forms.
Step 2: Chain Extension
-
Reduce the temperature of the prepolymer to 70°C.
-
In a separate beaker, weigh the chain extender, 1,4-butanediol (e.g., 0.81 g, 0.009 mol). The amount of BDO is calculated to react with the remaining NCO groups. The final NCO:OH ratio (including both PCL and BDO) should be approximately 1.01-1.05:1.
-
Dissolve the BDO in a minimal amount of anhydrous DMAc (e.g., 5-10 mL) and add it dropwise to the stirring prepolymer over 5-10 minutes.
-
After adding the BDO, the viscosity will increase significantly. Continue vigorous stirring for another 5-10 minutes until the mixture is homogeneous.
-
Pour the viscous polymer solution into a pre-heated (80°C) Teflon-coated mold.
-
Cure the polymer in a vacuum oven at 110-120°C for 16-24 hours.
-
After curing, allow the mold to cool to room temperature before demolding the polymer film or sheet.
-
For optimal properties, post-cure the material at room temperature for one week to allow for the completion of phase separation and hydrogen bond formation.
Caption: Experimental workflow for CHDI-based polyurethane synthesis.
Expected Material Properties and Characterization
The structure of the diisocyanate is a crucial factor in determining the final properties of the polyurethane.[1][6][7] CHDI-based elastomers are expected to exhibit a distinct property profile compared to those made with other common diisocyanates.
| Property | CHDI-based PU | MDI-based PU (Aromatic) | HDI-based PU (Linear Aliphatic) | Rationale & Citation |
| UV Stability | Excellent | Poor | Good | Aliphatic structure does not contain chromophores that absorb UV light, preventing photodegradation.[9][14] |
| Hardness (Shore A/D) | High | High | Moderate-High | The rigid cycloaliphatic ring of CHDI and high crystallinity of trans isomers lead to hard, well-defined domains.[5][13] |
| Tensile Strength | High | Very High | Moderate | The symmetry of CHDI promotes strong hydrogen bonding and hard segment cohesion, contributing to high strength.[10] |
| Thermal Stability | Good | Good | Moderate | Hard segment crystallinity and strong intermolecular forces provide good thermal performance.[9][10] |
| Biocompatibility | Favorable | Potential for toxic byproducts | Favorable | Aliphatic PUs are generally preferred for biomedical applications as they do not degrade into carcinogenic aromatic amines.[8][22][23][24] |
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretch ~3330 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the disappearance of the NCO peak (~2270 cm⁻¹).[3][25][26]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment, providing insight into phase separation.[5][25][26]
-
Tensile Testing: To measure mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break.[6][7]
Conclusion
This compound is a powerful building block for creating high-performance polyurethane hard segments. Its unique cycloaliphatic structure, particularly the highly symmetric trans isomer, enables the formation of well-ordered, crystalline hard domains. This morphology results in materials with an excellent combination of mechanical strength, thermal stability, and, critically for many advanced applications, inherent UV resistance and favorable biocompatibility. By carefully controlling the synthesis conditions and the cis/trans isomer ratio, researchers can precisely tailor the properties of CHDI-based polyurethanes to meet the demanding requirements of applications ranging from durable coatings and elastomers to next-generation biomedical devices.[2][22][27]
References
- 1. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. gantrade.com [gantrade.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USRE29623E - Polyurethane-ureas based on cis-trans-1,4-diaminocyclohexane - Google Patents [patents.google.com]
- 15. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bhu.ac.in [bhu.ac.in]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1,4-CYCLOHEXANE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. blog.synthesia.com [blog.synthesia.com]
- 23. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and structure/properties characterizations of four polyurethane model hard segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
Application Note: Leveraging the Unique Structure of 1,4-Cyclohexane Diisocyanate (CHDI) for High-Performance Solvent-Resistant Coatings
Abstract
This guide provides a comprehensive technical overview and detailed protocols for formulating high-performance, two-component (2K) solvent-resistant polyurethane coatings using 1,4-Cyclohexane Diisocyanate (CHDI). We delve into the fundamental chemical principles that make CHDI a superior isocyanate for applications demanding exceptional chemical durability. The compact, symmetrical, and rigid structure of trans-1,4-CHDI facilitates the formation of highly organized and densely packed hard segments within the polyurethane matrix. This morphology is directly responsible for the enhanced thermal stability, hardness, and chemical resistance when compared to more flexible aliphatic isocyanates. This document is intended for researchers, chemists, and formulation scientists in the coatings industry, providing both the theoretical foundation and practical, step-by-step methodologies for synthesis and evaluation.
Introduction: The Causality Behind CHDI's Superior Performance
Polyurethane coatings are renowned for their versatility, offering a unique combination of toughness, flexibility, and abrasion resistance.[1][2] The performance of these coatings is fundamentally dictated by the selection of the isocyanate and polyol components, which form the hard and soft segments of the polymer, respectively.[2] While many aliphatic diisocyanates confer excellent UV stability, 1,4-Cyclohexane Diisocyanate (CHDI), particularly its trans-isomer, offers a distinct structural advantage for creating coatings with exceptional solvent and chemical resistance.[3]
The key to this enhanced performance lies in its molecular architecture. Unlike linear aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI), the cycloaliphatic ring of CHDI is rigid and compact.[4] This structure promotes efficient packing and strong hydrogen bonding within the hard segments of the polyurethane network. The result is a highly cross-linked, crystalline-like domain that acts as a robust barrier to chemical attack, minimizing swelling and degradation upon exposure to aggressive organic solvents.[3][5] This guide will demonstrate how to harness these molecular properties to create superior solvent-resistant coatings.
Logical Framework: From Molecular Structure to Coating Performance
The following diagram illustrates the structure-property relationship that underpins the performance of CHDI-based polyurethanes.
Caption: Structure-property relationship of CHDI in polyurethane coatings.
Component Selection for Optimal Solvent Resistance
The formulation of a high-performance 2K polyurethane coating is a multi-component system. The judicious selection of each component is critical to achieving the desired solvent resistance.
Isocyanate: trans-1,4-CHDI (Component B)
-
Rationale: As established, the rigid trans-isomer of 1,4-CHDI (CAS 7517-76-2) is the preferred choice. Its symmetry allows for optimal packing of the hard segments.[5]
Polyol Selection (Component A)
-
Rationale: The polyol forms the soft segment and significantly influences the coating's chemical resistance and flexibility. For maximum resistance to oils, fuels, and non-polar solvents, polyester polyols are the superior choice.[6][7] High-performance grades like polycaprolactone diols offer an excellent balance of properties.[3]
-
Consideration: While polyester polyols excel in solvent resistance, polyether polyols offer better resistance to hydrolysis (degradation by water, acids, and bases).[6] The choice should be guided by the end-use application's primary chemical exposure risks. For this guide, we will focus on a polyester-based system for optimal organic solvent resistance.
Chain Extender
-
Rationale: A low molecular weight diol, or "chain extender," is used to react with the isocyanate, building the hard segment blocks. 1,4-butanediol (BDO) is a common and effective choice that works well with CHDI to create tough, resistant polymers.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of an NCO-terminated prepolymer and its subsequent formulation into a 2K solvent-resistant coating, followed by a standardized evaluation method.
Safety Precaution: All isocyanates, including CHDI, are sensitizers and toxic if inhaled or swallowed.[5][8][9] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8] All glassware must be oven-dried to be moisture-free.
Experimental Workflow Overview
Caption: Overall workflow from synthesis to coating evaluation.
Protocol 3.1: Synthesis of CHDI-Polyester Prepolymer
This protocol describes a two-step prepolymer synthesis, which is a common method for creating polyurethane dispersions and coatings.[10]
-
Preparation: To a 500 mL, 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 150.0g of a pre-dried polyester polyol (e.g., Polycaprolactone diol, MW ~1000 g/mol ).
-
Degassing: Heat the polyol to 100-110°C under vacuum (<10 mbar) for 1 hour to remove any residual moisture.
-
Isocyanate Addition: Cool the reactor to 60°C and break the vacuum with dry nitrogen. Add 66.5g of molten trans-1,4-CHDI (a 2:1 molar ratio of NCO to OH groups). CHDI is a solid at room temperature and should be carefully melted in an oven at ~70°C before addition.[11]
-
Reaction: Increase the temperature to 80°C and maintain for 3-4 hours with constant stirring under a nitrogen blanket.
-
Monitoring: The reaction progress can be monitored by titrating for the %NCO content. The theoretical %NCO for this formulation is approximately 5.0%. The reaction is complete when the experimental %NCO value is stable and close to the theoretical value.
-
Completion: Once the reaction is complete, cool the resulting viscous, clear prepolymer to room temperature and store it in a tightly sealed, moisture-proof container. This is Part A of the coating system.
Protocol 3.2: Formulation and Application of 2K Coating
-
Formulation: In a separate container, weigh 100.0g of the CHDI-prepolymer (Part A ).
-
Curing Agent: Based on the measured %NCO of the prepolymer and the hydroxyl equivalent weight of 1,4-butanediol (BDO), calculate the required amount of BDO for a stoichiometric NCO:OH ratio of 1.05:1. For a prepolymer with 5.0% NCO, this will be approximately 5.3g of BDO. This is Part B .
-
Mixing: Add Part B to Part A. Immediately add 20-40g of a urethane-grade solvent (e.g., a 1:1 blend of butyl acetate and xylene) to reduce the viscosity to a sprayable or brushable consistency. Mix thoroughly for 2-3 minutes.
-
Application: Apply the coating to a prepared substrate (e.g., cleaned and degreased steel Q-panels) using a draw-down bar or spray gun to achieve a target dry film thickness (DFT) of 50-75 µm.
-
Curing: Allow the coated panels to flash off at room temperature for 15 minutes, then cure at ambient temperature (~25°C) for 7 days before testing. Alternatively, curing can be accelerated by baking (e.g., 30 minutes at 80°C), followed by a 24-hour ambient conditioning period.
Protocol 3.3: Solvent Resistance Evaluation (ASTM D5402 / D4752)
The solvent rub test is a standard method to assess the degree of cure and solvent resistance of a coating.[6][10]
-
Reagent: Use Methyl Ethyl Ketone (MEK) as the test solvent.
-
Apparatus: Wrap a piece of cheesecloth or cotton cloth around your index finger.
-
Procedure: Saturate the cloth with MEK. Place the finger on the cured coating surface and, with moderate pressure, rub back and forth over a distance of approximately 10 cm. One forward and back motion constitutes one "double rub".[6]
-
Evaluation: Continue rubbing until the substrate is exposed or until a predetermined number of double rubs (e.g., 200) is reached.
-
Rating: Record the number of double rubs required to expose the substrate. A high number of rubs (>200) without film failure indicates excellent solvent resistance.
Performance Data and Comparison
Coatings formulated with CHDI are expected to exhibit superior performance in key areas related to durability and chemical resistance. The high cross-link density imparted by its rigid structure leads to significant improvements in hardness and solvent resistance.
| Property | CHDI-Based System | Typical HDI-Based System | Typical IPDI-Based System | Test Method |
| Pencil Hardness | 2H - 4H | F - H | H - 2H | ASTM D3363 |
| Adhesion (Cross-Hatch) | 5B (Excellent) | 5B (Excellent) | 5B (Excellent) | ASTM D3359 |
| Solvent Resistance | > 200 | ~100-150 | ~150-200 | ASTM D5402 |
| (MEK Double Rubs) | ||||
| Chemical Resistance | Excellent | Good | Very Good | Spot Test |
| (Xylene, 24 hr) | No Effect | Slight Softening | Slight Softening | (24 hr exposure) |
| UV Stability | Excellent | Excellent | Excellent | QUV |
| (Gloss Retention) |
Disclaimer: The data in this table is representative of typical performance and is synthesized based on established chemical principles. Actual results will vary depending on the specific polyol, additives, and curing conditions used.[12][13]
Conclusion
1,4-Cyclohexane Diisocyanate (CHDI) is a high-performance aliphatic isocyanate that provides formulators with a powerful tool to create coatings with exceptional solvent and chemical resistance. By leveraging its unique rigid and symmetrical molecular structure, it is possible to design polyurethane networks with highly organized hard segments. This morphology directly translates to superior barrier properties against aggressive chemicals. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to develop and evaluate next-generation protective coatings for demanding industrial, automotive, and aerospace applications.
References
-
Synthesis and characterization of polyurethane based on aliphatic diisocyanate and stiff chain extenders. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane. (n.d.). MDPI. [Link]
-
Making the CASE for Polyurethane Elastomers: Polyether Polyols vs. Polyester Polyols. (n.d.). Gantrade. [Link]
-
Polyurethane Coatings - Polyester Polyol Resins. (n.d.). Tri-iso. [Link]
-
ASTM D5402 Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. (n.d.). ASTM International. [Link]
-
ASTM D4752 Standard Test Method for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub. (n.d.). TRL. [Link]
- High frequency resistant thermosetting polyurethane (PU) coating. (2002).
-
The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. (n.d.). MDPI. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI. [Link]
-
Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate. (1992). Semantic Scholar. [Link]
- CHDI is modified NDI base polyurethane micropore method for producing elastomers. (n.d.).
-
1,4-Cyclohexane diisocyanate. (n.d.). PubChem. [Link]
-
The Chemistry of Polyurethane Coatings. (n.d.). Bayer. [Link]
-
Formulating Polyurethane Dispersions. (n.d.). Werner Blank. [Link]
-
Properties of segmented polyurethanes derived from different diisocyanates. (2000). ResearchGate. [Link]
- Water-based polyurethane coating composition. (n.d.).
-
Eco-Friendly and Ready-To-Market Polyurethanes. (n.d.). NIH. [Link]
-
Weatherability of Bio-Based versus Fossil-Based Polyurethane Coatings. (2022). MDPI. [Link]
-
How Does Isocyanate Affect Polyurethane Properties? (2025). YouTube. [Link]
Sources
- 1. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Biopolyol-Based Waterborne Polyurethane Modified through Complexation with Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Moisture-Sensitive 1,4-Diisocyanatocyclohexane
Welcome to the technical support center for 1,4-Diisocyanatocyclohexane (CHDI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of this highly reactive and moisture-sensitive compound. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, focusing on problems related to its moisture sensitivity.
Issue 1: Reagent appears cloudy, has formed solid precipitates, or shows increased viscosity.
Q: My previously clear this compound has turned cloudy and some solid white particles have formed. What is the cause and is the reagent still usable?
A: This is a classic sign of moisture contamination. The isocyanate (-NCO) functional groups of this compound are highly electrophilic and react readily with nucleophiles, including water from atmospheric moisture.[1] This reaction forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[1][2] The newly formed amine can then react with another isocyanate molecule to form a substituted urea, which is typically a solid and insoluble in the diisocyanate, leading to the observed turbidity and precipitation.[2]
Causality:
-
Improper Storage: The container was not sealed tightly, allowing ambient moisture to enter.
-
Handling in Humid Environment: The reagent was handled in a non-inert or high-humidity atmosphere.
-
Use of Contaminated Equipment: Syringes, needles, or glassware were not properly dried before use.
Is it still usable? The presence of these solid ureas indicates that a portion of the reactive isocyanate groups has been consumed, lowering the effective concentration and purity of the reagent. For applications requiring high precision and stoichiometry, such as polyurethane synthesis, the reagent is likely compromised and should be discarded. For less sensitive applications, it may be possible to use the remaining liquid portion after careful decanting or filtration under strictly anhydrous conditions, but the results may not be reproducible.
Preventative Protocol:
-
Strictly Anhydrous Conditions: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[3]
-
Proper Sealing: Ensure the container is sealed with a high-quality septum cap immediately after use. For long-term storage, consider using specialized valve caps.
-
Oven-Dried Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry inert gas or in a desiccator before use.
Issue 2: Inconsistent or failed reaction outcomes (e.g., incomplete polymerization, low yield).
Q: I am using this compound in a polymerization reaction, but I am observing incomplete reaction and lower than expected molecular weight of the resulting polymer. Could this be related to the diisocyanate quality?
A: Yes, this is a very common consequence of using partially hydrolyzed this compound. As explained in Issue 1, moisture contamination consumes the reactive isocyanate groups. This leads to a stoichiometric imbalance in your reaction mixture. For example, in a polyurethane synthesis, the ratio of isocyanate groups to hydroxyl groups is critical for achieving the desired polymer chain length and properties.
Troubleshooting Steps:
-
Verify Reagent Purity: The most direct way to assess the quality of your diisocyanate is to determine its isocyanate content (%NCO). This can be done via titration. A standard method involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine in a non-polar solvent like toluene. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.[4][5]
-
Solvent Purity Check: Ensure that all solvents used in your reaction are rigorously dried. Solvents are a primary source of moisture contamination.[3]
-
Inert Atmosphere Integrity: Double-check the integrity of your inert atmosphere setup. Leaks in your Schlenk line or glovebox can introduce moisture and oxygen.
Experimental Protocol: Determination of %NCO by Titration
This protocol is adapted from standard methods for determining the isocyanate content of resins.[4][5]
Materials:
-
This compound sample
-
Anhydrous Toluene
-
0.9 M Di-n-butylamine in anhydrous Toluene
-
1 M Hydrochloric acid (standardized)
-
Methanol
-
250 mL Erlenmeyer flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 30 mL of anhydrous Toluene and stir until the sample is completely dissolved.
-
Carefully add exactly 20.0 mL of the 0.9 M di-n-butylamine solution to the flask.
-
Seal the flask and stir the mixture for 15 minutes at room temperature.
-
Add 30 mL of Methanol to the flask to quench any remaining unreacted isocyanate.
-
Titrate the solution with standardized 1 M Hydrochloric acid to the endpoint. An indicator or a pH meter can be used to determine the endpoint.
-
Perform a blank titration under the same conditions, omitting the this compound sample.[4]
Calculation: %NCO = [((B - V) * N * 4.202) / W] Where:
-
B = Volume of HCl for blank titration (mL)
-
V = Volume of HCl for sample titration (mL)
-
N = Normality of the HCl solution
-
W = Weight of the sample (g)
-
4.202 = a constant derived from the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
Issue 3: Pressure buildup in the storage container.
Q: I noticed that the cap on my bottle of this compound seems to be bulging, and there was a slight hiss when I opened it. What's happening?
A: This is a dangerous situation and indicates significant moisture contamination. As previously mentioned, the reaction of isocyanates with water produces carbon dioxide (CO₂) gas.[2][6] In a tightly sealed container, this gas generation can lead to a significant and hazardous pressure buildup.
Immediate Actions:
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, and heavy-duty gloves.
-
Work in a Ventilated Fume Hood: Do not open the container on an open bench.
-
Carefully and Slowly Vent the Container: Point the container away from yourself and others and slowly loosen the cap to release the pressure.
-
Assess and Discard: The reagent is severely compromised and should be disposed of according to your institution's hazardous waste protocols. Do not attempt to use it.
Prevention:
-
This issue underscores the critical importance of preventing moisture ingress. Follow all recommended handling and storage procedures meticulously.
-
Never store a container of this compound that you suspect has been contaminated with water.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[7][8][9] The storage area should be protected from moisture. To ensure the highest purity, it is strongly recommended to store the container under a blanket of dry, inert gas such as nitrogen or argon.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool place (<15°C recommended) | Reduces vapor pressure and slows potential side reactions. |
| Atmosphere | Under dry, inert gas (Nitrogen/Argon) | Prevents reaction with atmospheric moisture and oxygen.[11][12] |
| Container | Tightly sealed, original container | Prevents ingress of contaminants. |
| Location | Dry, well-ventilated area | Ensures safety and stability.[7] |
Q2: What is "inert gas blanketing" and why is it important?
A: Inert gas blanketing, also known as tank padding, is the process of applying a layer of an inert gas, like nitrogen, to the empty space (vapor space) above a liquid in a storage container.[10] This is crucial for this compound because it displaces the air, which contains moisture and oxygen.[11][12] This protective layer prevents the degradation of the chemical, ensuring its quality and longevity.[10] Nitrogen is commonly used as it is readily available and less expensive than other inert gases like argon.[10]
Workflow for Inert Gas Blanketing
Caption: Workflow for dispensing this compound under an inert gas blanket.
Q3: How does the reactivity of this compound compare to other common diisocyanates?
A: As an alicyclic diisocyanate, the reactivity of this compound is generally considered intermediate. It is less reactive than aromatic diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), but more reactive than some linear aliphatic diisocyanates.[1] This intermediate reactivity allows for greater control during polymerization reactions, which is a significant advantage in many applications.[1]
Q4: What are the primary decomposition products I should be aware of?
A: The primary decomposition product from reaction with water is a polyurea, formed via an intermediate amine.[2] Thermal decomposition, which can occur at high temperatures (e.g., during a fire), will produce irritating and toxic gases, including oxides of nitrogen and carbon monoxide.[13]
Hydrolysis Reaction Pathway
Caption: Reaction of this compound with water leading to polyurea formation.
Q5: Are there any specific safety precautions I should take when handling this compound?
A: Absolutely. This compound is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13][14] It is also a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[13][14]
Mandatory Safety Protocols:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[7][8] In case of inadequate ventilation, respiratory protection is required.[14]
-
Avoid Incompatibilities: Keep away from water, alcohols, amines, bases, and strong acids.[6]
-
Spill Response: In case of a spill, eliminate all ignition sources. Do not use water on the spilled substance.[13] Isolate the area and use an appropriate absorbent material for cleanup.[6]
References
- Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. (n.d.).
-
PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. Retrieved from [Link]
-
Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hexamethylene diisocyanate is a highly reactive synthetic chemical that is widely u. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
- Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. (n.d.).
-
Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. (n.d.). PubMed. Retrieved from [Link]
-
Homogeneous hydrolysis of 4,4'-methylenediphenyl diisocyanate (MDI) in water. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]
-
Determination of technical grade isocyanates used in the production of polyurethane plastics. (n.d.). PubMed. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]
-
Scribd. (n.d.). Isocyanate Content Measurement Method. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
-
Health and Safety Executive (HSE). (n.d.). Biological Monitoring for Isocyanates. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Developments in laboratory diagnostics for isocyanate asthma. Retrieved from [Link]
-
GasN₂. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Biological Monitoring for Isocyanates. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Health monitoring: Guide to Isocyanates. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diisocyanatobenzene. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Premature Polymerization of 1,4-Diisocyanatocyclohexane
Welcome to the Technical Support Center for 1,4-Diisocyanatocyclohexane (CHDI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this versatile monomer. Premature polymerization can lead to loss of valuable material, experimental failure, and potential safety hazards. This resource, structured in a user-friendly question-and-answer format, offers field-proven insights and scientifically grounded protocols to ensure the stability and reactivity of your CHDI, thereby safeguarding the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly opened bottle of this compound appears cloudy and contains solid precipitates. What is the cause, and is the material still usable?
A1: The presence of cloudiness or solid precipitates in this compound is a primary indicator of premature polymerization, most commonly caused by moisture contamination.[1] Isocyanates, including CHDI, are highly reactive towards water.[2][3][4] The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[4][5][6] This newly formed amine can then react with another isocyanate molecule to produce a highly insoluble polyurea precipitate, which is observed as cloudiness or solid particles.[1]
Is the material usable?
It is strongly advised not to use the contaminated reagent. The presence of these byproducts indicates that the concentration of the diisocyanate has been compromised, which will lead to stoichiometric imbalances in your reaction and unpredictable results. Furthermore, the presence of amine impurities can catalyze unintended side reactions.
Troubleshooting Flowchart: Identifying the Source of Moisture Contamination
Caption: Troubleshooting workflow for identifying moisture sources.
Q2: I am observing unexpected exotherms and rapid viscosity increases in my reaction mixture, even at low temperatures. What could be happening?
A2: Uncontrolled and rapid polymerization is often the cause of unexpected exotherms and viscosity increases. While moisture is a common culprit, other factors can initiate or accelerate polymerization.
Potential Causes and Solutions:
| Cause | Explanation | Preventative Measures & Solutions |
| Catalytic Impurities | Acids and bases can vigorously catalyze the polymerization of isocyanates.[2][3] This includes residual catalysts from previous reaction steps or impurities in your starting materials. | - Ensure all glassware is thoroughly cleaned and free of acidic or basic residues. - Purify all starting materials, especially polyols, to remove any residual catalysts. |
| Incompatible Solvents | Protic solvents, such as alcohols, will react with the isocyanate groups, leading to the formation of urethanes and a rapid increase in viscosity. | - Use only dry, aprotic solvents for your reactions. - Refer to solvent compatibility charts and ensure your chosen solvent is inert towards isocyanates. |
| Elevated Temperatures | Although CHDI is relatively stable at room temperature, elevated temperatures can promote self-polymerization.[7][8] The risk of thermal degradation increases at temperatures above 170°C.[7] | - Conduct reactions at the lowest effective temperature. - Use a temperature-controlled reaction setup to prevent overheating. |
| Cross-Contamination | Accidental introduction of amines, alcohols, or other nucleophiles can initiate polymerization. | - Use dedicated, clean equipment for handling isocyanates. - Avoid using the same transfer lines or syringes for isocyanates and their reactive partners without thorough cleaning. |
Q3: How can I improve the long-term storage stability of this compound in my laboratory?
A3: Proper storage is critical to maintaining the quality of CHDI. Beyond preventing moisture ingress, the use of chemical stabilizers can significantly extend shelf life.
Recommended Storage Protocol:
-
Inert Atmosphere: Always store CHDI under a dry, inert atmosphere such as nitrogen or argon.[1] After each use, purge the headspace of the container with the inert gas before resealing.[1]
-
Temperature Control: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][9] Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Container Integrity: Use containers with high-quality, airtight seals.[10] Ensure the container material is compatible with isocyanates.
Chemical Stabilization:
For extended storage, the addition of a stabilizer can be beneficial.
| Stabilizer | Concentration | Mechanism of Action & Considerations |
| Phenol | 10-5000 ppm[11][12][13] | Phenol is an effective stabilizer that suppresses both discoloration and self-polymerization.[11][12][13] It is particularly effective for aliphatic isocyanates.[12] |
| Carbon Dioxide (CO2) | 0.01 - 1.0 wt%[14] | Dissolved CO2 can inhibit polymerization without affecting subsequent polyurethane formation.[14] This can be achieved by bubbling dry CO2 gas through the liquid isocyanate.[14] |
| Sulfur Dioxide (SO2) | 0.01 - 1.0 wt%[14] | Similar to CO2, SO2 is an effective stabilizer, though it may cause slight discoloration in some isocyanates.[14] |
Important Note: While stabilizers can prolong shelf life, they may need to be removed before use in certain sensitive applications, as they can inhibit the desired reaction.[14]
Q4: I need to handle this compound for my experiment. What are the essential safety precautions?
A4: this compound is a hazardous chemical that requires strict adherence to safety protocols. It is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and respiratory sensitization.[2]
Essential Safety Workflow:
Caption: Essential safety workflow for handling CHDI.
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) immediately.[3][15]
References
-
PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3247236A - Stabilization of isocyanates.
-
ResearchGate. (n.d.). Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. Retrieved from [Link]
- Google Patents. (n.d.). US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
- Google Patents. (n.d.). EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
Concentrol. (n.d.). Stabilizers for polyurethane foam. Retrieved from [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0505150 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Retrieved from [Link]
-
ResearchGate. (n.d.). Moisture curing kinetics of isocyanate ended urethane quasi-prepolymers monitored by IR Spectroscopy and DSC. Retrieved from [Link]
- Google Patents. (n.d.). US5126421A - Curing system for isocyanate prepolymers.
-
Chemchart. (n.d.). This compound (2556-36-7, 7517-76-2). Retrieved from [Link]
-
MDPI. (n.d.). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
-
Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Diisocyanates commonly used for polyurethane synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes. Retrieved from [Link]
-
MDPI. (n.d.). Polyurethane synthesis and classification - A mini-review. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. Retrieved from [Link]
Sources
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- 9. chemicalbook.com [chemicalbook.com]
- 10. freemansupply.com [freemansupply.com]
- 11. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 12. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 15. fishersci.com [fishersci.com]
Technical Support Center: 1,4-Diisocyanatocyclohexane and Water Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions of 1,4-Diisocyanatocyclohexane with water. Understanding and controlling these reactions is critical for the successful synthesis of polyurethanes and other isocyanate-based materials.
Introduction: The Challenge of Water Contamination
This compound is a versatile aliphatic diisocyanate used in the production of a variety of polyurethane materials where color and transparency are important.[1] However, its high reactivity with water presents a significant challenge in many experimental setups. Even trace amounts of moisture can lead to the formation of undesired byproducts, impacting reaction kinetics, polymer properties, and overall yield.[2] This guide is designed to help you identify, understand, and mitigate these common issues.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of a White, Insoluble Precipitate in the Reaction Mixture
Question: I am observing a white solid crashing out of my reaction. What is it and how can I prevent it?
Answer:
The white precipitate is almost certainly a polyurea, formed from the reaction of this compound with water.[2] This is a very common issue when moisture is present in the reaction system.
Causality: The isocyanate groups (-NCO) of this compound react with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to form a primary amine and carbon dioxide gas.[3][4][5] The newly formed amine is highly reactive and will readily attack another isocyanate molecule, leading to the formation of a urea linkage.[1][5] As this process repeats, a polymer chain of polyurea grows, which is often insoluble in common organic solvents and precipitates out of the reaction mixture.
Workflow for Diagnosing and Resolving Precipitate Formation
Caption: Troubleshooting workflow for precipitate formation.
Detailed Protocols:
-
Solvent and Reagent Drying:
-
Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).[2] The water content should ideally be below 50 ppm for sensitive applications.[2]
-
Reagents: Dry all other reagents, especially hygroscopic compounds like polyols, under vacuum at an appropriate temperature before use. Molecular sieves can also be used for drying liquid reagents.
-
-
Inert Atmosphere:
-
Conduct all reactions under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Use Schlenk line techniques or a glovebox for highly sensitive reactions.
-
-
Glassware Preparation:
-
Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas immediately before use.
-
Issue 2: Unexpected Gas Evolution, Foaming, or Pressure Buildup
Question: My reaction is bubbling, and I've noticed an increase in pressure in my sealed vessel. What is causing this?
Answer:
This is a strong indication of significant water contamination in your reaction.[2] The gas being produced is carbon dioxide (CO₂).
Causality: As mentioned previously, the reaction of an isocyanate with water forms a carbamic acid intermediate which is unstable and decomposes, releasing CO₂ gas.[3][4][5] In a closed system, this can lead to a dangerous buildup of pressure.
! Safety Precaution: Never run isocyanate reactions in a sealed vessel unless you have specifically designed the experiment to handle pressure changes and have appropriate safety measures in place, such as a pressure relief valve.
Reaction Pathway of this compound with Water
Caption: Formation of urea and CO₂ from diisocyanate and water.
Troubleshooting Steps:
-
Immediate Action: If you observe unexpected gas evolution in a closed system, safely vent the vessel in a fume hood.
-
Identify the Moisture Source: Systematically check all potential sources of water contamination as outlined in Issue 1. This includes solvents, reagents, and the reaction atmosphere.
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction.[2] Review your catalyst choice to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of water contamination in my isocyanate reaction?
A1: The most common indicators include:
-
Formation of a white precipitate: This is the insoluble polyurea byproduct.[2]
-
Unexpected gas evolution (foaming): This is due to the release of carbon dioxide.[2]
-
Lower than expected yield of the desired product: The isocyanate is consumed by the side reaction with water.
-
Inconsistent reaction kinetics: The presence of water and the subsequent formation of amines can lead to complex and unpredictable reaction rates.[2]
Q2: How can I quantify the amount of water in my solvents and reagents?
A2: Karl Fischer titration is the gold standard for accurately determining water content in organic solvents and other reagents. For many applications, a water content below 50 ppm is recommended.[2]
Q3: Can the amine formed from the reaction with water catalyze other side reactions?
A3: Yes. The primary amine formed is a nucleophile and can react with other isocyanate groups. Additionally, the urea linkage formed contains N-H bonds that can further react with isocyanates at higher temperatures to form biuret structures, leading to cross-linking.[3]
Q4: Are there any analytical techniques to monitor the side reactions?
A4: Yes, several techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of urea carbonyl peaks (~1640 cm⁻¹) can be monitored.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods can be used to quantify the remaining diisocyanate and identify byproducts, often after derivatization to more stable compounds.[6][7] For instance, the diisocyanate can be hydrolyzed to the corresponding diamine and then analyzed.[7][8]
Q5: How does the reactivity of this compound with water compare to aromatic diisocyanates?
A5: Aliphatic isocyanates like this compound are generally less reactive than aromatic diisocyanates such as toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).[1] However, the reaction with water is still significant and requires careful control of reaction conditions.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Water Content | < 50 ppm in all reagents and solvents | To minimize the formation of urea byproducts and CO₂.[2] |
| Reaction Atmosphere | Dry, inert gas (Argon or Nitrogen) | To prevent atmospheric moisture from entering the reaction.[2] |
| Glassware | Oven-dried and cooled under inert gas | To remove adsorbed water from glass surfaces.[2] |
| Reaction Vessel | Open to an inert gas line or equipped with a drying tube | To prevent pressure buildup from CO₂ evolution.[9][10] |
References
- Technical Support Center: Managing Isocyanate Reactions - Benchchem.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI.
- ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and ... - NCBI.
- Understanding iso and diisocyanate hazards | Sentry Insurance.
- Does anybody know what this is and what reaction is happening? : r/chemistry - Reddit.
- US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents.
- Polyurethane - Wikipedia.
- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals.
- hexamethylene diisocyanate 127 - Agency for Toxic Substances and Disease Registry | ATSDR.
- 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem.
- Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - MDPI.
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers - International Science Community Association.
- Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine.
- (PDF) Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - ResearchGate.
- Leaders Guide - Safe Handling Of Toluene Diisocyanate - American Chemistry Council.
- Isocyanate-Free Approach to Water-Borne Polyurea Dispersions and Coatings - PubMed.
- Isocyanate-Free Approach to Water-Borne Polyurea Dispersions and Coatings | Request PDF - ResearchGate.
- Process for the preparation of polyisocyanates with a biuret structure - Google Patents.
- Reaction of Isocyanates with water | Download Scientific Diagram - ResearchGate.
- Catalyzed Reaction of Isocyanates (RNCO) with Water - ChemRxiv.
- Urea formation by reaction between a isocyanate group and water. - ResearchGate.
- MDI and TDI: Safety, Health and the Environment. - the International Isocyanate Institute.
- Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate.
- Schematic hydrolysis of an aromatic isocyanate and subsequent formation... - ResearchGate.
- This compound | Solubility of Things.
- The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
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- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS | MDPI [mdpi.com]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. Understanding iso and diisocyanate hazards | Sentry Insurance [sentry.com]
- 10. americanchemistry.com [americanchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for CHDI Polymerization
Welcome to the technical support center for the optimization of 1,4-cyclohexane diisocyanate (CHDI) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your polyurethane synthesis experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding CHDI polymerization.
Q1: What makes CHDI a desirable diisocyanate for my application?
A1: CHDI is an aliphatic diisocyanate known for its compact and symmetrical structure. This unique feature leads to the formation of highly ordered hard segments in the resulting polyurethane. Consequently, CHDI-based polyurethanes often exhibit superior thermal and mechanical properties, including high tensile modulus and strength, excellent UV and color stability, and robust resistance to solvents, abrasion, and hydrolysis.[1]
Q2: I've noticed my CHDI is a solid at room temperature. What is the proper way to handle it?
A2: Yes, the industrial product is typically trans-CHDI, which is a white, waxy solid at ambient temperatures.[1] Before use, it is recommended to heat the CHDI to 80–100°C to melt it completely.[1] It should then be added to the pre-heated and dehydrated polyol to initiate the reaction.[1] Always handle molten CHDI in a well-ventilated area using appropriate personal protective equipment (PPE), including thermal gloves and safety goggles.[2][3]
Q3: What are the most critical factors to control during CHDI polymerization?
A3: The three most critical factors are:
-
Moisture Control: Isocyanates are highly reactive with water, leading to the formation of carbon dioxide gas (causing bubbles) and insoluble urea linkages, which can compromise the polymer's integrity.[4][5][6][7]
-
Stoichiometry (NCO:OH Ratio): The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is paramount. An excess of isocyanate can lead to side reactions and increased crosslinking, while an excess of polyol will result in a lower molecular weight polymer with incomplete curing.
-
Temperature: Reaction temperature influences the rate of the primary urethane-forming reaction as well as potential side reactions. Careful temperature control is essential for achieving the desired polymer properties.
Q4: Which catalyst should I choose for my CHDI polymerization?
A4: The choice of catalyst depends on the desired reaction rate and the specific properties of the final polymer. The two main classes are metal-based catalysts and tertiary amine catalysts.
-
Metal-Based Catalysts: Organotin compounds like Dibutyltin Dilaurate (DBTDL) are highly effective at catalyzing the gelling reaction (urethane formation) while minimizing side reactions.[8][9][10] Bismuth and zinc catalysts are also viable alternatives with different reactivity profiles and toxicological properties.[4][9]
-
Tertiary Amine Catalysts: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also effective and can be used to balance the gelling and blowing (in the case of foam synthesis) reactions.[6][11]
A combination of catalysts is often used to fine-tune the reaction kinetics.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your CHDI polymerization experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bubbles or Foaming in the Final Polymer | Moisture Contamination: Water reacts with isocyanate groups to produce CO2 gas.[4][5][7] This can originate from wet reactants (polyols, chain extenders), solvents, or atmospheric humidity. | Ensure all reactants and solvents are thoroughly dried. Use a nitrogen or argon blanket during the reaction.[4] Consider using moisture scavengers in your formulation.[6] De-air the mixture under vacuum before curing.[7] |
| Premature Gelation or High Viscosity | Excessive Catalyst Concentration: Too much catalyst can lead to an uncontrollably fast reaction.[13] High Reaction Temperature: Elevated temperatures accelerate the reaction rate and can promote side reactions leading to crosslinking. Side Reactions: Formation of allophanate and biuret linkages from excess isocyanate can cause premature crosslinking.[14][15][16] | Optimize catalyst concentration. Start with a lower concentration and titrate up as needed. Carefully control the reaction temperature. Use a temperature-controlled reaction vessel. Maintain a precise NCO:OH stoichiometry. An excess of NCO groups promotes allophanate and biuret formation.[15] |
| Incomplete Curing or Soft, Tacky Polymer | Incorrect Stoichiometry (NCO:OH Ratio): An excess of polyol (NCO:OH < 1) will result in unreacted hydroxyl groups and a low molecular weight polymer.[13] Inactive Catalyst: Some catalysts, particularly tin-based ones, can lose activity over time.[13] Low Curing Temperature or Time: The final curing stage may require specific temperature and time conditions to complete the polymerization.[7][17] | Accurately calculate and weigh all reactants. Ensure a precise NCO:OH ratio, typically slightly above 1.0 to account for any minor moisture. Use fresh, active catalyst. Store catalysts according to the manufacturer's recommendations. Follow the recommended post-curing protocol. This often involves heating the polymer at a specific temperature for an extended period.[1] |
| Brittle Polymer | High Degree of Crosslinking: This can be caused by an excessive NCO:OH ratio, leading to allophanate and biuret formation, or the use of crosslinking agents.[17][18] Incomplete reaction: The polymer has not cured long enough.[7] | Re-evaluate the NCO:OH ratio. A ratio closer to 1.0 will reduce crosslinking. Optimize the concentration of any crosslinking agents. Ensure complete curing by extending the post-cure time or increasing the temperature as appropriate. |
| Inconsistent Batch-to-Batch Results | Variability in Raw Material Quality: Water content in polyols can vary.[19][20] Inconsistent Process Parameters: Minor variations in temperature, mixing speed, or addition rates can affect the final product.[13] | Characterize incoming raw materials. Measure the water content of your polyol before each reaction. Implement strict process controls. Use automated reactors where possible and maintain detailed batch records. |
Experimental Protocols
Protocol 1: General Procedure for CHDI-based Polyurethane Synthesis
This protocol outlines a general method for synthesizing a linear polyurethane from CHDI and a polyol.
Materials:
-
trans-1,4-Cyclohexane diisocyanate (CHDI)
-
Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, if performing a solution polymerization)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator. Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.
-
Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Polyol Addition: Charge the dried polyol into the reaction flask. If using a solvent, add it at this stage.
-
Heating and Inert Atmosphere: Begin stirring and heat the polyol to the desired reaction temperature (typically 70-90°C) under a gentle flow of dry nitrogen.
-
CHDI Preparation: In a separate container, melt the solid CHDI by heating to 80-100°C.[1]
-
CHDI Addition: Once the polyol has reached the target temperature, add the molten CHDI to the reaction flask dropwise over a period of 15-30 minutes.
-
Catalyst Addition: After the CHDI addition is complete, add the catalyst to the reaction mixture.
-
Polymerization: Allow the reaction to proceed at the set temperature for 2-4 hours. The progress of the reaction can be monitored by titrating for the NCO content or by using in-situ FTIR spectroscopy to track the disappearance of the NCO peak (~2270 cm⁻¹).
-
Casting and Curing: Once the desired NCO content is reached, pour the viscous polymer solution into a pre-heated mold.
-
Post-Curing: Place the mold in an oven and cure at a specified temperature (e.g., 110-130°C) for 16-24 hours to ensure complete reaction and development of optimal mechanical properties.[1]
-
Conditioning: Allow the cured polymer to condition at room temperature for at least 24 hours before characterization.
Visualizing Reaction Pathways and Troubleshooting
CHDI Polymerization and Side Reactions
Caption: Main and side reaction pathways in CHDI polymerization.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common CHDI polymerization issues.
Safety Information
Working with diisocyanates like CHDI requires strict adherence to safety protocols.
-
Handling: Always handle CHDI in a well-ventilated area, preferably within a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3][21] Avoid inhalation of dust or vapors.[2]
-
Storage: Store CHDI in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.[2][22][23]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to contain the spill.[2] Do not use water to clean up spills as this will cause a reaction.[22]
-
First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water.[3] If inhaled, move to fresh air.[3] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[3] Seek immediate medical attention for any significant exposure.[3]
References
- Reaxis Inc. (n.d.). Metal-Based Catalysts for Polyurethane Applications.
- TIB Chemicals. (n.d.). Inorganic tin catalysts – Our products.
- Google Patents. (n.d.). Hydroxyalkyl tertiary amine catalysts for isocyanate reactions.
- Chen, L. (2025, September 11). organic tin catalyst d-20: a go-to solution for a wide range of polyurethane applications.
- Google Patents. (n.d.). WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
- CAMEO Chemicals - NOAA. (n.d.). 1,4-CYCLOHEXANE DIISOCYANATE.
- Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- ChemicalBook. (2025, March 1). Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYANATE.
- Borchers: A Milliken Brand. (2024, September 15). Tin Catalyst Alternatives for Polyurethane Coatings.
- Patcham. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.
- Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst.
- poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Sanying Polyurethane (nantong) Co., Ltd. (2025, November 13). How Isocyanates Affect Polymerization Processes.
- National Center for Biotechnology Information. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- ResearchGate. (2025, August 6). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
- Lapprand, A., Boisson, F., et al. (2005, November 1). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Catalysts for the synthesis of PU via diisocyanate-based polymerization.
- Scribd. (n.d.). PU 2003 Trouble Shooting PU.
- Crosslink Technology Inc. (n.d.). Polyurethane specific problems.
- ResearchGate. (n.d.). Reaction scheme for allophanate and biuret formation.
- GENERAL POLYURETHANE TROUBLESHOOTING GUIDE. (n.d.).
- ResearchGate. (2022, May 9). Facing gelling problems during polyurethane prepolymer synthesis?.
- Sponge Center. (2025, April 17). What is 1,4-Cyclohexane Diisocyanate (CHDI)?.
- ECHEMI. (n.d.). 1,4-Cyclohexane diisocyanate SDS, 2556-36-7 Safety Data Sheets.
- Safe Use of Di-Isocyan
- BASF. (2019, April 15).
- PubMed. (2018, October 1). Thermal degradation behavior and X-ray diffraction studies of chitosan based polyurethane bio-nanocomposites using different diisocyanates.
- Scientific.Net. (n.d.). Influence of Temperature, Time and Crosslinking Agent on Structure and Properties of Polyurethane Gel.
- ResearchGate. (2025, August 6). Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- ResearchGate. (2025, November 24). Catalyst Effect on the Self-Healing Properties of Bio-Based Diels-Alder Polyurethanes.
- ResearchGate. (n.d.). Formation of allophanates and biurets.
- The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti.
- ACS Symposium Series. (2021, November 15). Materials and Chemistry of Polyurethanes.
- National Institutes of Health. (2023, March 25). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
- ResearchGate. (n.d.). Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes.
- VCU Scholars Compass. (2011, September 9). Synthesis of crosslinked polyurethane and Network constrained surface phase separation.
- Wikipedia. (n.d.). Polyurethane.
- Covestro. (n.d.). Aliphatic Isocyanate Monomers Health and Safety - Solution Center.
- ResearchGate. (2025, August 7). Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes.
- ResearchGate. (n.d.). The role of catalysis in the synthesis of polyurethane foams based on renewable raw materials.
- CHIMIA. (n.d.). Advances in Catalysis for Organic Coatings.
- ResearchGate. (2025, August 10). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
- ResearchGate. (n.d.). Thermal degradation of reactive polyurethane hot melt adhesive based on MDI.
- ResearchGate. (n.d.). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites.
- Thermo Scientific Chemicals. (n.d.). trans-1,4-Cyclohexane diisocyanate, 97% 1 g.
- National Center for Biotechnology Information. (2022, April 19). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.
- National Institutes of Health. (n.d.). Turning down the heat: catalyst-free, low-temperature chemical degradation of thermoplastic polyurethanes.
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Technical Support Center: Safe Handling of 1,4-Diisocyanatocyclohexane in the Laboratory
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on managing the toxicity of 1,4-diisocyanatocyclohexane (and its isomers, often referred to as CHDI) in a laboratory setting. The following information is designed to offer practical, field-proven insights to ensure the highest standards of safety and experimental integrity.
I. Understanding the Hazard: Why this compound Demands Respect
This compound is a highly reactive aliphatic diisocyanate.[1] This reactivity is precisely what makes it a valuable monomer in the synthesis of polyurethanes and other polymers. However, this same reactivity is the root of its significant health hazards. The isocyanate groups (-N=C=O) readily react with nucleophiles, including water and, critically, biological macromolecules in the body.
Key Hazards:
-
Acute Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[2]
-
Respiratory Sensitization: The primary health concern with isocyanates is their potential to cause respiratory sensitization.[3] Initial exposure may cause irritation, but subsequent, even minimal, exposures can trigger a severe asthmatic reaction in sensitized individuals.[4] This sensitization can be permanent.
-
Skin and Eye Corrosion: Direct contact can cause severe skin burns and serious eye damage.[2]
-
Dermal Sensitization: While less common than respiratory sensitization for many isocyanates, some, like 4,4'-di-isocyanate dicyclohexyl methane (a related compound), are potent skin sensitizers.[5]
II. Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of managing the toxicity of this compound is a multi-layered approach that prioritizes eliminating or minimizing exposure.
A. Engineering Controls: Your First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
-
Closed Systems: For reactions involving this compound, utilize closed or semi-closed systems whenever feasible to minimize the release of vapors.
B. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE are critical when working with this compound.
1. Hand Protection: Choosing the Right Gloves
Standard disposable nitrile gloves may not offer sufficient protection, especially for extended handling.[2][7] Breakthrough times can be very short.
| Glove Material | Suitability for Isocyanates | Rationale |
| Butyl Rubber | Excellent | Offers the best resistance to isocyanate permeation.[7] |
| Neoprene | Good | Provides good resistance and is a viable alternative to butyl rubber. |
| Nitrile | Limited (short-term splash protection only) | Thin nitrile gloves (e.g., 5 mil) have been shown to have very fast breakthrough times with isocyanates.[2][7] If used, they should be doubled and changed immediately upon any contact. |
| Natural Rubber (Latex) | Not Recommended | Offers poor resistance to isocyanates.[7] |
Troubleshooting Glove Selection:
-
Q: My experiment requires fine dexterity, and butyl gloves are too thick. What should I do?
-
A: Consider double-gloving with thinner nitrile gloves, with the strict protocol of immediate removal and replacement of the outer glove upon any suspected contact. However, for any task with a higher risk of splash or prolonged handling, the use of butyl or neoprene gloves is strongly advised.
-
2. Eye and Face Protection: Shielding from Splashes and Vapors
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory.[6]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when transferring larger volumes or during procedures with a higher risk of splashing.
3. Respiratory Protection: Preventing Sensitization
Due to the high risk of respiratory sensitization, appropriate respiratory protection is crucial.
| Task | Recommended Respirator | Rationale |
| Handling small quantities in a fume hood | Half-face elastomeric respirator with organic vapor cartridges and P100 particulate filters. | Provides protection against both vapors and potential aerosols. |
| Spraying applications or potential for higher concentrations | Supplied-air respirator (SAR) | Ensures a source of clean air, which is the safest option for high-risk procedures.[8] |
Troubleshooting Respirator Use:
-
Q: How often should I change the cartridges on my half-face respirator?
-
A: Isocyanates have poor warning properties (i.e., you cannot smell them at concentrations that can cause sensitization).[4] Therefore, a written cartridge change-out schedule is essential. For daily use, cartridges should be replaced at the end of each shift or sooner if any odor is detected.
-
4. Protective Clothing: Minimizing Skin Contact
-
Lab Coat: A lab coat made of a low-permeability material should be worn and buttoned completely.
-
Impervious Apron and Sleeves: For tasks with a higher splash potential, supplement your lab coat with a chemically resistant apron and sleeves.
-
Disposable Coveralls: For extensive work, consider disposable coveralls.
III. Experimental Workflow: Safe Handling Protocols
The following workflow outlines the key steps for safely incorporating this compound into your experiments.
Caption: Experimental workflow for handling this compound.
IV. Troubleshooting Guide: Responding to Incidents
A. Spills
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
1. Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill with an inert absorbent material like vermiculite, clay, or dry sand. Do not use combustible materials like paper towels initially. [9]
-
Apply a decontamination solution to the absorbent material. A common formulation is a solution of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[10]
-
Allow the mixture to react for at least 10 minutes.
-
Collect the absorbed material using non-sparking tools and place it in an open-top, labeled waste container. Do not seal the container, as carbon dioxide may be generated during neutralization.[9]
-
Wipe the spill area with the decontamination solution and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
2. Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
B. Personal Exposure
| Exposure Type | Immediate Action |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. Seek immediate medical attention.[6] |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[12] 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[11] |
V. Waste Disposal: A Step-by-Step Neutralization Protocol
All this compound waste is considered hazardous and must be neutralized before disposal.
Protocol for Neutralizing Small Quantities of this compound Waste:
-
Work in a fume hood and wear appropriate PPE.
-
Prepare a neutralization solution: A 5-10% aqueous solution of sodium carbonate is recommended.[13]
-
Slowly add the this compound waste to the neutralization solution with stirring. The reaction can be exothermic, so add it in small portions.
-
Continue stirring for at least 48 hours to ensure complete neutralization. The container should be loosely covered to allow for the escape of any generated carbon dioxide.[14]
-
Check the pH of the solution to ensure it is neutral or slightly basic.
-
Dispose of the neutralized waste in accordance with your institution's hazardous waste disposal procedures.
Caption: Waste neutralization workflow for this compound.
VI. Health and Exposure Monitoring
Regular health surveillance and exposure monitoring are crucial for personnel working with isocyanates.
-
Health Surveillance: A baseline and annual medical examination, including a respiratory questionnaire and lung function tests (spirometry), should be conducted for all personnel working with this compound.[5]
-
Exposure Monitoring: Workplace air monitoring can be performed to ensure that engineering controls are effective and that exposures are below established occupational exposure limits. This typically involves collecting air samples on a treated filter and subsequent analysis by HPLC.[8][15]
VII. Safer Alternatives: Exploring Non-Isocyanate Polyurethane (NIPU) Synthesis
For some applications, it may be possible to avoid the use of isocyanates altogether. The synthesis of non-isocyanate polyurethanes (NIPUs) is a growing area of green chemistry. A common laboratory-scale approach involves the reaction of a bis(cyclic carbonate) with a diamine.
Example Reaction Scheme:
This route eliminates the need for highly toxic isocyanates and their even more hazardous precursor, phosgene. Researchers are encouraged to explore this and other NIPU synthesis pathways for their specific applications.
VIII. Frequently Asked Questions (FAQs)
-
Q1: Can I work with this compound on an open bench if I am only using a very small amount?
-
A1: No. All handling of this compound, regardless of quantity, must be performed in a certified chemical fume hood. The risk of respiratory sensitization is not necessarily dose-dependent for subsequent exposures.
-
-
Q2: I've been working with isocyanates for years without any issues. Do I still need to be concerned?
-
A2: Yes. Sensitization can develop at any time, even after years of seemingly safe exposure. Continued vigilance with safety protocols is essential.
-
-
Q3: What are the symptoms of isocyanate sensitization?
-
A3: Symptoms can include shortness of breath, wheezing, coughing, and chest tightness, similar to an asthma attack. These symptoms may be delayed, occurring several hours after exposure.
-
-
Q4: Is there a way to "de-sensitize" myself if I develop a reaction?
-
A4: No. Once an individual is sensitized to isocyanates, any further exposure, even at very low levels, can trigger a severe reaction. The only course of action is complete avoidance of further exposure.[5]
-
IX. References
Sources
- 1. An approach to area sampling and analysis for total isocyanates in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. scribd.com [scribd.com]
- 11. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 12. isca.me [isca.me]
- 13. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdc.gov [cdc.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Diisocyanatocyclohexane
Welcome to the technical support center for 1,4-Diisocyanatocyclohexane (CHDI). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile alicyclic diisocyanate. Purity is paramount in ensuring the desired reactivity and performance in downstream applications, from polymer synthesis to the development of novel materials.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several types of impurities depending on its synthesis route and handling. Common synthesis methods, such as the phosgenation of 1,4-diaminocyclohexane, can leave residual starting materials or by-products.[1][3] Key impurities include:
-
Unreacted 1,4-diaminocyclohexane: The precursor amine used in the synthesis.
-
Monoisocyanates: Molecules where only one of the two amine groups has reacted to form an isocyanate.
-
Ureas and Biurets: Formed from the reaction of the isocyanate groups with water or amines.[1][4][5] The high reactivity of the isocyanate group (-NCO) with active hydrogen atoms makes it highly susceptible to moisture.[1]
-
Carbamoyl chlorides: Intermediates from the phosgenation process.
-
Geometric Isomers (cis/trans): Commercial CHDI is often sold as a mixture of cis and trans isomers, which may need to be separated for specific stereoselective applications.[6] The trans isomer is a solid at room temperature, while the cis/trans mixture can be a liquid.[7]
Q2: My supposedly pure this compound has turned yellow and/or contains solid precipitates. What happened?
A2: This is a classic sign of degradation, primarily due to exposure to moisture or other incompatible substances. The isocyanate functional groups are highly electrophilic and react readily with nucleophiles like water.[1] This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] The newly formed amine can then react with another isocyanate molecule to form a substituted urea, which is typically a solid and can lead to polymerization, discoloration, and loss of reactivity.[4][5] Storing the material under an inert, dry atmosphere is crucial to prevent this.[8]
Q3: Which solvents are recommended for handling and purifying this compound?
A3: The cardinal rule is to use dry, aprotic solvents. Isocyanates react exothermically and vigorously with protic solvents (containing active hydrogens) like water, alcohols, and amines.[4][5] Suitable solvents for purification and handling include:
-
Toluene
-
Hexane
-
Acetone
-
Dichloromethane
-
Tetrahydrofuran (THF)
Always ensure your solvents are freshly dried and stored over molecular sieves to minimize water content. The use of incompatible solvents can lead to violent reactions and the release of toxic gases.[5]
Q4: How should I properly store purified this compound to maintain its purity?
A4: Proper storage is critical. Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[8] It should be kept in a cool, dry, and dark place.[8] Avoid contact with incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and bases.[4][5][8] For long-term storage, refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Troubleshooting & Purification Guides
The two primary methods for purifying this compound are vacuum distillation (for the liquid cis/trans mixture or molten trans isomer) and recrystallization (for the solid trans isomer).
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Guide 1: Vacuum Distillation
Vacuum distillation is effective for separating the volatile diisocyanate from non-volatile impurities like polymeric ureas or salts.[9]
Troubleshooting Common Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling at the expected temperature/pressure. | 1. Inadequate Vacuum: Leaks in the system or an inefficient pump. 2. Inaccurate Temperature/Pressure Reading: Faulty thermocouple or manometer. 3. Polymerization: High-boiling polymeric material has formed in the distillation flask. | 1. Check all joints and connections for leaks using a high-vacuum grease. Verify pump performance. 2. Calibrate or replace gauges. Ensure the thermometer bulb is correctly positioned. 3. Avoid excessive heating. Consider a pre-purification step like filtration if significant solids are present. |
| Product solidifies in the condenser or transfer lines. | 1. Condenser Coolant is Too Cold: This is common for the trans isomer, which has a melting point of 59-62 °C.[7] 2. Distillation Rate is Too Slow: Vapors cool and solidify before reaching the collection flask. | 1. Use room temperature water or a coolant at a temperature above the product's melting point. A heated jacket or heat tape on the condenser can also be used. 2. Increase the distillation rate by slightly increasing the heat input or improving the vacuum. |
| Product darkens or decomposes in the distillation flask. | 1. Excessive Heat: The temperature is too high, causing thermal degradation or polymerization. 2. Presence of Catalytic Impurities: Traces of acids, bases, or metals can catalyze polymerization.[4][5] | 1. Use the lowest possible temperature that allows for a reasonable distillation rate. Ensure even heating with a mantle and stirring. 2. This indicates the crude material is highly contaminated. A pre-treatment or a different purification method may be necessary. |
| Bumping or unstable boiling. | 1. Lack of Nucleation Sites: No boiling chips or inadequate stirring. 2. Heating Too Rapidly: Causes sudden, violent boiling. | 1. Always use a magnetic stir bar for vacuum distillation. Do not use boiling chips as they are ineffective under vacuum. 2. Apply heat gradually and ensure the entire flask is heated evenly. |
Experimental Protocol: Vacuum Distillation of 1,4-CHDI
Safety First: this compound is toxic and a potent sensitizer.[4][10] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, a lab coat, and consider a respirator if there is a risk of inhalation.[10][11][12]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. All glassware must be oven-dried and assembled while hot to prevent adsorbed moisture.
-
Use a round-bottom flask equipped with a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the crude 1,4-CHDI into the distillation flask (do not fill more than half full).
-
Slowly and carefully apply vacuum to the system. Observe for any initial outgassing.
-
Once a stable vacuum is achieved (typically <1 mbar), begin gentle heating using a heating mantle with vigorous stirring.
-
Collect the fraction that distills at the expected boiling point (e.g., ~110-112 °C at 10 mmHg).
-
Discard any initial low-boiling fractions (forerun) and stop the distillation before the pot residue is completely dry to avoid polymerization of impurities.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before slowly venting the system with an inert gas like nitrogen.
-
Transfer the purified product to a clean, dry storage container under an inert atmosphere.
-
Guide 2: Recrystallization
Recrystallization is an excellent method for purifying the solid trans-isomer of 1,4-CHDI from soluble impurities.[13] The principle relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[14]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too Much Solvent: The solution is not saturated, preventing crystallization.[15] 2. Cooling Too Rapidly: Does not allow sufficient time for crystal nucleation. 3. Supersaturation: The solution is saturated but requires an initiation event to crystallize.[15] | 1. Remove excess solvent by boiling it off or using a rotary evaporator, then allow it to cool again.[15] 2. Let the solution cool slowly to room temperature first, then place it in an ice bath. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[15] |
| Product "oils out" instead of crystallizing. | 1. Solvent Boiling Point Too High: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[15] 2. High Impurity Level: Impurities can depress the melting point, causing the compound to separate as a liquid. | 1. Choose a solvent with a lower boiling point. 2. Attempt to remove some impurities first via a different method (e.g., filtration through a silica plug). Alternatively, redissolve the oil in more hot solvent and try cooling very slowly. |
| Low recovery of purified product. | 1. Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor.[15] 2. Premature Crystallization: The product crystallizes during hot gravity filtration.[15] 3. Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product. | 1. Concentrate the mother liquor (filtrate) to recover a second crop of crystals.[15] 2. Use a heated or insulated funnel and filter the hot solution as quickly as possible. Add a small amount of extra hot solvent just before filtration. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of trans-1,4-CHDI
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely.[14] Avoid adding a large excess.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals thoroughly under vacuum.
-
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for purification issues.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
| Analytical Method | Principle & Application |
| Gas Chromatography (GC) | Separates volatile compounds. Useful for checking for residual solvents and volatile impurities. The product purity is often reported using GC analysis.[6] |
| High-Performance Liquid Chromatography (HPLC) | Isocyanates are highly reactive and require derivatization (e.g., with 1-(2-methoxyphenyl)piperazine) before analysis to form stable urea derivatives that can be detected by UV.[18][19] This method is excellent for quantifying monomeric and oligomeric species.[18] |
| Titration (NCO content) | A chemical titration method (e.g., with dibutylamine) is used to determine the weight percentage of reactive isocyanate (-NCO) groups. This is a direct measure of the compound's reactivity and purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | A quick qualitative check. The presence of a strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the -NCO group. The absence of broad peaks around 3300 cm⁻¹ (N-H from amines or ureas) and 1640 cm⁻¹ (C=O from ureas) indicates high purity. |
| Melting Point | For the solid trans-isomer, a sharp melting point range close to the literature value (59-62 °C) indicates high purity.[7] Impurities will typically broaden and depress the melting point range. |
References
- The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1,4-Cyclohexane diisocyan
- 1,4-Cyclohexane diisocyan
- 1,4-CYCLOHEXANE DIISOCYAN
- Preparation of trans cyclohexane 1,4 diisocyanate. (1980).
- Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYAN
- Safety d
- SAFETY DATA SHEET - trans-1,4-Cyclohexane diisocyan
- trans-1,4-Cyclohexane diisocyanate, 97%. (n.d.). Thermo Scientific Chemicals.
- Method for synthesizing trans-1,4-cyclohexane diisocyanate. (2010).
- Solubility of this compound. (n.d.). Solubility of Things.
- This compound (cis- and trans- mixture). (n.d.). TCI Chemicals.
- A laboratory comparison of analytical methods used for isocyanates. (2006).
- Recrystalliz
- Method for the purification of isocyanates. (2006).
- This compound (cis- and trans- mixture). (n.d.). TCI Chemicals.
- Recrystalliz
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA.
- This compound (cis- and trans- mixture). (n.d.). Tokyo Chemical Industry Co., Ltd.
- This compound. (n.d.). SJZ Chem-Pharm Co., Ltd.
- trans-1,4-Cyclohexylene diisocyan
- Process for the production of the toluene diisocyanate. (2011).
- Technical Support Center: Purification of Crude 1,4-Cyclohexanediol. (2025). BenchChem.
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- 4. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-CYCLOHEXANE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | 2556-36-7 | TCI AMERICA [tcichemicals.com]
- 7. trans-1,4-Cyclohexylene diisocyanate 97 7517-76-2 [sigmaaldrich.com]
- 8. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. patents.justia.com [patents.justia.com]
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- 11. echemi.com [echemi.com]
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- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
Navigating the Stereochemistry of 1,4-Cyclohexanedimethanol (CHDI): A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis/trans mixtures of 1,4-Cyclohexanedimethanol (CHDI), also commonly referred to as CHDM. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges posed by the stereoisomerism of this versatile diol.
The presence of both cis and trans isomers in commercial CHDI introduces a layer of complexity to synthesis, purification, and material performance.[1] The spatial arrangement of the hydroxymethyl groups on the cyclohexane ring significantly influences the physical and chemical properties of the resulting polymers and molecules. This guide is designed to equip you with the knowledge to control and characterize these isomers effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when working with CHDI isomer mixtures.
Q1: What are the fundamental differences between the cis and trans isomers of CHDI?
A1: The primary distinction lies in the spatial orientation of the two hydroxymethyl (-CH₂OH) groups on the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference leads to significant variations in their physical properties, as outlined in the table below.
| Property | cis-1,4-Cyclohexanedimethanol | trans-1,4-Cyclohexanedimethanol |
| Melting Point | 43 °C[2][3] | 67 °C[2][3] |
| Boiling Point | 286 °C[3] | 283 °C[3] |
| Molecular Shape | Bent/V-shaped | Linear/Extended |
| Stability | Less stable | More stable[4][5] |
Q2: How does the cis/trans ratio of CHDI impact the properties of polyesters?
A2: The cis/trans ratio is a critical factor in determining the final properties of polyesters such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[4][6] A higher trans isomer content generally leads to:
-
Increased Melting Point (Tm) and Glass Transition Temperature (Tg): The linear and more symmetrical structure of the trans isomer allows for more efficient chain packing and higher crystallinity, resulting in improved thermal properties.[4][5][6]
-
Enhanced Mechanical Properties: The ordered structure contributes to higher tensile strength and modulus.[7]
-
Reduced Solubility: The higher crystallinity makes the polymer less soluble in common solvents.
Conversely, a higher cis content introduces "kinks" in the polymer chain, disrupting the crystalline structure and leading to more amorphous polymers with lower melting points and increased flexibility.[8]
Q3: Can the cis isomer be converted to the trans isomer?
A3: Yes, isomerization of the cis form to the more stable trans form is possible. This can be achieved by heating the cis isomer at temperatures of at least 200°C in the presence of a base, such as an alkoxide of lithium, sodium, potassium, calcium, or aluminum.[2] This process can be used to enrich the mixture with the desired high-melting trans isomer.[2]
Troubleshooting Guide: Separation and Analysis of CHDI Isomers
Effectively separating and quantifying the cis and trans isomers is often the first major hurdle in experimental work.
Issue 1: Poor or incomplete separation of cis and trans isomers by chromatography.
-
Underlying Cause: The isomers have very similar polarities and molecular weights, making their separation challenging with standard chromatographic methods. Their close boiling points also make fractional distillation difficult.[9][10]
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Gas Chromatography (GC): For GC analysis, derivatization of the diol to a less polar species can enhance separation. Using a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, can also improve resolution.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can be effective. The separation of diol isomers has been demonstrated using columns with non-bonded silica gel.[11] Chiral columns have also been shown to be effective in separating diol isomers.[12][13][14]
-
-
Consider Derivatization: Converting the diols to their corresponding esters (e.g., benzoates) can increase the difference in their physical properties, facilitating separation by chromatography or crystallization.[15][16]
-
Explore Alternative Separation Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times compared to HPLC for some isomers.[15]
-
Selective Complexation: In some cases, one isomer may selectively form a complex with a host molecule, allowing for its separation. For example, trans isomers have been shown to form urea complexes while cis isomers do not.[9]
-
-
Issue 2: Inaccurate quantification of the cis/trans ratio.
-
Underlying Cause: Incomplete separation of peaks in the chromatogram or differences in detector response for the two isomers can lead to quantification errors.
-
Troubleshooting Steps:
-
Ensure Baseline Resolution: Optimize your chromatographic method to achieve baseline separation of the two isomer peaks.
-
Use a Calibration Curve: Prepare standards with known cis/trans ratios to create a calibration curve. This will account for any differences in detector response.
-
Consider Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for quantifying the cis/trans ratio without the need for separation. The different chemical environments of the protons in the cis and trans isomers will result in distinct signals that can be integrated to determine their relative amounts.
-
Experimental Protocols
The following are detailed protocols for common procedures involving CHDI isomers.
Protocol 1: Analytical Separation of cis/trans-CHDI by HPLC
This protocol provides a starting point for the analytical separation of CHDI isomers. Optimization may be required based on the specific instrument and column used.
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Hexane/Isopropanol (IPA) mixture (e.g., 95:5 v/v)
-
CHDI sample dissolved in the mobile phase
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the CHDI sample solution.
-
Monitor the elution at a wavelength of 210 nm.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (optimization may be needed to determine the elution order).
-
Integrate the peak areas to determine the relative ratio of the isomers.
Protocol 2: Isomerization of cis-CHDI to trans-CHDI
This protocol is based on the principle of base-catalyzed isomerization at elevated temperatures.[2] Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
cis-rich CHDI mixture
-
Sodium methoxide (or another suitable metal alkoxide)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Stir bar
Procedure:
-
Place the cis-rich CHDI mixture in the round-bottom flask.
-
Add a catalytic amount of sodium methoxide (e.g., 1-5 mol%).
-
Flush the system with nitrogen.
-
Heat the mixture to 200-220 °C with stirring.
-
Maintain the temperature for a specified period (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the desired cis/trans ratio is achieved, cool the reaction mixture to room temperature.
-
The enriched trans-CHDI can then be purified by distillation or crystallization.
Visualizing Workflows and Concepts
Diagrams can aid in understanding the relationships between CHDI isomers and their impact on polymer properties.
Caption: Relationship between CHDI isomers and polymer properties.
Caption: Workflow for the separation and analysis of CHDI isomers.
Handling and Storage
Proper handling and storage of CHDI are essential for maintaining its quality and ensuring laboratory safety.
-
Storage: CHDI should be stored in a tightly closed container in a dry and well-ventilated place.[17] It is a low-melting solid, so it should be stored in a cool place to prevent it from liquefying.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Use appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.[19] Ensure adequate ventilation to minimize the inhalation of any fumes or dust.[17][18]
References
-
Preprints.org. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Enantiomer separation of underivatized diols. Retrieved from [Link]
- Google Patents. (1959). US2917549A - Preparation of trans-1,4-cyclohexanedimethanol.
-
PubMed. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Trans‐ and cis‐isomers of 1,4‐cyclohexanedimethanol (CHDM). Retrieved from [Link]
-
ResearchGate. (n.d.). Trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM). Retrieved from [Link]
- Google Patents. (2021). WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol.
-
CPAChem. (2022). Safety data sheet - 1,4-Cyclohexanedimethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC heating curves of trans-1,4-cyclohexanedimethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Melt‐spun poly(ethylene terephthalate‐co‐1,4‐cyclohexanedimethylene terephthalate) (PETG) copolyester fibers: Synergistic effect of chemical and crystal structure regulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of cis–trans CBDO and the effect of its cis–trans isomers on the properties of modified PET co-polyesters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
ResearchGate. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Colorimetric Method for Quantifying Cis- and Trans-Alkenes Using an Indicator Displacement Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of trans-CHDM content (%) on Tg and Tm of PECF copolyesters. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanedimethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Thermochemistry of Cyclohexadienes Reactions with Hydroxyl Radicals. Retrieved from [Link]
-
AMI Scientific. (n.d.). 1,4-Cyclohexanedimethanol (Cis- And Trans- Mixture) TCI Analytical reagent. Retrieved from [Link]
- Google Patents. (1990). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.
- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
-
RSC Publishing. (2020). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[2]arene. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C6 Series. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Isomers and Cis Trans Practice Problems. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
PubMed. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Theoretical study of the kinetics of reactions of the monohalogenated methanes with atomic chlorine. Retrieved from [Link]
Sources
- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
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- 3. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 10. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. aksci.com [aksci.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Reactivity of 1,4-Diisocyanatocyclohexane
Introduction: Navigating the Nuances of 1,4-Diisocyanatocyclohexane Reactivity
This compound (CHDI) is a versatile aliphatic diisocyanate valued for its ability to impart excellent light stability, weatherability, and mechanical properties to a wide range of polymers. Its non-aromatic nature makes it a superior choice for applications where color stability upon exposure to UV light is critical. However, harnessing the full potential of CHDI requires a nuanced understanding of its reactivity. The two isocyanate (-NCO) groups, being highly electrophilic, readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[1] While this reactivity is the cornerstone of its utility in polyurethane synthesis and bioconjugation, it also presents a unique set of challenges.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the reactivity of this compound. Here, we move beyond theoretical knowledge to offer field-proven insights and practical, step-by-step guidance to address common issues encountered during experimentation.
Core Principles of this compound Reactivity
The reactivity of CHDI is primarily dictated by the electrophilicity of the carbon atom in the isocyanate group. This reactivity is influenced by several key factors:
-
Nucleophile Strength: The rate of reaction is highly dependent on the nucleophilicity of the co-reactant. Amines are significantly more reactive than alcohols, which are, in turn, more reactive than water.
-
Steric Hindrance: The accessibility of the isocyanate group and the nucleophile can impact reaction rates. The cyclohexane ring in CHDI provides a unique stereochemistry that can influence reactivity compared to linear aliphatic isocyanates.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Catalysis: The use of catalysts, such as tertiary amines or organometallic compounds, can dramatically accelerate the reaction between isocyanates and alcohols.
-
Solvent: The polarity and solvating ability of the solvent can influence reaction kinetics by stabilizing or destabilizing reactants and transition states.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with this compound.
Issue 1: My reaction is sluggish or fails to reach completion.
Question: I'm reacting this compound with a polyol to synthesize a polyurethane, but the reaction is incredibly slow, and I'm not seeing complete conversion even after an extended period. What could be the cause, and how can I fix it?
Answer: A slow or incomplete reaction with CHDI can be attributed to several factors. Let's break down the potential causes and their solutions in a systematic way.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete CHDI reactions.
Detailed Troubleshooting Steps:
-
Catalyst Evaluation:
-
The Question of Catalysis: Are you using a catalyst? The reaction between an isocyanate and an alcohol is notoriously slow without one.
-
Choosing the Right Catalyst: For polyurethane synthesis with CHDI, organometallic catalysts like dibutyltin dilaurate (DBTDL) are highly effective. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can also be used, though they may exhibit different selectivity. The catalytic activity of various catalysts on the reaction between bis(4-isocyanatocyclohexyl)methane (a similar cycloaliphatic diisocyanate) and n-butanol has been shown to be very effective in increasing the reaction rate compared to the uncatalyzed system.[2]
-
Catalyst Concentration: Ensure you are using the correct catalyst loading. A typical starting point for DBTDL is in the range of 0.01-0.1% by weight of the total reactants.
-
-
Temperature Optimization:
-
The Role of Heat: Increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. For many polyurethane formulations, temperatures in the range of 60-80°C are optimal.
-
Monitoring for Side Reactions: Be cautious when increasing the temperature, as it can also promote side reactions such as allophanate and isocyanurate formation, especially in the presence of certain catalysts.
-
-
Reactant Purity and Stoichiometry:
-
Purity is Paramount: Ensure your this compound and polyol are of high purity and, most importantly, are anhydrous. Trace amounts of water can consume the isocyanate, leading to an imbalance in stoichiometry and the formation of insoluble urea byproducts.
-
Precise Stoichiometry: Carefully calculate the molar ratio of isocyanate to hydroxyl groups. An excess of either reactant can lead to an incomplete reaction and affect the properties of the final polymer.
-
-
Impact of Cis/Trans Isomer Ratio:
-
A Note on Stereochemistry: this compound exists as a mixture of cis and trans isomers. The trans isomer is more linear and symmetrical, which can lead to more efficient packing in the polymer backbone and potentially faster crystallization of hard segments. While direct kinetic studies on the differential reactivity of the isomers are not abundant, the isomer distribution has been shown to have a significant effect on the thermal and physical properties of the resulting polyurethanes.[2] A higher trans content generally leads to harder, more thermally stable polymers. This suggests that the stereochemistry can influence the overall polymerization process.
-
Issue 2: My reaction mixture is turning cloudy or forming a precipitate.
Question: I've started my reaction, and a white, insoluble material is forming. What is this precipitate, and how can I prevent it?
Answer: The formation of a white precipitate in an isocyanate reaction is a classic sign of moisture contamination.
The Culprit: Urea Formation
Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a disubstituted urea. These ureas are often insoluble in common organic solvents and precipitate out of the reaction mixture.
Reaction Pathway of Moisture Contamination:
Caption: Mechanism of insoluble urea formation from CHDI and water.
Preventative Measures:
-
Dry Your Solvents: Ensure all solvents are rigorously dried before use. Common drying agents include molecular sieves or distillation from an appropriate drying agent.
-
Dry Your Reactants: Polyols can be particularly hygroscopic. Dry them under vacuum at an elevated temperature before use.
-
Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Handling: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
Issue 3: I'm observing unexpected side products in my final material.
Answer: Beyond the reaction with water, isocyanates can undergo further reactions with the urethane product itself, especially at elevated temperatures and in the presence of certain catalysts. The two most common side reactions are the formation of allophanates and isocyanurates.
Common Side Reactions and Their Control:
| Side Reaction | Description | Conditions Favoring Formation | Control Strategies |
| Allophanate Formation | An isocyanate group reacts with the N-H bond of a urethane linkage. | High temperatures, excess isocyanate, and certain catalysts (e.g., some tin and zinc compounds). | Maintain a 1:1 stoichiometry of NCO to OH groups. Control the reaction temperature. Choose a catalyst that is more selective for the urethane reaction. |
| Isocyanurate Formation | Trimerization of three isocyanate groups to form a stable six-membered ring. | High temperatures, excess isocyanate, and specific trimerization catalysts (e.g., potassium acetate, certain tertiary amines). | Carefully control the reaction temperature and stoichiometry. Avoid catalysts known to promote trimerization unless isocyanurate formation is desired for increased crosslinking. |
Reaction Scheme for Side Products:
Caption: Main urethane formation and common side reactions of CHDI.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Due to its reactivity with moisture, CHDI should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen).[1] Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, alcohols, and amines. Always handle CHDI in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: What is the best way to monitor the progress of my reaction with this compound?
A2: Several analytical techniques can be used to monitor the consumption of the isocyanate group:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful and often real-time method. The isocyanate group has a strong and distinct absorption band around 2250-2275 cm⁻¹. The disappearance of this peak can be monitored to track the progress of the reaction. In a study on the moisture curing of polyurethane, the reduction in peak intensity at 2271 cm⁻¹ was used to substantiate the commencement of the reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of CHDI in reaction aliquots over time. This requires developing a suitable method, often involving derivatization of the isocyanate to a more stable and easily detectable compound.
-
Titration: A classic method involves reacting the remaining isocyanate in a sample with an excess of a standard solution of a primary or secondary amine (e.g., dibutylamine) and then back-titrating the unreacted amine with a standard acid solution.
Q3: Can I use this compound in bioconjugation or for creating drug delivery systems?
A3: Yes, the reactivity of CHDI makes it a suitable crosslinking agent for bioconjugation and the formation of hydrogels for drug delivery. However, there are important considerations:
-
Aqueous Environment: Bioconjugation reactions are often performed in aqueous buffers. The high reactivity of isocyanates with water is a significant challenge. Reactions must be performed under carefully controlled pH and with a high concentration of the target biomolecule to favor the desired reaction over hydrolysis.
-
Selectivity: Isocyanates will react with various functional groups on proteins, such as lysine and the N-terminus. This can lead to a heterogeneous product. Site-specific modification is challenging.
-
Stability: The resulting urethane or urea linkages are generally stable.
-
Toxicity: Unreacted diisocyanates are toxic and must be completely removed from the final product.
For drug delivery systems, CHDI can be used to crosslink polymers to form hydrogels. The degradation of these hydrogels can be tuned to control the release of an encapsulated drug. However, the challenges of working in aqueous environments and ensuring the complete reaction of the isocyanate remain.
Q4: How do I safely quench a reaction containing unreacted this compound?
A4: To safely quench a reaction and neutralize any remaining CHDI, you can add a primary or secondary amine, such as dibutylamine or a polyamine, or an alcohol like isopropanol. The reaction with amines is very rapid. The quenching should be done in a fume hood, and the quenching agent should be added slowly and carefully, as the reaction can be exothermic.
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane Elastomer from this compound and a Polyether Polyol
This protocol provides a general procedure for the synthesis of a polyurethane elastomer. The specific polyol and stoichiometry can be adjusted to achieve the desired properties.
Materials:
-
This compound (CHDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Dry toluene
Procedure:
-
Preparation: Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG and CHDI. The molar ratio should be approximately 2:1 (CHDI:PTMEG) to create an NCO-terminated prepolymer.
-
Reaction: Heat the mixture to 70-80°C with stirring. Add a catalytic amount of DBTDL (e.g., 50 ppm). Monitor the reaction by FTIR, observing the disappearance of the -OH peak and the consumption of the -NCO peak. The reaction is typically complete in 2-4 hours.
-
Chain Extension: Cool the prepolymer to 50-60°C. Add the stoichiometric amount of the chain extender, 1,4-butanediol, dissolved in a minimal amount of dry toluene, dropwise with vigorous stirring.
-
Curing: After the addition of BDO, the viscosity will increase significantly. Pour the mixture into a preheated mold and cure in an oven at 100-110°C for 16-24 hours.
-
Post-Curing: After demolding, the elastomer can be post-cured at room temperature for several days to allow for the completion of any remaining reactions and the development of final physical properties.
References
-
Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate. (1992). Journal of Applied Polymer Science. [Link]
-
The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. (2008). Journal of Applied Polymer Science. [Link]
-
The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study. (2025). Reaction Chemistry & Engineering. [Link]
-
From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. (2024). Journal of Materials Chemistry B. [Link]
Sources
Technical Support Center: Proper Disposal of 1,4-Diisocyanatocyclohexane Waste
Welcome to the Technical Support Center for the handling and disposal of 1,4-Diisocyanatocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on safely managing waste streams containing this reactive chemical. Our focus is on ensuring laboratory safety and regulatory compliance through a deep understanding of the chemical's properties and reactivity.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the disposal of this compound.
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a hazardous substance due to its high reactivity and toxicity.[1] Key hazards include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[1]
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Sensitization: May cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled.[1][2]
-
Reactivity: It reacts exothermically with a wide range of compounds, including water, alcohols, amines, and bases, which can lead to the release of toxic gases and potentially vigorous or explosive reactions.[1][3][4]
Q2: Can I dispose of small quantities of this compound waste down the sink?
A2: Absolutely not. Disposal of hazardous materials like this compound into sinks or drains is strictly prohibited.[5] This practice can lead to violent reactions within the drainage system, damage to plumbing, and significant environmental contamination. All chemical waste must be managed according to institutional and regulatory guidelines.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: Comprehensive personal protective equipment is mandatory to prevent exposure.[7] This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile, not latex), a lab coat, and an impervious apron or coveralls are required.[10][11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12] If ventilation is inadequate, a respirator is necessary.[8][10]
Q4: How should I store this compound waste before disposal?
A4: Proper storage is critical to prevent accidental reactions.
-
Containers: Use only compatible, clearly labeled, and tightly sealed containers.[13] Do not use containers that previously held incompatible materials. It is permissible to reuse empty reagent bottles for waste collection after ensuring they are free of incompatible residues.[5]
-
Segregation: Store this compound waste separately from incompatible materials such as acids, bases, alcohols, and oxidizers.[14][15] A chemical compatibility chart should be consulted.[16]
-
Location: Waste containers should be stored in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[5]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the waste disposal process.
Problem 1: I've accidentally spilled a small amount of this compound in the fume hood.
Solution:
-
Ensure Safety: Keep the fume hood running. Ensure you are wearing the appropriate PPE.[17]
-
Containment: Dike the spill to prevent it from spreading.[17]
-
Absorption: Cover the spill with an inert absorbent material like dry sand, vermiculite, or a commercial sorbent.[17][18] Do not use water or sawdust.[17]
-
Collection: Carefully collect the absorbed material into a designated, open-top waste container. Do not seal the container tightly , as the reaction with moisture in the absorbent can release carbon dioxide gas, leading to pressure buildup.[11][17]
-
Decontamination: Clean the spill area with a decontamination solution. Two common formulations are:
-
Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.[17]
Problem 2: The waste container for this compound is bulging or emitting gas.
Solution: This indicates a chemical reaction is occurring inside the container, likely due to contamination with water or other incompatible substances, which generates carbon dioxide gas.[1][17]
-
Immediate Action: Do not tighten the cap. If it is safe to do so, carefully vent the container in a fume hood to release the pressure.
-
Isolation: Isolate the container in a secondary containment bin within a well-ventilated area.
-
Evaluation: Try to identify the source of the contamination to prevent recurrence. Review your waste segregation procedures.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on how to proceed with the disposal of the reactive waste.
Problem 3: I need to dispose of an old, unused container of this compound.
Solution: Unused or outdated chemicals must be disposed of as hazardous waste.[6]
-
Labeling: Ensure the container is clearly labeled with its contents.
-
EHS Notification: Contact your EHS office. They will provide specific instructions for packaging and pickup. Do not attempt to open a container that shows signs of crystallization or pressure buildup.
-
Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the chemical in accordance with federal, state, and local regulations.[17][19]
III. Experimental Protocols
Protocol 1: Neutralization of Dilute this compound Waste Streams
This protocol is intended for the neutralization of small quantities of dilute aqueous waste streams containing this compound under controlled laboratory conditions. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze the isocyanate groups to the corresponding amine, rendering the waste less reactive.
Materials:
-
Dilute this compound waste solution
-
Sodium carbonate or sodium bicarbonate[20]
-
Stir plate and stir bar
-
Large beaker (at least 3-4 times the volume of the waste)
-
pH meter or pH paper
Procedure:
-
Place the large beaker on the stir plate inside a chemical fume hood.
-
Pour the dilute this compound waste into the beaker and begin stirring.
-
Slowly and incrementally add a 5-10% solution of sodium carbonate or sodium bicarbonate to the waste. The basic conditions will catalyze the hydrolysis of the isocyanate.[1] Be aware that this reaction will produce carbon dioxide gas, so effervescence is expected. Add the base slowly to control the rate of gas evolution.
-
Monitor the pH of the solution. Continue adding the basic solution until the pH is stable in the range of 9-10.
-
Allow the solution to stir for at least 24 hours to ensure the hydrolysis reaction is complete.
-
After 24 hours, re-check the pH. Adjust if necessary.
-
The neutralized solution must still be disposed of as hazardous waste through your institution's EHS office. Properly label the container with the final contents.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Neutralizing Agent | 5-10% Sodium Carbonate or Bicarbonate | Catalyzes hydrolysis of the isocyanate.[1][20] |
| Final pH | 9-10 | Ensures a basic environment for complete reaction. |
| Reaction Time | Minimum 24 hours | Allows for the complete hydrolysis of the isocyanate groups. |
| Container Size | 3-4x the volume of waste | Accommodates potential foaming and gas evolution. |
Workflow Diagram:
Caption: Workflow for the neutralization of dilute this compound waste.
Protocol 2: Management of Solid Waste Contaminated with this compound
Objective: To safely collect and package solid waste (e.g., contaminated gloves, paper towels, absorbent materials) for disposal.
Procedure:
-
Segregation: Immediately place any solid waste contaminated with this compound into a designated, clearly labeled, and compatible waste container. This container should be separate from other laboratory waste streams.
-
Container Type: Use a puncture-resistant container with a lid. For waste from spill cleanups, use an open-top container that is not sealed tightly to prevent pressure buildup.[11][17]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound Contaminated Debris."
-
Storage: Store the waste container in your lab's designated satellite accumulation area.[5]
-
Disposal: When the container is full, or before the accumulation time limit is reached, arrange for pickup by your institution's EHS office.
Logical Relationship Diagram:
Caption: Decision process for managing contaminated solid waste.
IV. Regulatory Framework
The disposal of this compound is governed by a combination of federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[6][13][19]
-
Waste Identification: Generators are responsible for determining if their waste is hazardous.[6][21] this compound waste is considered hazardous due to its reactivity and toxicity.[1][6]
-
Generator Status: Your laboratory or institution will be classified as a Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG) based on the amount of hazardous waste produced per month.[13] This status determines specific requirements for storage, handling, and reporting.[13]
-
Cradle-to-Grave Management: RCRA establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal.[6][19] This is managed through the Hazardous Waste Manifest System.[21]
-
State Regulations: Many states have their own hazardous waste regulations that may be more stringent than federal rules.[19] It is crucial to be familiar with your specific state and local requirements.
V. References
-
1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367. PubChem. Available from: [Link]
-
Safe Use of Di-Isocyanates. Health & Safety. Available from: [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Available from: [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available from: [Link]
-
Personal Protective Equipment - Safe use diisocyanates. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available from: [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. Available from: [Link]
-
Safety measures for working with isocyanate : r/chemistry. Reddit. Available from: [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available from: [Link]
-
How to Safely Handle Isocyanates? XIAMEN TOB NEW ENERGY TECHNOLOGY Co., LTD. Available from: [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]
-
Hazardous Waste Regulations. Retail Industry Leaders Association. Available from: [Link]
-
Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane. PubMed. Available from: [Link]
-
EPA's Chemical Compatibility Chart. US EPA. Available from: [Link]
-
Chemical Compatibility Chart. Available from: [Link]
Sources
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- 3. 1,4-CYCLOHEXANE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 11. safeusediisocyanates.eu [safeusediisocyanates.eu]
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- 13. Hazardous Waste Regulations [rila.org]
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- 18. buyat.ppg.com [buyat.ppg.com]
- 19. youtube.com [youtube.com]
- 20. Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
Validation & Comparative
A Comparative Performance Analysis: 1,4-Diisocyanatocyclohexane vs. Aromatic Diisocyanates in High-Performance Polymers
In the landscape of polyurethane and polyurea chemistry, the choice of diisocyanate is a critical determinant of the final polymer's performance characteristics. This guide provides an in-depth comparison between 1,4-diisocyanatocyclohexane (CHDI), a key aliphatic diisocyanate, and the widely used aromatic diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI) and toluene diisocyanate (TDI). This analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of how isocyanate structure dictates material properties for demanding applications.
The Fundamental Divide: Molecular Structure and Reactivity
The core difference between these classes of isocyanates lies in their molecular architecture. Aromatic diisocyanates feature isocyanate (-NCO) groups attached to a benzene ring, while aliphatic diisocyanates, like CHDI, have their -NCO groups linked to a non-aromatic, saturated hydrocarbon structure.[1] This distinction is not merely academic; it profoundly influences reactivity, photostability, and the ultimate performance of the derived polymer.
Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[2] However, this same aromaticity becomes a liability upon exposure to ultraviolet (UV) radiation, leading to photo-oxidative degradation and subsequent yellowing of the polymer.[3] CHDI, lacking this chromophoric aromatic structure, provides a pathway to color-stable, weather-resistant materials.[4]
Diagram: Comparative Molecular Structures
Performance Deep Dive: A Head-to-Head Comparison
The selection of a diisocyanate must be guided by the end-use requirements. The following sections dissect the key performance differences, supported by experimental observations.
The most significant advantage of CHDI and other aliphatic diisocyanates is their superior resistance to UV radiation.[4][5] Aromatic-based polyurethanes are susceptible to photodegradation, a process initiated by UV absorption by the aromatic rings. This leads to a series of reactions, including the photo-oxidation of the methylene bridge in MDI, forming quinone-imide structures that are strong chromophores, resulting in pronounced yellowing and degradation of mechanical properties.[6]
In contrast, polyurethanes derived from CHDI are inherently light-stable. The saturated cycloaliphatic ring does not possess the light-absorbing structures that initiate this degradation cascade, making them the material of choice for applications where color retention and long-term outdoor durability are paramount, such as clear coats, medical tubing, and outdoor elastomers.[3][7]
Experimental data from Dynamic Mechanical Thermal Analysis (DMTA) reveals that polyurethanes based on CHDI exhibit remarkable thermal stability. One study found that the storage modulus of a CHDI-based polyurethane elastomer remained constant up to 180°C, starting to decrease significantly only at 181°C.[8][9] This outperformed elastomers based on MDI, TDI, and even another aliphatic diisocyanate, H12MDI (dicyclohexylmethane diisocyanate), which began to soften at a much lower temperature of 100°C.[8][10] The compact, symmetrical structure of CHDI allows for the formation of highly organized and stable hard segment domains, contributing to this enhanced thermal performance.
While aromatic diisocyanates often yield polymers with higher initial hardness and tensile strength, this is not a universal rule and depends heavily on the overall formulation.[3][11] The rigidity of the aromatic ring contributes to strong, hard segments.[12] However, polyurethanes based on aliphatic diisocyanates like CHDI can be formulated to achieve a wide range of mechanical properties and often exhibit greater flexibility and higher elongation at break.[4][13]
For instance, one study systematically comparing polyurethanes found that MDI-based formulations exhibited the highest tensile strength (23.4 MPa), attributed to good molecular symmetry facilitating strong hydrogen bonding.[11] Conversely, another study showed that certain aliphatic-based polyurethanes could achieve superior flexibility, with elongation at break values reaching around 850%.[13] The choice, therefore, involves a trade-off between ultimate strength and required flexibility for the application.
For researchers in drug development and medical device engineering, biocompatibility is non-negotiable. A significant concern with polyurethanes derived from aromatic diisocyanates is their potential to degrade in vivo and release potentially carcinogenic aromatic diamines.[14][15] While the physiological risk is still debated, the synthesis of medical-grade polyurethanes from less toxic aliphatic diisocyanates is highly desirable.[15]
Polyurethanes synthesized from aliphatic diisocyanates are generally considered more biocompatible.[14] Studies have shown that materials based on aliphatic diisocyanates support the attachment, proliferation, and high viability of human cells in vitro, making them strong candidates for biomedical implants and other medical applications.[15][16]
Table 1: Performance Summary - 1,4-CHDI vs. Aromatic Diisocyanates
| Performance Metric | This compound (CHDI)-Based PU | Aromatic (MDI, TDI)-Based PU | Rationale |
| UV Stability | Excellent; non-yellowing[4][5] | Poor; prone to yellowing and degradation[3] | Absence of UV-absorbing aromatic rings in CHDI prevents photo-oxidative degradation.[7] |
| Thermal Stability | Very High (Stable up to ~180°C)[8][9] | Moderate to High | The compact, symmetric structure of CHDI forms highly stable hard segment domains. |
| Reactivity | Moderate[2] | High[2][17] | Electron-withdrawing aromatic ring activates the -NCO groups.[11] |
| Mechanical Strength | Good to Excellent (formulation dependent) | Typically higher initial hardness and tensile strength[3][11] | Rigid aromatic rings contribute to strong hard segment packing. |
| Flexibility | Generally more flexible[4] | Tends to be more rigid[4] | The linear or cycloaliphatic nature allows for greater chain mobility. |
| Biocompatibility | Excellent | Concern over degradation to aromatic diamines[15] | Aliphatic degradation products are generally less toxic. |
| Cost | Higher[18] | Lower / More cost-effective[3][18] | Raw materials for aromatic isocyanates are less expensive to produce.[1] |
Experimental Workflow: Synthesizing and Characterizing Polyurethanes
To objectively compare performance, a standardized synthesis and characterization protocol is essential. The following workflow outlines a typical two-step solution polymerization method, a common procedure for creating segmented polyurethanes.[19]
Diagram: Experimental Workflow for PU Synthesis & Characterization
Caption: A generalized workflow for the synthesis and subsequent characterization of polyurethane elastomers.
Experimental Protocol: Two-Step Solution Polymerization
-
Reagent Preparation: Dry the polyol (e.g., Poly(tetramethylene ether) glycol, PTMG) and chain extender (e.g., 1,4-butanediol, BDO) under vacuum at 80°C for at least one hour to remove residual moisture. All reactions should be conducted under an inert nitrogen atmosphere.
-
Prepolymer Synthesis: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried polyol. Heat to the reaction temperature (e.g., 80-85°C). Slowly add the diisocyanate (e.g., CHDI, MDI) dropwise with constant stirring. Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: Dissolve the prepolymer in a dry solvent like dimethylformamide (DMF). Add the stoichiometric amount of the chain extender (BDO) to the solution. Continue stirring at a controlled temperature (e.g., 40-45°C) for approximately 12 hours.[19]
-
Film Casting and Curing: Pour the resulting viscous polymer solution into a flat mold (e.g., Teflon). Allow the solvent to evaporate slowly at room temperature, followed by a final cure in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several days to remove all solvent and complete the reaction.[13]
-
Characterization:
-
FTIR Spectroscopy: Confirm the disappearance of the -NCO peak (~2270 cm⁻¹) and the appearance of the urethane -NH peak (~3300 cm⁻¹) and C=O peak (~1700 cm⁻¹).
-
Mechanical Testing: Use a universal testing machine to measure tensile strength and elongation at break according to ASTM D638 standards.
-
Thermal Analysis (DMTA/DSC): Determine the glass transition temperature (Tg) and the upper service temperature by measuring the drop in storage modulus (E') or identifying endothermic transitions.[9]
-
UV Aging: Expose samples to a xenon arc weatherometer and periodically measure color change (ΔE*) using a spectrophotometer to quantify photostability.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and aromatic diisocyanates is a classic engineering trade-off between performance, processability, and price.
-
Aromatic diisocyanates (MDI, TDI) remain the workhorses of the polyurethane industry. Their high reactivity and lower cost make them ideal for a vast array of applications where extreme UV stability is not a primary concern, such as foams, adhesives, and industrial elastomers.[12][18]
-
This compound (CHDI) and other aliphatic isocyanates carve out a critical niche in high-performance applications. For medical devices, where biocompatibility and biostability are paramount, and for outdoor applications requiring exceptional weather and UV resistance, the superior properties of CHDI-based polyurethanes justify their premium cost.[15] Their outstanding thermal stability further extends their use into demanding, high-temperature environments.
Ultimately, a thorough understanding of the fundamental structure-property relationships detailed in this guide will empower researchers and professionals to make an informed decision, selecting the optimal diisocyanate to meet the rigorous demands of their specific application.
References
-
Barikani, M., & Hepburn, C. (2016). The Relative Thermal Stability of Polyurethane Elastomers: Effect of Diisocyanate Structure. ResearchGate. [Link]
- Chattopadhyay, D. K., & Raju, K. V. S. N. (2007).
-
Bounce Back Surfaces. (2023). Aromatic and Aliphatic polyurethanes. Bounce Back Surfaces. [Link]
-
White, J. (2024). Aliphatic Polyurethane vs. Aromatic Polyurethane: What's the Difference?. Difference Wiki. [Link]
-
Barikani, M., & Hepburn, C. (n.d.). Thermal Stability of Polyurethane Elastomers. ResearchGate. [Link]
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Rosu, D., et al. (2019). Degradation and stabilization of an aromatic polyurethane coating during an artificial aging test via FTIR spectroscopy. ResearchGate. [Link]
-
Viwocool. (2022). Understanding the Differences Between Aliphatic TPU and Aromatic TPU. Viwocool. [Link]
-
Rosu, D., et al. (2018). IR-change and yellowing of polyurethane as a result of UV irradiation. ResearchGate. [Link]
-
Barikani, M., & Hepburn, C. (2016). The Relative Thermal Stability of Polyurethane Elastomers: 2. Influence of Polyol-diisocyanate Molar Block Ratios with a Single and Mixed Diisocyanate System. ResearchGate. [Link]
-
Loughborough University. (n.d.). Thermally stable polyurethane elastomers. Loughborough University Research Repository. [Link]
-
Zhao, W., et al. (2022). A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane. MDPI. [Link]
- Google Patents. (n.d.). CN106995523A - CHDI is modified NDI base polyurethane micropore method for producing elastomers.
-
Barikani, M., & Hepburn, C. (1987). ISOCYANURATE-CROSSLINKING-AS-A-MEANS-OF-PRODUCING-THERMALLY-STABLE-POLYURETHANE-ELASTOMERS. ResearchGate. [Link]
-
UMI Coatings. (2023). Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?. UMI Coatings. [Link]
-
EREZ Technical Textiles. (2020). Aliphatic TPU vs Aromatic TPU - Which one gives your product the advantage?. EREZ Technical Textiles. [Link]
-
Guelcher, S. A., et al. (2005). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. PubMed. [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC. [Link]
-
Madame Curie Bioscience Database. (n.d.). Biocompatibility of Polyurethanes. NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). Aging Behavior of the Polyether Polyurethane Films Irradiated by UV. ResearchGate. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Biomedical Applications of Polyurethanes. National Academic Digital Library of Ethiopia. [Link]
- Kim, B. K., et al. (2000). Properties of segmented polyurethanes derived from different diisocyanates. Journal of Applied Polymer Science.
-
Synthesia. (n.d.). Polyurethane medical applications: biocompatibility and resistance. Synthesia. [Link]
-
Reina, J. A., et al. (2019). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. NIH. [Link]
-
Frontiers. (2016). Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane. Frontiers. [Link]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]
-
PUdaily. (n.d.). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. PUdaily. [Link]
-
PubMed. (n.d.). Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of polyurethanes derived from diaminodianhydroalditols. ResearchGate. [Link]
-
PSI Urethanes. (2023). TDI vs MDI in Polyurethane | Key Differences Revealed. PSI Urethanes. [Link]
-
Wiley Online Library. (n.d.). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Wiley Online Library. [Link]
-
RSC Publishing. (n.d.). Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior. RSC Advances. [Link]
-
ResearchGate. (n.d.). The synthetic procedure for polyurethanes. ResearchGate. [Link]
-
MDPI. (2022). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI. [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. [Link]
-
Pflaumer Brothers. (2023). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Pflaumer Brothers. [Link]
-
Doxu Chemical. (2023). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Doxu Chemical. [Link]
-
PubMed. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. PubMed. [Link]
-
ResearchGate. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. [Link]
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- 19. researchgate.net [researchgate.net]
The Superior Thermal Stability of 1,4-Diisocyanatocyclohexane-Based Polymers: A Comparative Analysis
In the landscape of high-performance polymers, the quest for enhanced thermal stability is a paramount objective for researchers and drug development professionals. The choice of diisocyanate monomer is a critical determinant of the final polymer's thermomechanical properties. This guide provides an in-depth comparative analysis of polymers derived from 1,4-diisocyanatocyclohexane (1,4-CHDI), contrasting their performance with established alternatives such as aromatic diisocyanates (MDI, TDI) and other cycloaliphatic diisocyanates. Through a synthesis of experimental data, we will elucidate the structural basis for the notable thermal resilience of 1,4-CHDI-based polyurethanes.
The Structural Advantage of 1,4-CHDI: A Causal Explanation
The thermal stability of a polyurethane is intrinsically linked to the rigidity and packing efficiency of its hard segments, which are formed by the reaction of the diisocyanate and a chain extender. Aromatic diisocyanates, like 4,4'-methylene diphenyl diisocyanate (MDI) and tolylene-2,4-diisocyanate (TDI), have long been the industry standard, imparting high thermal resistance due to the planarity and π-π stacking of the aromatic rings.[1] However, this rigidity can also lead to brittleness and limited solubility.
1,4-CHDI, a cycloaliphatic diisocyanate, offers a compelling alternative. Its cyclohexane ring, predominantly in a stable chair conformation, provides a significant degree of rigidity, akin to an aromatic ring, but without the susceptibility to photo-oxidation that can lead to yellowing in aromatic polyurethanes.[1][2] This inherent stability of the cycloaliphatic structure contributes to enhanced thermal and flame retardant properties.[1] The trans isomer of 1,4-CHDI, in particular, leads to a highly ordered and efficiently packed hard segment domain, further enhancing the thermal stability of the resulting polymer.[3]
Comparative Thermal Analysis: A Data-Driven Assessment
The superior thermal stability of 1,4-CHDI-based polyurethanes is not merely theoretical. Experimental data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative evidence of their enhanced performance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal decomposition profile. The onset of decomposition (Td5%, the temperature at which 5% mass loss occurs) is a key indicator of thermal stability.
| Diisocyanate | Polymer Type | Onset of Decomposition (Td5%) in N2 | Reference |
| 1,4-CHDI (trans) | Polyurethane | > 300 °C | [3] |
| MDI | Polyurethane | ~299-301 °C | [2][4] |
| TDI | Polyurethane | ~280-290 °C | [5][6] |
| HDI | Polyurethane | ~280-282 °C | [2][4] |
| H12MDI | Polyurethane | ~260-270 °C | [3] |
Note: The exact decomposition temperatures can vary based on the specific polyol, chain extender, and synthesis conditions.
The data clearly indicates that polyurethanes based on trans-1,4-CHDI exhibit a higher onset of thermal decomposition compared to their counterparts derived from common aromatic and other aliphatic diisocyanates.
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA)
DSC is employed to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting temperature (Tm).[7] DMTA assesses the viscoelastic properties of a material as a function of temperature, providing insights into its stiffness (storage modulus, E') and energy dissipation (loss modulus, E'').[7] A key indicator of thermal stability from DMTA is the temperature at which the storage modulus begins to significantly decrease, signifying the softening of the material at elevated temperatures.
A comparative study of polyurethane elastomers based on a polycaprolactone diol and various diisocyanates revealed the following trend in thermal stability, as determined by the inflection point of the storage modulus curve:[3]
CHDI > PPDI > MDI > TDI > H12MDI (decreasing thermal stability)
The polyurethane based on trans-1,4-CHDI demonstrated a remarkably constant storage modulus over a broad temperature range, with a significant decrease only occurring at 181°C.[3] In contrast, the polyurethane based on 4,4'-dicyclohexylmethane diisocyanate (H12MDI) began to soften at a much lower temperature of 100°C.[3] This highlights the exceptional ability of the 1,4-CHDI-based hard segments to maintain their structural integrity at elevated temperatures.
Experimental Protocols for Thermal Stability Assessment
To ensure the reproducibility and validity of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for TGA and DSC analysis, grounded in established standards such as those from ASTM and ISO.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131 / ISO 11358)
Objective: To determine the thermal decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset of decomposition (Td5%) and the temperature of maximum decomposition rate (from the first derivative of the TGA curve).
-
DOT Script for TGA Workflow
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418 / ISO 11357)
Objective: To determine the thermal transitions (e.g., glass transition, melting) of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its previous thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Second Heat: Heat the sample again at a constant rate (e.g., 10°C/min) to the final temperature. The data from this second heating scan is typically used for analysis.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.
-
Identify and quantify any melting endotherms (Tm) or crystallization exotherms (Tc).
-
DOT Script for DSC Workflow
Caption: DSC Experimental Workflow.
Conclusion: The Strategic Choice for Thermally Demanding Applications
References
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). MDPI. Retrieved from [Link]
- Lassalle, V., & Auvergne, R. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(24), 10034-10071.
- Barikani, M., & Hepburn, C. (2016). The Relative Thermal Stability of Polyurethane Elastomers: Effect of Diisocyanate Structure. Iranian Journal of Polymer Science and Technology, 11(2), 85-92.
-
Influence of cycloaliphatic compounds on the properties of polyurethane coatings. (2025). ResearchGate. Retrieved from [Link]
- Piotrowska, M., & Kurańska, M. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
-
Piotrowska, M., & Kurańska, M. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. National Institutes of Health. Retrieved from [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization, and properties of polyurethanes containing 1,4:3,6‐dianhydro‐D‐sorbitol. (2025). ResearchGate. Retrieved from [Link]
- Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. Journal of Applied Polymer Science, 113(5), 3330-3338.
-
DSC curves for the different polyurethanes studied showing the characteristic transitions during the first (continuous line) and second scans (dashed line). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of novel polyurethanes based on 4,4'-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4'. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of novel polyurethanes based on 4,4'-{1,4-phenylenebis[methylylidenenitrilo]}diphenol. (2008). Semantic Scholar. Retrieved from [Link]
-
Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021). MDPI. Retrieved from [Link]
-
Synthesis of Polyurethanes and Study of Their Surface Morphology. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. (n.d.). The Italian Association of Chemical Engineering. Retrieved from [Link]
- Yang, W. P., Macosko, C. W., & Wellinghoff, S. T. (1986). Thermal degradation of urethanes based on 4,4′-diphenylmethane diisocyanate and 1,4-butanediol (MDI/BDO). Polymer, 27(8), 1235-1240.
-
The Decomposition of Polyurethane and Fire Retardants: A Review. (2023). Preprints.org. Retrieved from [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved from [Link]
-
Thermal degradation of polyurethane foams. (n.d.). IChemE. Retrieved from [Link]
-
Studies on the First DSC Endotherm of Polyurethane Hard Segment Based on 4,4'-Diphenylmethane Diisocyanate and 1,4-Butanediol. (n.d.). SciSpace. Retrieved from [Link]
-
Studies on the First DSC Endotherm of Polyurethane Hard Segment Based on 4,4'-Diphenylmethane Diisocyanate and 1,4-Butanediol. (1998). Scilit. Retrieved from [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). ResearchGate. Retrieved from [Link]
-
Characterization of a Polyurethane Hot Melt Adhesive by DSC and DMA. (n.d.). TA Instruments. Retrieved from [Link]
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A Senior Application Scientist's Guide to Elastomer Performance: Unpacking the Mechanical Advantages of CHDI-Based Polyurethanes
Official Publication of the Materials Science Division
To our fellow researchers, scientists, and professionals in drug development, this guide offers a deep dive into the comparative mechanical properties of polyurethane elastomers synthesized with trans-1,4-cyclohexane diisocyanate (CHDI). In the landscape of high-performance polymers, the selection of the diisocyanate is a pivotal decision that dictates the ultimate performance characteristics of the material. Here, we present an objective comparison of CHDI-based elastomers against those formulated with other common diisocyanates, including aromatic variants like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), as well as other aliphatic diisocyanates such as Hexamethylene Diisocyanate (HDI) and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI).
The unique, rigid, and highly symmetric structure of the trans-1,4-CHDI isomer is the cornerstone of its superior performance. This cycloaliphatic diisocyanate facilitates the formation of exceptionally well-ordered hard segments within the polyurethane matrix. This high degree of order and the resultant strong intermolecular hydrogen bonding lead to a distinct set of mechanical properties that are highly desirable in demanding applications. Unlike their aromatic counterparts, CHDI-based elastomers offer outstanding UV stability, making them ideal for applications where color stability and resistance to weathering are paramount.
This guide will dissect key mechanical properties—tensile strength, elongation at break, tear strength, hardness, and compression set—supported by experimental data to provide a clear, evidence-based understanding of the performance advantages offered by CHDI.
Comparative Analysis of Key Mechanical Properties
The mechanical behavior of a polyurethane elastomer is intrinsically linked to its microphase morphology, which is heavily influenced by the chemical nature of the diisocyanate. The ability of the diisocyanate to form well-defined, stable hard segment domains within the soft segment matrix is the primary determinant of the material's strength, elasticity, and durability.
Tensile Strength and Elongation at Break
Tensile strength is a measure of the maximum stress a material can withstand while being stretched or pulled before breaking. Elongation at break represents the extent to which a material can be stretched before it fractures. The exceptional symmetry of trans-1,4-CHDI allows for highly efficient packing of the hard segments, leading to a greater degree of crystallinity and stronger intermolecular forces. This results in elastomers with remarkably high tensile strength.[1]
In a comparative study, polyurethanes synthesized with a higher percentage of the trans isomer of CHDI exhibited significantly higher modulus values compared to those made with the leading aromatic diisocyanate, MDI, and the common aliphatic diisocyanate, H12MDI.[1] While aromatic diisocyanates like MDI also yield materials with good tensile strength due to the rigidity of the aromatic rings, the less uniform structure of MDI can lead to less ordered hard segments compared to CHDI. Linear aliphatic diisocyanates like HDI, being more flexible, generally produce elastomers with lower tensile strength but greater elongation.
| Diisocyanate Type | Diisocyanate | Typical Tensile Strength (MPa) | Typical Elongation at Break (%) |
| Cycloaliphatic | CHDI (high trans) | 45 - 65 | 350 - 500 |
| Aromatic | MDI | 30 - 50 | 400 - 700 |
| Aromatic | TDI | 25 - 45 | 500 - 800 |
| Cycloaliphatic | H12MDI | 30 - 50 | 350 - 600 |
| Aliphatic | HDI | 15 - 30 | 600 - 900 |
Note: These values represent typical ranges and can be significantly influenced by the specific polyol, chain extender, and formulation stoichiometry.
Tear Strength
Tear strength signifies a material's resistance to the propagation of a tear or cut when subjected to tension. This is a critical property for components that may be exposed to abrasive or destructive environments.[2] The highly organized and crystalline hard segment domains in CHDI-based elastomers act as effective physical crosslinks, dissipating stress and impeding the progression of a tear. This results in materials with exceptional tear strength. Higher tear strength is often achieved with polyurethanes that also exhibit high tensile strength, as the underlying molecular structure that contributes to high tensile properties also enhances tear resistance.[2]
Hardness
Hardness, typically measured using a durometer on the Shore A or Shore D scale, indicates a material's resistance to localized indentation. The high degree of hard segment packing and phase separation in CHDI-based polyurethanes results in a stiffer, more rigid material, and consequently, higher hardness values. Decreasing the trans CHDI content in a formulation has been shown to result in polyurethanes with lower hardness.[1]
Compression Set
Compression set is a critical measure of an elastomer's ability to retain its original shape after being subjected to a prolonged compressive force, especially at elevated temperatures. A low compression set is vital for sealing applications like gaskets and O-rings.[3][4] The stable and well-ordered hard segment domains formed by CHDI provide a robust and resilient network that resists permanent deformation. This leads to exceptionally low compression set values, ensuring long-term sealing performance and reliability. In contrast, elastomers with less defined or more thermally labile hard segments will exhibit a higher degree of permanent deformation, leading to a higher compression set.
Experimental Protocols: A Foundation of Scientific Integrity
Polyurethane Elastomer Synthesis (Two-Step Prepolymer Method)
The synthesis of polyurethane elastomers is typically carried out using a two-step prepolymer method to ensure controlled reaction kinetics and a well-defined polymer architecture.
-
Prepolymer Formation:
-
The polyol (e.g., polytetramethylene ether glycol, PTMEG) is dried and degassed under vacuum at an elevated temperature (e.g., 100°C) for a minimum of one hour to remove any residual moisture.
-
The degassed polyol is cooled to the reaction temperature (typically 70-80°C) under a nitrogen atmosphere.
-
The diisocyanate (e.g., trans-1,4-CHDI) is added to the polyol with continuous stirring. The molar ratio is typically 2:1 (diisocyanate:polyol) or higher to ensure the formation of an NCO-terminated prepolymer.
-
The reaction is allowed to proceed for 1.5 to 2 hours, or until the isocyanate content, determined by titration (ASTM D2572), reaches the theoretical value.
-
-
Chain Extension and Curing:
-
The NCO-terminated prepolymer is cooled to a suitable temperature (e.g., 60-70°C).
-
A stoichiometric amount of the chain extender (e.g., 1,4-butanediol, BDO) is added to the prepolymer with vigorous mixing.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The liquid polymer is then cast into preheated molds and cured in an oven at a specified temperature (e.g., 100-120°C) for a set duration (e.g., 16-24 hours) to complete the polymerization and allow for the development of the final morphology.
-
Caption: Two-step prepolymer synthesis of polyurethane elastomers.
Mechanical Property Characterization
Prior to testing, all elastomer samples are conditioned for at least 40 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a constant rate of crosshead displacement (e.g., 500 mm/min) until failure.
-
Tear Strength (ASTM D624): This test measures the resistance to tearing. A common specimen geometry is "Type C," which has a 90° angle to concentrate stress and initiate a tear. The force required to propagate the tear is recorded.[2][5][6][7]
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness on the Shore A or D scale.
-
Compression Set (ASTM D395 - Method B): Cylindrical specimens are compressed to a constant deflection (typically 25% of their original height) and held at an elevated temperature (e.g., 70°C) for a specified time (e.g., 22 hours).[3][8] After removal from the fixture and a 30-minute recovery period at room temperature, the final thickness is measured. The compression set is expressed as the percentage of the deflection that is not recovered.[3][9]
Caption: Standardized workflow for mechanical testing of elastomers.
The Causality Behind Performance: A Structural Perspective
The superior mechanical properties of CHDI-based elastomers are a direct result of its molecular structure. The trans isomer of 1,4-CHDI is a linear, symmetrical, and rigid molecule. This unique combination allows the hard segments to pack together in a highly ordered, almost crystalline fashion, maximizing the hydrogen bonding between urethane groups.
Caption: Structure-property relationship of diisocyanates in polyurethanes.
This well-defined, two-phase morphology, with hard, crystalline domains dispersed in a flexible, amorphous soft segment matrix, acts as a robust network of physical crosslinks. These domains provide the load-bearing capacity and dimensional stability, while the soft segments impart elasticity. In contrast, the kinked structure of MDI and the inherent flexibility of HDI disrupt this packing efficiency, leading to less ordered hard segments and, consequently, a modification of the mechanical properties.
Conclusion
For applications demanding uncompromising mechanical performance, CHDI presents a compelling choice for the synthesis of polyurethane elastomers. Its unique cycloaliphatic, symmetrical, and rigid structure directly translates to superior tensile strength, tear strength, hardness, and resistance to compression set when compared to elastomers based on MDI, TDI, HDI, and H12MDI. Furthermore, its aliphatic nature provides excellent UV stability, a critical advantage over aromatic diisocyanates for applications exposed to sunlight. By understanding the fundamental structure-property relationships outlined in this guide, researchers and material scientists can make more informed decisions in the design and formulation of next-generation elastomers tailored for the most demanding environments.
References
-
Gallagher Corporation. (n.d.). Polyurethane's Compression Set. Retrieved from [Link]
-
Gallagher Corporation. (n.d.). Polyurethane's Tear Strength. Retrieved from [Link]
-
Thermoset Solutions. (n.d.). High Tear Strength - Two-Component Polyurethane Elastomers. Retrieved from [Link]
-
Blog. (2025, May 23). What is the compression set of polyurethane rubber? Retrieved from [Link]
-
Gallagher Corporation. (2019, April 29). Tear Strength of Polyurethane. YouTube. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D624 Testing Services. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]
-
Mearthane Products Corporation. (n.d.). Polyurethanes Compression Set. Retrieved from [Link]
-
Precision Polymer Engineering. (n.d.). Compression Set — what do I need to know? Retrieved from [Link]
-
PMC - NIH. (n.d.). Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications. Retrieved from [Link]
-
Semantic Scholar. (1992, March 5). Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate. Retrieved from [Link]
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A Senior Scientist's Guide to Hydrolytic Stability: Assessing and Comparing CHDI-Based Polyurethanes
For researchers and engineers in the advanced materials and medical device sectors, the long-term performance of polymers in aqueous environments is a critical design parameter. Polyurethanes (PUs), prized for their tunable mechanical properties, are ubiquitous. However, their service life is often dictated by their resistance to hydrolytic degradation. This guide provides an in-depth comparison of polyurethanes based on trans-1,4-cyclohexane diisocyanate (CHDI), positioning them against common alternatives and detailing the rigorous experimental validation required to substantiate performance claims.
The Inevitable Interaction: Understanding Polyurethane Hydrolysis
Hydrolysis is a chemical reaction with water that can break down polymer chains, leading to a decline in molecular weight and, consequently, a loss of mechanical properties such as strength and elasticity.[1][2] In polyurethanes, three primary chemical linkages are susceptible to this aqueous attack. Their general order of resistance to hydrolysis is:
Ester << Urea < Urethane [3]
The soft segment of the polyurethane, typically a polyol, plays a pivotal role. PUs made with polyester polyols are highly susceptible to hydrolysis, as the ester linkages are the weakest point.[3] The reaction breaks the polymer chain and produces acidic carboxyl end-groups, which can then auto-catalyze further degradation.[4] In contrast, polyether and polycarbonate soft segments exhibit far superior hydrolytic stability.[3] Polycarbonate-based PUs, in particular, show exceptional resistance.[5]
While the soft segment is a primary factor, the choice of isocyanate—which forms the hard segment—is equally crucial for creating a hydrolytically robust polymer.
The Hard Segment Advantage: Why Cycloaliphatic Isocyanates Excel
The isocyanate component dictates the structure of the urethane linkage and the morphology of the hard domains that impart strength to the material. Isocyanates are broadly classified into two families: aromatic (e.g., MDI, TDI) and aliphatic (e.g., HDI, H12MDI, and CHDI).
For applications demanding high stability, aliphatic isocyanates are the superior choice.[6][7] Unlike their aromatic counterparts, they lack benzene rings, which makes them inherently resistant to UV degradation and oxidative yellowing.[8] Critically, their degradation products are less toxic than the aromatic diamines released from MDI or TDI, a vital consideration for biomedical applications.[9]
Among aliphatics, CHDI stands out due to its compact, symmetrical, and rigid cycloaliphatic structure.[10][11] This symmetry allows for highly ordered and tightly packed hard segments, which not only enhances thermal and mechanical properties but also imparts outstanding resistance to hydrolysis.[10]
The workflow for synthesizing these stable polyurethanes is a multi-step process, beginning with the careful selection of monomers.
Caption: Simplified mechanism of polyurethane hydrolysis.
Experimental Protocol: Assessing Hydrolysis Resistance via Accelerated Aging
To quantitatively assess and validate claims of hydrolytic stability, a robust, standardized methodology is required. The following protocol is based on the principles outlined in ISO 10993-13: Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices . [12][13]
Objective
To determine the hydrolytic stability of a CHDI-based polyurethane by subjecting it to accelerated aging conditions and measuring changes in its physical and chemical properties over time.
Materials & Equipment
-
Test Samples: CHDI-based PU (e.g., tensile bars or films of known dimensions).
-
Control Samples: MDI-based PU (polyester soft segment) and H12MDI-based PU (polyether soft segment).
-
Aging Solution: Phosphate Buffered Saline (PBS), pH 7.4 ± 0.2.
-
Containers: Borosilicate glass or other inert sealed vessels.
-
Environmental Chamber/Oven: Calibrated to 70°C ± 2°C.
-
Analytical Instruments:
-
Fourier Transform Infrared (FTIR) Spectrometer with ATR.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system.
-
Scanning Electron Microscope (SEM).
-
Universal Testing Machine (for tensile properties).
-
Analytical Balance.
-
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Causality: Establishing a baseline is crucial for quantifying change.
-
Action: For each material type, perform and record:
-
-
Sample Immersion:
-
Causality: Simulates the physiological environment and ensures consistent exposure.
-
Action: Place triplicate samples of each material type into separate, labeled inert containers. Add PBS solution, ensuring a consistent surface-area-to-volume ratio as specified in ISO 10993-13. Seal the containers.
-
-
Accelerated Aging:
-
Causality: Elevated temperature accelerates the rate of hydrolysis according to the Arrhenius principle, allowing for long-term prediction in a shortened timeframe. 70°C is a commonly used temperature that accelerates degradation without inducing alternative degradation pathways.
-
Action: Place the sealed containers into the environmental chamber set at 70°C. Designate time points for sample removal (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Time Point Analysis:
-
Causality: Periodic analysis tracks the kinetics of degradation.
-
Action: At each designated time point, remove a set of triplicate samples for each material.
-
Rinse the samples gently with deionized water and dry to a constant weight in a vacuum oven at a mild temperature (e.g., 40°C). [14] * Perform the full suite of characterization tests as described in Step 1 (Mass, Mechanical, FTIR, GPC, SEM).
-
Analyze the aging solution (leachables and degradation products) using techniques like LC-MS if required by the risk analysis. [13]
-
-
Data Interpretation:
-
Causality: Quantifying the change in properties provides a direct measure of hydrolytic resistance.
-
Action: For each material, plot the percentage change in tensile strength, elongation, and average molecular weight as a function of time. Compare the degradation profiles. A superior material will exhibit minimal change across all metrics.
-
Conclusion: The CHDI Advantage for Demanding Applications
Within this high-performance class, CHDI is an exemplary choice. Its rigid, symmetrical cycloaliphatic structure creates highly stable, well-ordered hard segments that enhance the inherent stability of the urethane linkage. When paired with a robust polycarbonate or polyether soft segment, the resulting polyurethane offers exceptional resistance to hydrolysis, making it an ideal candidate for demanding applications in the medical device, biomedical, and advanced industrial fields where long-term material integrity is non-negotiable. Rigorous adherence to standardized testing protocols, such as those derived from ISO 10993-13, is essential to experimentally validate this superior performance and ensure product reliability.
References
-
Shepherd, J. J. (n.d.). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins: FTIR, NMR, and SEM. UC San Diego. Retrieved from [Link]
- ISO 10993-13:2010. (2010). Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices.
-
iTeh Standards. (2010, June 15). ISO 10993-13:2010. Retrieved from [Link]
-
Ozsagıroglu, E., et al. (n.d.). Biodegradation and Characterization Studies of Different Kinds of Polyurethanes with Several Enzyme Solutions. Retrieved from [Link]
-
Shepherd, J. J. (2022). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins: A Thesis. UC San Diego. Retrieved from [Link]
- Google Patents. (2010). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
-
Loughborough University. (n.d.). Thermally stable polyurethane elastomers. Research Repository. Retrieved from [Link]
-
ResearchGate. (2009). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Retrieved from [Link]
-
PubMed. (2018). Synthesis and characterization of chitin/curcumin blended polyurethane elastomers. Retrieved from [Link]
-
FoamTech. (n.d.). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer degradation study by factor analysis of GPC-FT-IR data. Retrieved from [Link]
-
BSI. (2009). BS EN ISO 10993-13:2009 - Biological evaluation of medical devices. Retrieved from [Link]
- Tanzi, M. C., et al. (1997). Chemical stability of polyether urethanes versus polycarbonate urethanes.
-
DTIC. (n.d.). Morphology Studies of CHDI-Based Urethane Elastomers by Synchrotron X-Ray Diffraction. Retrieved from [Link]
-
MDPI. (2023). Long-Term Degradation Assessment of a Polyurethane-Based Surgical Adhesive—Assessment and Critical Consideration of Preclinical In Vitro and In Vivo Testing. Retrieved from [Link]
-
ACS Macro Letters. (2020). Longevity Expectations for Polymers in Medical Devices Demand New Approaches to Evaluating Their Biostability. Retrieved from [Link]
-
MDPI. (2021). Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and characterization of poly(dimethylsiloxane‐urethane) elastomers: Effect of hard segments of polyurethane on morphological and mechanical properties. Retrieved from [Link]
-
ResearchGate. (2024). Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. Retrieved from [Link]
-
Pflaumer Brothers. (2024). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Retrieved from [Link]
-
American Coatings Association. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Retrieved from [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Retrieved from [Link]
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A Comparative Guide to cis- and trans-1,4-Diisocyanatocyclohexane in Polymer Performance
Executive Summary
The stereochemistry of aliphatic diisocyanates is a critical but often overlooked factor in tailoring the performance of advanced polymers, particularly polyurethanes. This guide provides an in-depth comparative analysis of the cis- and trans- isomers of 1,4-Diisocyanatocyclohexane (CHDI), demonstrating how their distinct molecular geometries dictate the final properties of the resulting polymers. Experimental evidence reveals that the linear, symmetric structure of the trans-isomer facilitates superior molecular packing, leading to polymers with higher crystallinity, enhanced thermal stability, and greater mechanical modulus. Conversely, the bent, asymmetric nature of the cis-isomer disrupts this ordered packing, resulting in more amorphous, flexible materials with lower hardness and thermal resistance. Understanding and controlling the cis/trans ratio is therefore a powerful tool for researchers and engineers to precisely tune polymer performance for specific applications, from rigid, high-temperature components to soft, elastomeric materials.
Introduction: The Significance of Stereochemistry in Aliphatic Diisocyanates
In the realm of polyurethane chemistry, aliphatic diisocyanates are prized for conferring excellent light stability and hydrolysis resistance, properties often deficient in their aromatic counterparts.[1][2] Among these, this compound (CHDI) stands out due to the rigid cycloaliphatic ring in its backbone. However, the true potential of CHDI is unlocked only when one considers its stereoisomers: cis-1,4-CHDI and trans-1,4-CHDI.
These are not interchangeable building blocks. Their distinct three-dimensional arrangements have profound and predictable consequences for polymer morphology and macroscopic properties. The choice between the cis and trans isomer, or a specific ratio of the two, directly influences the hard segment organization within the polymer matrix, which in turn governs everything from thermal performance to mechanical strength.[3] This guide will elucidate the fundamental differences between these isomers and provide the experimental data necessary to leverage their unique characteristics in polymer design.
A Molecular Perspective: Why Isomers Behave Differently
The origin of the performance differences lies in the chair conformation of the cyclohexane ring.
-
trans-1,4-Diisocyanatocyclohexane: In its most stable conformation, the two isocyanate (-NCO) groups occupy diequatorial positions. This results in a linear, symmetric, and rigid molecular geometry. This symmetry is crucial as it allows polymer chains to pack together in a highly ordered, efficient manner, much like stacking logs. This promotes strong intermolecular forces, such as hydrogen bonding between urethane groups in the hard segments.[1]
-
cis-1,4-Diisocyanatocyclohexane: This isomer has one -NCO group in an axial position and the other in an equatorial position. This creates a "kink" in the molecule, leading to a bent and asymmetric structure. This inherent asymmetry disrupts the regular packing of polymer chains, creating more free volume and hindering the formation of well-organized crystalline domains.[4]
Caption: Workflow for polyurethane synthesis and analysis.
Step-by-Step Methodology:
-
Reagent Preparation: Thoroughly dry the polyol (e.g., polytetramethylene ether glycol, PTMEG) and the chain extender (1,4-butanediol, BDO) under vacuum to remove moisture, which readily reacts with isocyanates. [5]2. Prepolymer Synthesis: In a moisture-free, nitrogen-purged reactor, charge the dried polyol. While stirring, add a 2:1 molar excess of the desired 1,4-CHDI isomer (or isomer mix).
-
Catalysis and Reaction: Add a suitable catalyst (e.g., dibutyltin dilaurate) and heat the mixture to ~80°C. Monitor the reaction until the theoretical isocyanate (NCO) content is reached. This can be verified by titration (ASTM D2572-97). This step is critical for ensuring the correct stoichiometry for the final polymer.
-
Chain Extension: Degas the NCO-terminated prepolymer under vacuum. Add the stoichiometric amount of the chain extender (BDO) and mix vigorously.
-
Curing: Cast the liquid mixture into a preheated mold and cure in an oven (e.g., 16 hours at 110°C).
-
Post-Curing: Demold the polymer slab and allow it to post-cure at ambient conditions for at least 7 days before characterization to ensure the completion of polymerization and morphological development.
Protocol 2: Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment domains. A higher and sharper Tm for trans-CHDI based polymers indicates a higher degree of crystallinity. [6][7]* Tensile Testing (ASTM D412): To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break. This quantitative data directly reflects the impact of isomer structure on polymer stiffness and toughness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To assess the degree of phase separation and hydrogen bonding. The carbonyl (C=O) stretching region (~1700 cm⁻¹) can be deconvoluted to distinguish between hydrogen-bonded and non-hydrogen-bonded carbonyl groups. A higher fraction of bonded carbonyls in trans-based systems indicates more effective hard segment self-association. [7]
Application-Specific Isomer Selection
The choice of cis- vs. trans-1,4-CHDI is a strategic decision to engineer polymers for specific end-uses.
-
High trans-CHDI Content (>90%): Recommended for applications requiring high stiffness, dimensional stability, and superior thermal performance. Examples include high-performance cast elastomers, abrasion-resistant coatings, and structural components. [8][9]The superior toughness and abrasion resistance of trans-isomer elastomers have been demonstrated in comparison to other high-performance materials. [8]* Mixed Isomer or High cis-CHDI Content: Suitable for applications where flexibility, lower modulus, and softer feel are desired. This includes soft-touch coatings, flexible tubing, and some types of adhesives where a more amorphous morphology can be advantageous.
Conclusion
The stereochemistry of this compound is not a minor detail but a primary design parameter in polymer synthesis. The linear and symmetric nature of the trans-isomer promotes a highly ordered, crystalline hard segment morphology, yielding polymers that are harder, stronger, and more thermally stable. In contrast, the bent geometry of the cis-isomer enforces an amorphous structure, leading to softer and more flexible materials. By understanding the fundamental relationship between molecular geometry and macroscopic properties, and by controlling the cis/trans isomer ratio of the diisocyanate feedstock, researchers can precisely engineer the performance of polyurethane and other polymers to meet the demands of a wide array of advanced applications.
References
- Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyan
- The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. MDPI.
- US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
- Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.
- The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. (2009). Journal of Applied Polymer Science.
- USRE29623E - Polyurethane-ureas based on cis-trans-1,4-diaminocyclohexane.
- CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.
- The effect of diisocyanate isomer composition on properties and morphology of polyurethanes based on 4,4′-dicyclohexyl methane diisocyanate and mixed macrodiols (PDMS-PHMO). (1999). Journal of Applied Polymer Science.
- trans-1,4-Diaminocyclohexane synthesis. ChemicalBook.
- Ultra High-Performance Elastomers Based on Trans- Bis(Isocyanatomethyl Cyclohexane). Anderson Development Company.
- US3880925A - Separation and purification of cis and trans isomers.
- Thermally stable polyurethane elastomers. Loughborough University Research Repository.
- Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). YouTube.
- The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applic
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A Senior Application Scientist's Guide to the Purity Validation of 1,4-Diisocyanatocyclohexane (CHDI)
Introduction: The Critical Role of Purity in 1,4-Diisocyanatocyclohexane Applications
This compound (CHDI) is an aliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethanes. Its non-aromatic nature imparts excellent UV stability and color retention to the final polymers, making them ideal for applications in durable coatings, elastomers, and biomedical devices. The reactivity and final properties of these materials are, however, exquisitely sensitive to the purity of the CHDI monomer. Even trace impurities can act as chain terminators, create undesirable cross-links, or alter the polymer's mechanical and thermal properties.
This guide provides an in-depth comparison of common CHDI synthesis routes and their characteristic impurity profiles. More importantly, it offers a multi-pronged strategy for the rigorous validation of CHDI purity, equipping researchers and process chemists with the rationale and methodologies to ensure the quality of their material.
Part 1: Synthesis Routes and Their Inherent Impurity Profiles
The choice of synthetic pathway is the primary determinant of the types of impurities that must be screened for. Broadly, CHDI synthesis can be categorized into phosgene and non-phosgene routes.
The Traditional Phosgene Route
The most established industrial method involves the reaction of 1,4-diaminocyclohexane with highly toxic phosgene gas.[1][2][3] While efficient, this process is hazardous and can introduce several classes of impurities.
-
Mechanism: The diamine reacts with phosgene to form intermediate carbamoyl chlorides, which are then dehydrochlorinated at elevated temperatures to yield the diisocyanate.
-
Common Impurities:
-
Unreacted 1,4-diaminocyclohexane: Can lead to the formation of urea linkages, causing chain extension and increased viscosity.
-
Monofunctional Isocyanates: Incomplete reaction can result in species with only one isocyanate group, acting as chain terminators.
-
Carbamoyl Chlorides: Thermally stable intermediates that may persist in the final product.
-
Ureas and Biurets: Formed from side reactions between the isocyanate and the starting diamine or water.
-
Chlorinated Byproducts: Arising from the harsh reaction conditions and the use of phosgene.
-
Phosgene-Free Synthesis Routes
Growing safety and environmental concerns have driven the development of phosgene-free alternatives.[3][4][5] These routes, while greener, present their own unique impurity challenges.
-
Curtius Rearrangement: This method starts with trans-1,4-cyclohexanedicarboxylic acid, which is converted to an acyl azide via a dicarbonyl chloride intermediate.[6] Thermal rearrangement then yields the diisocyanate.
-
Common Impurities:
-
Residual Sodium Azide: Highly toxic and explosive.
-
Acyl Azide Intermediates: Can be unstable and pose a safety risk.
-
Urethane Byproducts: If the rearrangement is performed in the presence of alcohols.
-
-
-
Thermal Decomposition of Dicarbamates: This two-step process involves first forming a dicarbamate from 1,4-diaminocyclohexane and an alcohol (or dimethyl carbonate), followed by thermal cracking to release the diisocyanate.[4][7]
-
Common Impurities:
-
Unreacted Dicarbamate: A major potential impurity if decomposition is incomplete.
-
Allophanates: Formed by the reaction of the isocyanate product with the starting carbamate.
-
Byproducts of Thermal Decomposition: The high temperatures can lead to various breakdown products from the cyclohexane ring itself.[8][9]
-
-
Caption: Comparison of impurity generation in phosgene vs. a phosgene-free synthesis route for CHDI.
Comparison of Synthesis Routes
| Feature | Phosgene Route | Curtius Rearrangement | Carbamate Decomposition |
| Safety | Very High Hazard (Phosgene) | High Hazard (Azides) | Moderate Hazard |
| Typical Yield | High | Moderate to High | Moderate to High |
| Key Impurities | Ureas, Carbamoyl Chlorides | Residual Azides, Urethanes | Unreacted Carbamates |
| Industrial Scale | Well-established | Less Common | Gaining Traction |
Part 2: A Multi-Technique Approach to Purity Validation
No single analytical method can provide a complete picture of CHDI purity. A robust validation strategy relies on the orthogonal application of several techniques, each providing a unique piece of the puzzle.
Caption: Orthogonal workflow for the comprehensive validation of CHDI purity.
Titration: The Workhorse for %NCO Content
-
Principle: This classic method determines the total isocyanate content (%NCO). An excess of a standard solution of dibutylamine in a non-reactive solvent is added to a known mass of the CHDI sample. The highly reactive isocyanate groups react quantitatively with the amine. The unreacted dibutylamine is then back-titrated with a standardized acid (e.g., HCl).
-
Causality: This is the first and most fundamental quality check. It provides a direct measure of the concentration of the key reactive group. A low %NCO value is an immediate red flag, indicating the presence of non-isocyanate impurities or product degradation.
-
Limitations: Titration is non-specific. It cannot distinguish between CHDI and other isocyanate-containing impurities, nor can it identify the nature of other contaminants.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Screen
-
Principle: FTIR provides a rapid fingerprint of the functional groups present. For CHDI, the defining feature is the very strong, sharp absorption band for the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹.
-
Causality: This is an excellent first-pass qualitative check. The absence or weakness of the isocyanate peak is a clear indicator of a failed synthesis or complete degradation. Conversely, the presence of broad peaks around 3300 cm⁻¹ (N-H stretch) or strong peaks around 1640 cm⁻¹ (C=O stretch of urea) can signal the presence of amine or urea impurities.
-
Limitations: While excellent for confirmation, FTIR is generally not a quantitative technique without extensive calibration.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Isomers
-
Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
-
Causality: GC-MS is the gold standard for identifying and quantifying volatile impurities such as residual solvents or low-boiling point side-products. Crucially, it can also separate and quantify the cis and trans isomers of CHDI, which can have different reactivities.
-
Limitations: Non-volatile impurities, such as ureas, biurets, or unreacted carbamates, will not elute from the GC column and will go undetected.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities
-
Principle: HPLC is essential for analyzing the non-volatile impurities that GC cannot detect. Due to the high reactivity of the isocyanate group with common HPLC mobile phases, the sample is typically derivatized first. A common approach is to react the CHDI sample with an amine (like dibutylamine) to convert all isocyanates into stable, UV-active ureas, which can then be easily separated and quantified by reverse-phase HPLC with UV or MS detection.
-
Causality: This technique directly targets the most likely non-volatile byproducts of the synthesis, such as oligomeric ureas or unreacted carbamate starting materials. It complements GC-MS perfectly, providing a full picture of the impurity profile.
-
Limitations: The derivatization step adds complexity to the sample preparation and requires careful control to ensure complete reaction.
Comparison of Analytical Techniques
| Technique | Primary Target | Quantification | Isomer Separation | Key Advantage | Key Limitation |
| Titration | Total %NCO | Excellent | No | Fast, inexpensive, accurate for total NCO | Non-specific |
| FTIR | Functional Groups | Poor (Qualitative) | No | Very fast, simple sample prep | Not quantitative, low sensitivity |
| GC-MS | Volatile Impurities | Excellent | Excellent | High resolution and sensitivity | Blind to non-volatile compounds |
| HPLC | Non-Volatile Impurities | Excellent | Possible | Directly measures key byproducts | Requires derivatization |
| NMR | Structure & Purity | Good | Excellent | Definitive structural information | Higher cost, lower sensitivity |
Part 3: Standard Operating Protocols
The following protocols are provided as templates and should be validated internally before implementation.
Protocol 1: Determination of %NCO by Back-Titration
-
Reagent Preparation: Prepare a standardized ~0.1 N solution of dibutylamine in dry toluene and a standardized 0.1 N solution of hydrochloric acid in isopropanol.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the CHDI sample into a dry 250 mL Erlenmeyer flask. Add 25 mL of dry toluene and stir to dissolve.
-
Reaction: Using a calibrated pipette, add exactly 25.00 mL of the standardized dibutylamine solution to the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature.
-
Titration: Add 100 mL of isopropanol and 3-4 drops of bromophenol blue indicator. Titrate the solution with the standardized 0.1 N HCl solution from a yellow/green endpoint to a sharp yellow endpoint.
-
Blank: Perform a blank titration using 25.00 mL of the dibutylamine solution without the CHDI sample.
-
Calculation: %NCO = [ (V_blank - V_sample) * N_HCl * 4.202 ] / W_sample
-
V_blank = Volume of HCl for blank (mL)
-
V_sample = Volume of HCl for sample (mL)
-
N_HCl = Normality of HCl solution
-
W_sample = Weight of CHDI sample (g)
-
4.202 = Milliequivalent weight of NCO group * 100
-
Protocol 2: Purity and Isomer Ratio by GC-MS
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the CHDI sample in dry dichloromethane or another suitable non-reactive solvent.
-
GC Conditions (Example):
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the peaks for cis- and trans-CHDI based on their retention times and mass spectra (the molecular ion at m/z 166 may be weak; look for characteristic fragments).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity by area percent, assuming a response factor of 1 for all components as a preliminary assessment. For accurate quantification, calibration with standards is required.
-
Conclusion
The validation of this compound purity is not a single measurement but a systematic investigation. By understanding the potential impurities introduced by a given synthetic route, a targeted suite of analytical techniques can be deployed. A combination of titration for bulk reactive content, FTIR for rapid confirmation, GC-MS for volatile impurities and isomer ratios, and derivatization-HPLC for non-volatile contaminants provides a self-validating system that ensures the highest quality material. This rigorous approach is fundamental to achieving reproducible and reliable performance in the advanced polymers derived from this versatile monomer.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents.
- Google Patents.
- Google Patents.
- PMC - PubMed Central - NIH.
- Google Patents.
- Lanzhou Greenchem ILs.
- American Chemical Society. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry.
- Google Patents.
- RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s.
Sources
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- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
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A Comparative Guide to CHDI and PPDI in High-Performance Elastomers
For researchers and product developers in the field of polyurethane elastomers, the choice of diisocyanate is a critical decision that dictates the ultimate performance characteristics of the material. Among the high-performance options, 1,4-cyclohexane diisocyanate (CHDI) and p-phenylene diisocyanate (PPDI) stand out for their ability to impart exceptional properties. This guide provides an in-depth, objective comparison of these two diisocyanates, supported by experimental data, to aid in the selection process for demanding applications.
Introduction: The Structural Basis for Performance
The performance of a polyurethane elastomer is intrinsically linked to the structure of its constituent monomers. The diisocyanate, in particular, forms the "hard segment" of the polymer, which is responsible for properties like hardness, thermal stability, and mechanical strength. The distinct molecular architectures of CHDI (an aliphatic diisocyanate) and PPDI (an aromatic diisocyanate) lead to significant differences in the final elastomer's behavior.
CHDI (1,4-cyclohexane diisocyanate) , with its cycloaliphatic ring, offers a unique combination of toughness and flexibility. The non-aromatic nature of CHDI provides excellent UV stability, making it suitable for applications where color stability and resistance to weathering are important.
PPDI (p-phenylene diisocyanate) is known for its rigid, linear, and symmetrical structure. This allows for highly efficient packing of the hard segments, leading to elastomers with exceptional heat resistance, dynamic properties, and high modulus.[1][2]
Caption: Chemical structures of CHDI and PPDI.
Performance Attributes: A Head-to-Head Comparison
The selection between CHDI and PPDI hinges on the specific performance requirements of the end application. The following sections detail their comparative performance across key metrics, supported by experimental findings.
Mechanical Properties
Both CHDI and PPDI contribute to excellent mechanical properties in polyurethane elastomers. However, the nature of these properties differs.
-
PPDI-based elastomers are renowned for their high tensile strength and modulus, a direct result of the rigid and highly ordered hard segments.[1][3] These materials are ideal for applications requiring high load-bearing capacity and dimensional stability.[3]
-
CHDI-based elastomers , while also exhibiting excellent mechanical properties, are noted for their remarkable combination of high strength and low hysteresis in both compression and tension.[4][5] This is attributed to good phase separation and a low hard segment content, resulting in discrete domains.[4][5]
Thermal Stability
Thermal stability is a critical factor in many high-performance elastomer applications.
-
PPDI-based elastomers demonstrate extraordinary heat resistance, making them suitable for high-temperature applications.[1][6] Test data indicates that the heat resistance of PPDI-type thermoplastic polyurethanes (TPUs) far exceeds that of traditional materials like MDI and TODI.[1] The Vicat softening temperature of PPDI samples has been measured at 198°C, a significant improvement over other diisocyanates.[1]
-
CHDI-based elastomers also exhibit high thermal stability. Studies have shown that the storage modulus of a CHDI-based polyurethane only started to decrease at 181°C.[7][8][9] This indicates a high-temperature stability that is superior to many other diisocyanate-based polymers.[7][8]
Dynamic Performance and Hysteresis
For applications involving cyclic loading and vibration damping, dynamic properties are paramount.
-
PPDI-based elastomers are characterized by their excellent dynamic properties and low heat buildup.[6] The unique molecular structure allows for better "stacking" at a molecular level, facilitating heat dissipation during mechanical manipulation.[6] This makes them well-suited for high-speed, high-load applications such as wheels and rollers.[2]
-
CHDI-based elastomers are notable for their very low hysteresis in compression and tension due to their excellent phase separation and low hard segment content.[4][5] This translates to less energy loss as heat during cyclic loading.
Processing Characteristics
The processability of the diisocyanate can significantly impact manufacturing efficiency.
-
PPDI has a rapid reaction rate with chain extenders due to its small molecular structure.[10] This can present challenges in achieving a sufficient pot life for processing, potentially leading to reduced workability.[10]
-
CHDI is a liquid at room temperature, which can offer processing advantages over solid diisocyanates.
Quantitative Performance Data
To provide a clear, at-a-glance comparison, the following table summarizes key performance data for elastomers based on CHDI and PPDI. The values presented are representative and can vary based on the specific formulation (polyol, chain extender, etc.).
| Property | CHDI-based Elastomer | PPDI-based Elastomer |
| Tensile Strength | Excellent | Excellent |
| Modulus | High | Very High |
| Tear Strength | High | Excellent |
| Compression Set | Very Low | Low |
| Rebound Resilience | High | Very High |
| Thermal Stability | High (Storage modulus stable to ~181°C)[7][8][9] | Excellent (Vicat softening point ~198°C)[1] |
| UV Stability | Excellent | Fair (Aromatic) |
| Hysteresis | Very Low | Low |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. The following outlines the protocols for key experiments used to characterize these elastomers.
Elastomer Sample Preparation Workflow
Caption: General workflow for elastomer sample preparation.
Tensile Testing (ASTM D412)
Objective: To determine the tensile strength, elongation, and modulus of the elastomer.
Methodology:
-
Die-cut dumbbell-shaped specimens from a cured elastomer sheet.
-
Condition the specimens according to ASTM D618.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the force and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and modulus from the stress-strain curve.
Rationale: This test provides fundamental data on the material's strength and elasticity, which are crucial for nearly all elastomer applications. The choice of specimen shape and strain rate ensures comparability of results.
Dynamic Mechanical Analysis (DMA) (ASTM D4065, D5279)
Objective: To measure the viscoelastic properties of the elastomer as a function of temperature and frequency.[11]
Methodology:
-
Prepare a rectangular or cylindrical specimen of the elastomer.
-
Mount the specimen in the DMA instrument.
-
Apply a sinusoidal strain to the specimen at a specified frequency.
-
Ramp the temperature over a defined range.
-
Measure the resulting stress and the phase angle (δ) between the stress and strain.
-
Calculate the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ).[12]
Rationale: DMA is a powerful technique for understanding the temperature-dependent behavior of elastomers, including their glass transition temperature (Tg) and damping characteristics.[11][12] The storage modulus relates to the elastic response (energy storage), while the loss modulus represents the viscous response (energy dissipation). Tan delta, the ratio of loss to storage modulus, is a measure of the material's damping efficiency.[2]
Compression Set (ASTM D395)
Objective: To measure the ability of the elastomer to retain its elastic properties after prolonged compressive stress.
Methodology:
-
Use a cylindrical specimen of a specified thickness.
-
Compress the specimen to a specified percentage of its original thickness.
-
Hold the specimen under compression at a specified temperature for a set duration (e.g., 22 hours at 70°C).
-
Release the compression and allow the specimen to recover for a specified time.
-
Measure the final thickness of the specimen.
-
Calculate the compression set as the percentage of the original deflection that is not recovered.
Rationale: A low compression set value is desirable for sealing applications, as it indicates the material will maintain its sealing force over time. The test conditions (temperature and time) are chosen to simulate service conditions.
Conclusion and Recommendations
The choice between CHDI and PPDI for high-performance elastomers is a nuanced decision that depends on a thorough understanding of the application's demands.
-
Choose PPDI-based elastomers for applications requiring:
-
Exceptional high-temperature performance.
-
High modulus and load-bearing capacity.
-
Excellent dynamic properties and low heat buildup in high-speed applications.
-
-
Choose CHDI-based elastomers for applications requiring:
-
A combination of high strength and low hysteresis.
-
Excellent UV stability and color retention for outdoor use.
-
Superior performance in compression set critical applications.
-
By carefully considering the comparative data and understanding the structural basis for their performance, researchers and engineers can make an informed decision to select the optimal diisocyanate for their specific needs, thereby unlocking the full potential of high-performance polyurethane elastomers.
References
- PPDI-type thermoplastic polyurethane elastomers. (n.d.). Ningbo CL Sealing Co., Ltd.
- Byrne, C. A., Desper, C. R., & Mead, J. L. (1991). Structure Property Relationship of Aliphatic Polyurethane Elastomers Prepared from CHDI.
- Polyurethanes. (n.d.). Conveyor Concepts.
- Polyurethane Elastomers Types, Raw Materials and Industrial Applications. (2025, January 25). Lisen Polyurethane Products.
- Byrne, C. A., Desper, C. H., & Mead, J. L. (n.d.).
- Barikani, M., & Hepburn, C. (2016). The Relative Thermal Stability of Polyurethane Elastomers:Effect of Diisocyanate Structure. Iranian Journal of Polymer Science and Technology, 1(1), 29-36.
- Polyurethane Elastomers | High-Performance Seals and Belt Solutions. (2024, March 15). Canthane.
- PPDI Type Polyurethane Elastomer Market Size, Growth & Analysis Report - 2033. (2024, November 27). LinkedIn.
- Barikani, M., & Hepburn, C. (n.d.). Thermal Stability of Polyurethane Elastomers.
- Desper, C. R., & Byrne, C. A. (1995). Morphology Studies of CHDI-Based Urethane Elastomers by Synchrotron X-Ray Diffraction.
- Barikani, M., & Hepburn, C. (2016). The Relative Thermal Stability of Polyurethane Elastomers: 2. Influence of Polyol-diisocyanate Molar Block Ratios with a Single and Mixed Diisocyanate System.
- Barikani, M. (n.d.). Thermally stable polyurethane elastomers. Loughborough University Research Repository.
- Rosthauser, J. W., & Schmelzer, H. G. (1997). Mechanical and dynamic mechanical properties of polyurethane and polyurethane/polyurea elastomers based on 4,4′‐diisocyanatodicyclohexyl methane. Journal of Applied Polymer Science, 64(5), 957-970.
- Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyan. (n.d.). SciSpace.
- Barikani, M. (2016). Castable Polyurethane Elastomers.
- Solvent-Free Preparation of Thermally Stable Poly(urethane-imide) Elastomers. (2023, May 26).
- Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. (n.d.). Indian Academy of Sciences.
- The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.).
- Seneker, S., Czeiszperger, R., & Duckett, J. (2015, July 13). Examining new classes of PU elastomers. Rubber & Plastics News.
- Dynamic Mechanical Analysis of Elastomers. (n.d.). Fraunhofer-Institut für Betriebsfestigkeit und Systemzuverlässigkeit LBF.
- Seneker, S., Czeiszperger, R., & Duckett, J. (n.d.). Ultra High-Performance Elastomers Based on Trans- Bis(Isocyanatomethyl Cyclohexane). Anderson Development Company.
- Dynamic Mechanical Analysis (DMA). (n.d.). Elastomer Institut Richter.
- Design and Performance of Polyurethane Elastomers Composed with Different Soft Segments. (n.d.). MDPI.
- A process for PPDI based polyurethane elastomers and PPDI based polyurethane elastomers thereby the same that. (n.d.).
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- 12. Dynamic mechanical analysis - Fraunhofer LBF [lbf.fraunhofer.de]
A Comparative Guide to the Photostability of Polymers Derived from 1,4-Diisocyanatocyclohexane
For researchers, scientists, and professionals in drug development, the long-term stability of polymeric materials is a cornerstone of innovation and reliability. In applications ranging from advanced coatings to biomedical devices, the ability of a polymer to resist degradation upon exposure to light is paramount. This guide provides an in-depth evaluation of the photostability of polyurethanes (PUs) derived from 1,4-Diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate, and compares its performance against polymers synthesized from other common aromatic and aliphatic diisocyanates.
The Critical Role of Diisocyanate Structure in Polyurethane Photostability
Polyurethanes are synthesized through the polyaddition reaction between a diisocyanate and a polyol. The choice of the diisocyanate is a critical determinant of the final polymer's properties, including its resilience to photodegradation. Diisocyanates are broadly categorized into two main families: aromatic and aliphatic. This fundamental structural difference is the primary driver of their divergent performance under UV exposure.
Aromatic diisocyanates , such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), contain benzene rings in their structure. These aromatic moieties are strong absorbers of UV radiation, which can trigger a cascade of photochemical reactions.[1] This absorption leads to the formation of colored degradation products, such as quinone-imide structures, resulting in significant yellowing and a decline in the material's mechanical integrity.[2] While cost-effective and highly reactive, the poor light stability of aromatic PUs limits their use in applications with prolonged sun or UV exposure.[2][3]
Aliphatic diisocyanates , which include linear types like Hexamethylene Diisocyanate (HDI) and cycloaliphatic variants like Isophorone Diisocyanate (IPDI) and this compound (CHDI), lack these UV-absorbing aromatic rings.[4] Consequently, polyurethanes based on these aliphatic structures do not readily absorb UV light and are inherently more resistant to photodegradation.[4][5] They exhibit superior color and gloss retention, making them the preferred choice for durable coatings and materials intended for outdoor or high-intensity light environments.[4]
Cycloaliphatic diisocyanates like CHDI occupy a unique position, offering a compelling blend of properties. They combine the UV resistance characteristic of linear aliphatics with a rigid ring structure that can impart enhanced thermal and mechanical stability, approaching some of the desirable physical properties of aromatic-based systems.[6][7]
Unraveling the Mechanisms of Photodegradation
The photodegradation of polyurethanes is a complex process initiated by the absorption of UV radiation. In aromatic PUs, the primary mechanism involves the photo-Fries rearrangement and subsequent oxidation of the aromatic urethane linkages. This process leads to chain scission and the formation of chromophores (color-causing groups), which are responsible for the characteristic yellowing.[2]
In contrast, the degradation of aliphatic polyurethanes proceeds via a different, slower pathway. While urethane bonds can still be cleaved by high-energy UV light, the absence of aromatic rings prevents the formation of the intensely colored byproducts seen in MDI and TDI-based systems. The primary degradation route for aliphatic PUs involves the formation of free radicals, which can lead to chain scission or cross-linking, affecting the mechanical properties over time, but with minimal discoloration.[5]
Comparative Performance: A Data-Driven Evaluation
The superior photostability of CHDI-based polyurethanes and other aliphatic analogues is evident in accelerated weathering studies. These tests expose polymer samples to intense UV radiation, temperature, and humidity cycles to simulate long-term outdoor exposure. Key performance indicators are changes in color (measured as ΔE) and the retention of surface gloss.
| Diisocyanate Type | Chemical Structure | ΔE (Color Change) after Accelerated UV Exposure | Gloss Retention (%) after Accelerated UV Exposure | Key Observations |
| CHDI (Cycloaliphatic) | Cyclohexane Ring | Low (e.g., < 2.0) | High (e.g., > 80%) | Excellent color stability and gloss retention. The rigid ring structure contributes to good mechanical properties.[7][8] |
| IPDI (Cycloaliphatic) | Cyclohexane Ring | Low (e.g., < 2.5) | High (e.g., > 75%) | Very good photostability, widely used in weather-resistant coatings.[9][10] |
| HDI (Linear Aliphatic) | Linear Alkyl Chain | Very Low (e.g., < 1.5) | Very High (e.g., > 85%) | Often sets the benchmark for photostability due to its simple, non-absorbing structure.[9] |
| MDI (Aromatic) | Benzene Rings | Very High (e.g., > 15.0) | Very Low (e.g., < 20%) | Rapid and severe yellowing upon UV exposure.[2][9] Significant loss of gloss and surface integrity. |
| TDI (Aromatic) | Benzene Ring | High (e.g., > 12.0) | Low (e.g., < 30%) | Pronounced discoloration and degradation, similar to MDI.[2][10] |
*Note: The values presented are representative and intended for comparative purposes. Actual results will vary based on the specific formulation (polyol, additives), coating thickness, and the parameters of the accelerated weathering test (e.g., ASTM D4587).
As the data indicates, polyurethanes derived from CHDI and other aliphatic diisocyanates consistently and significantly outperform their aromatic counterparts in terms of photostability. The minimal color change and high gloss retention of aliphatic systems underscore their suitability for applications where aesthetic and physical durability are critical.
Enhancing Photostability: The Role of Stabilizers
Even for inherently stable aliphatic polyurethanes, the addition of light stabilizers can further extend their service life. A synergistic combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) is a common and effective strategy.
-
UV Absorbers (UVAs): These additives, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, effectively shielding the polymer backbone.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers. They do not absorb UV radiation but act by trapping free radicals that may form during the initial stages of degradation, thereby inhibiting the propagation of degradative reactions. A key advantage of HALS is their regenerative nature, allowing a single molecule to neutralize multiple radicals.
The diagram below illustrates this dual-protection mechanism.
Caption: Protective mechanism of UV absorbers and HALS in polyurethanes.
Experimental Protocols for Evaluating Photostability
To ensure scientific integrity, the evaluation of photostability must be conducted under standardized and reproducible conditions. The following is a typical protocol for accelerated weathering testing.
Protocol: Accelerated Weathering via ASTM D4587
-
Sample Preparation:
-
Synthesize polyurethane films or coatings of a standardized thickness (e.g., 75 ± 5 µm) on a suitable substrate (e.g., steel or aluminum panels).
-
Ensure complete curing of the samples according to the manufacturer's specifications or established laboratory procedures.
-
Prepare multiple replicate samples for each formulation to be tested.
-
-
Initial Characterization:
-
Measure the initial color coordinates (L, a, b*) of each sample using a calibrated spectrophotometer.
-
Measure the initial 60° specular gloss of each sample using a gloss meter.
-
Document the initial appearance of the samples through high-resolution photography.
-
-
Accelerated Weathering Exposure:
-
Place the samples in a fluorescent UV accelerated weathering chamber (QUV).
-
Set the exposure cycle according to ASTM D4587, Cycle 2: 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation at 50°C.
-
Continue this cyclic exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
-
Interim and Final Characterization:
-
At specified intervals, remove the samples from the chamber for evaluation.
-
Allow samples to equilibrate to standard laboratory conditions (23°C, 50% RH) before measurement.
-
Repeat the color and gloss measurements as described in step 2.
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/².
-
Calculate the percent gloss retention as: (Final Gloss / Initial Gloss) x 100.
-
Visually inspect samples for any signs of cracking, blistering, or chalking.
-
Caption: Workflow for accelerated photostability testing of polyurethane coatings.
Conclusion
The selection of diisocyanate is a critical decision in the formulation of light-stable polyurethanes. The evidence overwhelmingly supports the use of aliphatic diisocyanates, and particularly cycloaliphatic variants like this compound (CHDI), for applications requiring high resistance to photodegradation. Unlike their aromatic counterparts, CHDI-based polymers do not possess the chromophores that lead to rapid yellowing and degradation upon UV exposure. This inherent stability, which can be further enhanced with modern stabilizer packages, makes them an exemplary choice for developing durable, high-performance materials for demanding scientific and industrial applications. By understanding the underlying chemical principles and employing rigorous, standardized testing, researchers can confidently select and formulate polymers that meet the highest standards of performance and longevity.
References
-
Outdoor exposure and accelerated weathering of polyurethane/polysiloxane hybrid coatings. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Blistering and degradation of polyurethane coatings under different accelerated weathering tests. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Changes during the Weathering of Polyurethane Water Pipeline Coatings. (2016). Northwest Pipe Company. Retrieved January 3, 2026, from [Link]
-
Difference Between Aliphatic and Aromatic Polyurethane. (2024, April 6). Material Properties. Retrieved January 3, 2026, from [Link]
-
Gloss and Color Changes during Exposure of Polyurethane Coatings for Steel Water Pipes and Their Possible Link to Long-Term. (n.d.). ASCE Library. Retrieved January 3, 2026, from [Link]
-
Coloring of polyurethane foams before and after weathering exposure, regarding a neat PU, b PU + CHR5%, c PU + CHR10%, d PU + CHR20%, e PU + CHR30%, and f PU + CHR40%, respectively. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. (n.d.). American Coatings Association. Retrieved January 3, 2026, from [Link]
-
Effect of Two Different Ageing Exposures on the Colour Stability of Transparent Polyurethane Finishing. (2023). MDPI. Retrieved January 3, 2026, from [Link]
-
Light Stability of Polyurethane Coatings. (n.d.). DTIC. Retrieved January 3, 2026, from [Link]
-
Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. (n.d.). Korea Polymer Journal. Retrieved January 3, 2026, from [Link]
-
Aromatic and Aliphatic polyurethanes. (2023, December 13). Bounce Back Surfaces. Retrieved January 3, 2026, from [Link]
-
Color and Gloss Changes of a Lignin-Based Polyurethane Coating under Accelerated Weathering. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: Thermal, shape-memory and mechanical behavior. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024). MDPI. Retrieved January 3, 2026, from [Link]
-
Sustainable cycloaliphatic polyurethanes: from synthesis to applications. (2022). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Influence of cycloaliphatic compounds on the properties of polyurethane coatings. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved January 3, 2026, from [Link]
-
Artificial Weathering and Outdoor Exposure of Polyester Coatings. (n.d.). Atlas MTS. Retrieved January 3, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diisocyanatocyclohexane
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 1,4-Diisocyanatocyclohexane, a valuable monomer in the synthesis of polyurethanes, presents significant handling and disposal challenges due to its high reactivity and toxicity. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined herein are built upon established safety protocols and an understanding of the underlying chemical principles governing isocyanate reactivity.
Immediate Safety & Hazard Assessment: The Foundation of Safe Disposal
This compound is not merely a chemical to be discarded; it is a hazardous substance that demands respect and meticulous handling. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is a potent respiratory and skin sensitizer, meaning that even minimal exposure can lead to severe allergic reactions or asthma-like symptoms upon subsequent contact.[1][3][4] Understanding these hazards is the first step in mitigating risk.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the severe hazards, a robust PPE protocol is mandatory for any personnel involved in the handling or disposal of this compound. Standard laboratory attire is insufficient.
| Protection Type | Specification | Rationale |
| Respiratory | A full-face respirator with organic vapor cartridges or a positive pressure self-contained breathing apparatus (SCBA).[5][6] | Protects against inhalation of toxic vapors, which can cause sensitization and severe respiratory distress.[1][3] |
| Eye/Face | Tightly fitting safety goggles with side-shields, worn in conjunction with a full-face shield.[2][5] | Prevents severe eye damage and burns from splashes or contact with vapors.[1] |
| Hand | Chemical-impermeable gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use.[6] | Protects against skin contact, which can cause chemical burns and dermal sensitization.[1] |
| Body | Fire/flame-resistant and impervious clothing, such as disposable coveralls.[3][5] | Provides a full-body barrier against accidental spills and contamination. |
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: For minor spills, absorb the material with a dry, inert absorbent like sand, sawdust, or vermiculite.[7][8] Collect the material into an open-top, clearly labeled container. Do not seal the container.[7][8] The area should then be decontaminated. For major spills, evacuate the area, alert personnel, and contact your institution's emergency response team immediately.[7][9]
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water.[3] For eye contact, flush with water for at least 15-30 minutes and seek immediate medical attention.[3][10] If inhaled, move the individual to fresh air and seek emergency medical help.[5][6]
Waste Stream Management & Segregation
Proper disposal begins with proper collection. All waste streams containing this compound must be treated as hazardous.
-
Liquid Waste: Unused or waste this compound.
-
Contaminated Solids: Used absorbents, contaminated PPE, and labware.
-
Empty Containers: Original product containers that may contain residue.
The single most critical principle in isocyanate waste management is avoiding pressure buildup. Isocyanates react with water (including atmospheric moisture) to produce carbon dioxide gas.[1][5][8] If sealed in a container, this reaction can lead to a dangerous and potentially explosive rupture.
Critical Directive: All containers used for collecting isocyanate waste must be kept open or loosely covered to allow for the safe venting of CO2 gas. NEVER SEAL AN ISOCYANATE WASTE CONTAINER. [7][8]
Disposal Workflow & Decision Making
The following workflow provides a logical pathway for managing this compound waste, from initial identification to final disposal.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
The primary method for rendering this compound safe for final disposal at the laboratory scale is through chemical neutralization. This process converts the highly reactive isocyanate groups into more stable urea derivatives.
Protocol 4.1: Neutralization of Liquid Waste
This protocol is for the treatment of pure or solutions of this compound. The key is a slow, controlled reaction.
1. Prepare the Neutralization Solution: In a chemical fume hood, prepare one of the following solutions in a container that is at least 10 times the volume of the isocyanate waste to be treated.
| Solution Formula | Components | Source |
| Formula 1 (Carbonate) | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water | [7] |
| Formula 2 (Ammonia) | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water | [7] |
Causality: The water in the solution hydrolyzes the isocyanate group (-NCO) to a transient carbamic acid, which decomposes into an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a stable polyurea. The base (sodium carbonate or ammonia) helps to catalyze this reaction, while the detergent emulsifies the organic isocyanate in the aqueous solution, increasing the reaction efficiency.
2. Set Up the Reaction: Place the container with the neutralization solution on a stir plate within the fume hood and begin moderate stirring.
3. Add Isocyanate Waste: Very slowly and in small increments, add the this compound waste to the center of the vortex of the stirring solution. The reaction is exothermic; control the addition rate to prevent excessive heat generation or foaming.
4. React and Vent: Once all the waste has been added, cover the container loosely (e.g., with aluminum foil) to prevent contamination while allowing CO2 to escape. Let the mixture stir for at least 1-2 hours.
5. Stand and Cure: Turn off the stirrer and let the container stand in the fume hood for a minimum of 48 hours.[3] This allows for the complete reaction and dissipation of all generated CO2. Check for any residual signs of gas evolution before proceeding.
6. Final Collection: The resulting mixture, containing inert polyurea solids and the aqueous solution, can now be collected in a suitable, vented hazardous waste container for final disposal.
Protocol 4.2: Decontamination of Solids & Equipment
For contaminated solids such as spill absorbents, used PPE, or glassware:
-
Place the contaminated items in a large, open-top container within a fume hood.
-
Prepare one of the decontamination solutions from Table 2.
-
Carefully pour the solution over the contaminated materials until they are thoroughly wetted.
-
Allow the materials to sit for at least 24 hours to ensure complete neutralization of any residual isocyanate.
-
The decontaminated solids and any remaining liquid should be collected for disposal as hazardous waste.
Protocol 4.3: Management of Empty Containers
Empty containers are never truly empty and must be decontaminated before disposal.[11]
-
In a well-ventilated area or fume hood, triple rinse the container with a small amount of an inert solvent (e.g., acetone). Each rinse should be collected and treated as liquid isocyanate waste according to Protocol 4.1.
-
Fill the container to about 10% of its volume with one of the decontamination solutions from Table 2.
-
Loosely cap the container and swirl to coat all interior surfaces. Let it stand for at least 24 hours with the bung or cap removed or loosened to allow for venting.[3]
-
After decontamination, the liquid can be decanted and collected as hazardous waste. The container should then be punctured or crushed to prevent reuse before being disposed of according to institutional and local regulations, which may involve a scrap metal recycler or an approved landfill.[11]
Final Disposal & Regulatory Compliance
All neutralized waste streams, whether liquid slurries or decontaminated solids, are still considered chemical waste.
-
Professional Disposal: The final step for all generated waste is disposal via a licensed and certified hazardous waste contractor.[7] They have the facilities to handle such materials through high-temperature incineration or other approved methods.
-
Documentation: Maintain meticulous records of all waste generated, including quantities, dates of neutralization, and collection dates by the disposal contractor. This is essential for regulatory compliance.
By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
-
PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
GOV.UK. (2012). Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. Department for Environment, Food & Rural Affairs. Retrieved from [Link]
-
ISOPA. (2020). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Transports Canada. (2023). Isocyanates – A family of chemicals. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Mastering the Safe Handling of 1,4-Diisocyanatocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of highly reactive compounds are a daily reality. Among these, isocyanates, and specifically 1,4-Diisocyanatocyclohexane (CAS No: 2556-36-7), present a unique set of challenges due to their reactivity and significant health hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary precautions for handling this compound. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
The Critical Nature of this compound: Understanding the "Why" Behind the "How"
This compound is a valuable reagent in the synthesis of polyurethanes and other polymers. However, its utility is matched by its potential for harm. The isocyanate functional groups (-N=C=O) are highly reactive towards nucleophiles, including water, amines, and alcohols. This reactivity is the root of both its synthetic utility and its primary health concerns.
The primary hazards associated with this compound include:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[1]
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Respiratory Sensitization: Inhalation may cause allergy or asthma symptoms, or breathing difficulties.[1] This is a critical point, as initial exposure may not cause a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe asthmatic response in sensitized individuals.[2]
-
Skin Sensitization: It may cause an allergic skin reaction.[1]
Understanding these hazards is fundamental to appreciating the stringent personal protective equipment (PPE) and handling protocols that follow. The goal is not merely to comply with regulations but to create a self-validating system of safety where every step is a conscious and informed decision to mitigate a specific, understood risk.
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection and use of appropriate PPE is the most immediate and critical line of defense. The following table summarizes the required PPE, with a detailed explanation of the rationale behind each choice.
| Body Part | Required PPE | Rationale and Key Considerations |
| Respiratory | Full-face respirator with appropriate cartridges | A full-face respirator is essential to protect against the inhalation of toxic vapors and to prevent eye irritation.[3] Cartridges should be rated for organic vapors and acid gases. Given the sensitizing nature of isocyanates, respiratory protection is non-negotiable, even when working in a well-ventilated area or a fume hood. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face respirator | To protect against splashes and vapors that can cause severe eye damage.[3] A full-face respirator provides the most comprehensive protection. |
| Hands | Chemically resistant gloves (e.g., Butyl rubber, Viton®) | Gloves must be inspected prior to use and replaced immediately if any sign of degradation is observed.[3] Standard nitrile gloves may not offer sufficient protection for prolonged contact; consult glove manufacturer's compatibility charts. |
| Body | Fire/flame resistant and impervious clothing (e.g., a chemically resistant lab coat or coveralls) | To protect the skin from contact with the corrosive liquid.[3] All equipment used when handling the product must be grounded to prevent static discharge.[1] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the logical flow for donning and doffing PPE to minimize the risk of contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[1] All equipment must be properly grounded.[1]
-
Avoid Contact: Wear the prescribed PPE at all times to avoid contact with skin and eyes.[3]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[3]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials on hand.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as amines, alcohols, and strong bases, as these can initiate hazardous reactions.[5]
-
Keep away from moisture, as it reacts with water to produce carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.
Disposal Plan: Decontamination and Waste Management
Proper disposal is a critical final step in the safe handling of this compound and contaminated materials. Isocyanate waste should never be disposed of down the drain or in regular trash.
Decontamination of Spills:
In the event of a minor spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as sand or vermiculite.
-
Neutralization: Prepare a decontamination solution. Two effective formulations are:
-
Formula 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.
-
Formula 2: 3-8% concentrated ammonia solution, 0.2-2% liquid detergent, and water to make up 100%. (Note: Ensure good ventilation when using the ammonia-based solution).
-
-
Application: Carefully apply the decontamination solution to the absorbed spill material. The reaction with the neutralizing agent will generate carbon dioxide, so do not seal the waste container.
-
Collection: Collect the neutralized material into an open-top container.
-
Final Cleaning: Mop the spill area with the decontamination solution, allowing it to sit for at least 10 minutes before rinsing.
Disposal of Contaminated PPE and Waste:
-
All contaminated materials, including gloves, lab coats, and spill absorbents, must be treated as hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed hazardous waste disposal contractor.
The following diagram illustrates the decision-making process for handling a this compound spill.
Caption: Spill Response Decision Tree.
Occupational Exposure Limits
As of the latest review, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound in the United States. However, the European Union has recently established occupational exposure limits for diisocyanates as a class of compounds.[6] These are:
-
8-hour Time-Weighted Average (TWA): 6 µg NCO/m³
-
15-minute Short-Term Exposure Limit (STEL): 12 µg NCO/m³
Given the known hazards of isocyanates, it is prudent to handle this compound with the utmost care and to keep exposures as low as reasonably achievable.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its chemical properties and associated hazards. By implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely utilize this valuable compound in their work. This commitment to safety not only protects individuals but also fosters a culture of responsibility and scientific excellence within the laboratory.
References
-
1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - PLP. (2015, May 1). Retrieved from [Link]
-
Safe use of diisocyanates in 5 questions - Mensura. (n.d.). Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2023, November 27). Retrieved from [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. (n.d.). Retrieved from [Link]
-
Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate - International Science Community Association. (n.d.). Retrieved from [Link]
-
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers - International Science Community Association. (2014, April 16). Retrieved from [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). Retrieved from [Link]
-
EU Lowers Exposure Limits for Lead, Establishes Limits for Diisocyanates - AIHA. (2024, March 28). Retrieved from [Link]
Sources
- 1. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 2. This compound | 2556-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. rivm.nl [rivm.nl]
- 4. Occupational Exposure to Diisocyanates in the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 6. aiha.org [aiha.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
